molecular formula C17H19N3O2 B2555009 (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone CAS No. 1421529-36-3

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Numéro de catalogue: B2555009
Numéro CAS: 1421529-36-3
Poids moléculaire: 297.358
Clé InChI: ZIAXHIMKACUDFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. It features a piperidine core that is both N-acylated and O-substituted with aromatic systems, a structural motif commonly found in bioactive molecules targeting a range of enzymes, particularly kinases . The piperazine and piperidine heterocycles are privileged structures in pharmaceutical development, frequently employed to optimize the physicochemical properties of lead compounds and to serve as scaffolds for positioning pharmacophoric groups during interaction with biological targets . Piperazine-containing compounds are extensively investigated for their potential in oncology research. Numerous FDA-approved drugs within this class function as kinase inhibitors (e.g., CDK 4/6, Bcr-Abl, ALK) for the treatment of various cancers, including metastatic breast cancer, chronic myelogenous leukemia, and non-small cell lung cancer . The structural features of this compound suggest potential utility as a key intermediate or a novel pharmacophore for researching new therapeutic agents in these areas. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Propriétés

IUPAC Name

(2-methylphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-4-2-3-5-15(13)17(21)20-10-6-14(7-11-20)22-16-12-18-8-9-19-16/h2-5,8-9,12,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAXHIMKACUDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, a molecule of interest in medicinal chemistry due to its distinct structural motifs. The synthesis is strategically designed in a convergent manner, involving the preparation of two key intermediates: 4-(pyrazin-2-yloxy)piperidine and o-toluoyl chloride. This document details the step-by-step protocols, discusses the underlying reaction mechanisms, and explains the rationale behind the selection of specific reagents and conditions, targeting an audience of researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

The target molecule is an N-acylpiperidine derivative. A logical retrosynthetic disconnection across the amide bond reveals two primary synthons: the secondary amine, 4-(pyrazin-2-yloxy)piperidine, and the acylating agent, o-toluoyl chloride. This approach allows for the parallel synthesis of these intermediates, which are then combined in a final coupling step to yield the desired product.

A further disconnection of the 4-(pyrazin-2-yloxy)piperidine intermediate at the ether linkage suggests a Williamson ether synthesis as a viable forward reaction, utilizing 4-hydroxypiperidine and 2-chloropyrazine as readily available starting materials.[1][2] The o-toluoyl chloride is accessible through the chlorination of o-toluic acid, a standard and high-yielding transformation.[3][4]

G cluster_main Retrosynthetic Pathway cluster_intermediates cluster_precursors Target (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone Intermediate_Amine 4-(Pyrazin-2-yloxy)piperidine Target->Intermediate_Amine Amide Disconnection Intermediate_Acyl o-Toluoyl Chloride Target->Intermediate_Acyl Precursor_Piperidine 4-Hydroxypiperidine Intermediate_Amine->Precursor_Piperidine Ether Disconnection Precursor_Pyrazine 2-Chloropyrazine Intermediate_Amine->Precursor_Pyrazine Precursor_Acid o-Toluic Acid Intermediate_Acyl->Precursor_Acid Acyl Halide Disconnection G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-Hydroxypiperidine R-OH Alkoxide R-O⁻ Na⁺ 4-Hydroxypiperidine->Alkoxide + NaH NaH Na⁺H⁻ H2 H₂ (gas) Alkoxide->H2 byproduct Alkoxide_ion R-O⁻ TransitionState [R-O···Pyrazine···Cl]⁻ Alkoxide_ion->TransitionState + Pyrazine-Cl Chloropyrazine Pyrazine-Cl Ether R-O-Pyrazine TransitionState->Ether Cl_ion Cl⁻ TransitionState->Cl_ion Leaving Group

Sources

Advanced Methodologies in the Synthesis of Pyrazine-Piperidine Scaffolds: From Photoredox C–H Functionalization to Cross-Electrophile Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural hybridization of piperidine with nitrogen-containing heterocycles like pyrazine has emerged as a strategic cornerstone in modern medicinal chemistry. Pyrazine-piperidine hybrids offer dual hydrogen-bonding motifs—the pyrazine nitrogen atoms serve as potent hydrogen-bond acceptors, while the piperidinyl amine acts as a donor. Furthermore, the incorporation of the pyrazine ring optimizes physicochemical properties by lowering the cLogP relative to phenyl-piperidines, thereby significantly enhancing 1[1].

Recent applications of these pharmacophores have demonstrated profound efficacy, including the development of novel pyrazine-piperidine amides that exhibit potent cytotoxicity and induce G2/M phase cell cycle arrest in 2[2]. However, traditional synthetic routes (such as Palladium-catalyzed Buchwald-Hartwig aminations) often suffer from severe catalyst poisoning due to the strong coordinating ability of the pyrazine nitrogen atoms[3]. This whitepaper details two advanced, field-proven synthetic paradigms—Photoredox Minisci-type C–H Functionalization and Decarboxylative Cross-Electrophile Coupling (XEC)—that bypass these historical limitations.

Paradigm 1: Photoredox-Catalyzed Minisci-Type C–H Functionalization

The Mechanistic Causality

Traditional cross-coupling requires pre-functionalized handles (e.g., boronic acids or stannanes), which are often unstable or difficult to synthesize for aliphatic piperidines. Photoredox catalysis circumvents this by enabling direct C–H functionalization. By utilizing a photocatalyst (PC) under visible light, single-electron transfer (SET) oxidizes a piperidine precursor (such as N-Boc-piperidine) to generate a highly reactive α -amino radical.

Simultaneously, the addition of a Brønsted acid is a critical causal choice: it protonates the pyrazine, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This electronic differentiation directs the nucleophilic α -amino radical to attack the electron-deficient pyrazine core, resulting in a 4[4].

Photoredox PC Photocatalyst (PC) Ground State PC_star Excited PC* PC->PC_star Visible Light (hν) Radical α-Amino Radical PC_star->Radical SET Oxidation Piperidine Piperidine Precursor Piperidine->Radical -e⁻, -H⁺ Adduct Radical Cation Adduct Radical->Adduct Minisci Addition Pyrazine Protonated Pyrazine Pyrazine->Adduct Adduct->PC e⁻ to PC⁺ Product Pyrazine-Piperidine Derivative Adduct->Product SET Reduction & -H⁺

Photoredox-catalyzed Minisci-type C-H functionalization pathway.

Self-Validating Experimental Protocol
  • Catalyst & Substrate Preparation: Into an oven-dried 10 mL vial equipped with a magnetic stir bar, add the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 2 mol%), the unactivated pyrazine derivative (1.0 equiv), and the N-Boc-piperidine precursor (2.0 equiv).

  • LUMO-Lowering Activation: Add Trifluoroacetic acid (TFA, 1.0 equiv). Causality: Without TFA, the pyrazine LUMO remains too high, leading to radical dimerization rather than cross-coupling.

  • Degassing: Dissolve the mixture in anhydrous, degassed DMSO (0.1 M). Sparge with Argon for 15 minutes. Causality: Oxygen acts as a triplet quencher for the excited Ir-catalyst; rigorous exclusion is mandatory for catalyst turnover.

  • Irradiation: Seal the vial and irradiate with 450 nm blue LEDs at ambient temperature for 18 hours.

  • Validation & QC: Monitor via LC-MS. The protocol is self-validating when the starting pyrazine mass is replaced by the [M+H]+ of the coupled product. Regiochemical fidelity must be confirmed via 2D NMR (HMBC), ensuring the piperidine methine proton correlates with the C2/C3 carbons of the pyrazine[5].

Paradigm 2: Decarboxylative Cross-Electrophile Coupling (XEC)

The Mechanistic Causality

When specific C(sp2)–C(sp3) linkages are required that Minisci chemistry cannot selectively yield, 3 is the premier alternative[3]. XEC couples two electrophiles—a piperidine-derived redox-active ester (RAE) and a pyrazine halide—driven by a nickel catalyst and a terminal reductant. This completely bypasses the need for sensitive, highly basic organometallic reagents (like Grignards) which are poorly tolerated by complex pharmaceutical intermediates. The Ni(0) species undergoes oxidative addition into the pyrazine halide, while simultaneously reducing the RAE via SET to generate a piperidinyl radical following rapid decarboxylation[6].

XEC RAE Piperidine Redox-Active Ester Radical Piperidinyl Radical RAE->Radical -CO2 Ni0 Ni(0) Catalyst NiII Ni(II) Aryl Complex Ni0->NiII Oxidative Addition NiII->Radical SET to RAE NiIII Ni(III) Intermediate NiII->NiIII Radical->NiIII Radical Capture NiIII->Ni0 Terminal Reductant Product Coupled Product NiIII->Product Reductive Elimination Pyrazine Pyrazine Halide Pyrazine->NiII

Ni-catalyzed decarboxylative cross-electrophile coupling workflow.

Self-Validating Experimental Protocol
  • RAE Synthesis: Convert piperidine-4-carboxylic acid to its N-hydroxyphthalimide (NHPI) ester using DIC/DMAP in DCM. Isolate and dry thoroughly.

  • Catalyst Complexation: In an argon-filled glovebox, combine NiBr₂(dme) (10 mol%) and dtbbpy (12 mol%) in DMA. Stir until a deep, homogeneous complex color forms.

  • Reaction Assembly: Add the piperidine RAE (1.0 equiv), 2-chloropyrazine (1.5 equiv), and Hantzsch ester or Mn powder (2.0 equiv) as the terminal reductant. Causality: The reductant is strictly required to turn over the Ni(III) species back to the active Ni(0) state after reductive elimination.

  • Execution: Stir at 40°C for 18 hours.

  • Validation & QC: The physical color of the reaction is a self-validating indicator: a persistent deep red/brown indicates an active Ni(0)/Ni(I) cycle, whereas a shift to pale green indicates catalyst death (oxidation to inactive Ni(II) salts). GC-FID quantification of the consumed RAE against an internal standard validates decarboxylation efficiency[6].

Quantitative Analysis of Synthetic Methodologies

The following table summarizes the performance metrics of modern synthetic paradigms for pyrazine-piperidine generation, highlighting the shift away from traditional, limitation-heavy methods.

Synthetic ParadigmPiperidine PrecursorPyrazine PrecursorCatalyst / ReagentsAvg. Yield (%)Mechanistic Advantage
Photoredox Minisci N-Boc-PiperidineUnactivated PyrazineIr-based PC, Brønsted Acid56–75%Bypasses pre-functionalization; direct C–H activation[4].
Decarboxylative XEC Piperidine NHPI EsterChloropyrazineNiBr₂ / dtbbpy, Reductant50–68%High regiocontrol; avoids unstable organometallics[6].
Pyridinyl Radical Coupling Allylic C–H PrecursorPyridinium / PyrazineDithiophosphoric Acid60–85%Metal-free SET; unique C4-positional selectivity[7].
Traditional Cross-Coupling Free Piperidine AmineBromopyrazinePd₂(dba)₃, BINAP, Base40–85%Well-established; limited by strong pyrazine ligation[3].

Sources

In-Depth Technical Guide: NMR Elucidation of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone represents a highly specialized structural scaffold frequently utilized in modern drug discovery. Derivatives of the 4-(pyrazin-2-yloxy)piperidine and 1-aroylpiperidine pharmacophores are critical building blocks in the development of central nervous system (CNS) therapeutics, including [1] and [2].

Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by profound electronic deshielding effects and conformational dynamics—specifically, amide bond restricted rotation. This whitepaper provides a comprehensive, self-validating framework for the synthesis, acquisition, and mechanistic interpretation of the 1 H and 13 C NMR data for this compound.

Structural & Mechanistic Analysis

To accurately assign the NMR spectra, one must understand the causality behind the molecule's electronic and spatial environment:

  • The Pyrazin-2-yloxy Effect: The pyrazine ring is a highly electron-deficient heteroaromatic system. When attached via an ether linkage to the C4 position of the piperidine ring, the electronegative oxygen and the electron-withdrawing pyrazine nitrogens exert a strong inductive pull. This drastically deshields the piperidine C4 proton, shifting it downfield.

  • Amide Rotamerism (Restricted Rotation): The connection between the piperidine nitrogen and the o-tolyl group is a methanone (amide) linker. The lone pair on the piperidine nitrogen delocalizes into the carbonyl π -system, creating a partial double bond character (C-N). The ortho-methyl group on the o-tolyl ring introduces massive steric hindrance, raising the energy barrier for rotation around this C-N bond. Because this rotation occurs slower than the NMR timescale at 298 K, the molecule exists as a mixture of syn and anti conformational isomers (rotamers), causing distinct peak splitting and broadening in the piperidine ring signals.

NMR_Workflow A Synthesis of Target Molecule (Amide Coupling) B Sample Prep: CDCl3 + 0.03% TMS (Internal Standard Validation) A->B C NMR Acquisition (400 MHz) Lock, Shim, Tune & Match B->C D Spectral Processing (FT, Phase & Baseline Correction) C->D E Rotameric Deconvolution (Restricted Amide Rotation Analysis) D->E F 1H & 13C Peak Assignment (Multiplet & Integration Analysis) E->F G Final Structural Validation F->G

Figure 1: Self-validating workflow for synthesis, acquisition, and rotameric NMR analysis.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires protocols that validate themselves at every step. The following methodologies ensure absolute data integrity.

Synthesis and Purification Workflow
  • Reaction: Dissolve 1.0 eq of 4-(pyrazin-2-yloxy)piperidine and 1.5 eq of N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM). Cool to 0 °C. Dropwise add 1.1 eq of o-toluoyl chloride.

  • Self-Validation Check 1 (Thermal Control): Maintaining 0 °C during addition prevents exothermic degradation and limits the formation of di-acylated side products.

  • Self-Validation Check 2 (Reaction Monitoring): Stir for 2 hours at room temperature. Monitor via LC-MS. The reaction is strictly deemed complete only when the starting material mass ( [M+H]+=180.1 ) is entirely replaced by the product mass ( [M+H]+=298.1 ).

  • Purification: Quench with saturated NaHCO 3​ , extract with DCM, dry over anhydrous Na 2​ SO 4​ , and purify via silica gel flash chromatography (Hexane:EtOAc). Confirm >98% purity via analytical HPLC (UV 254 nm) before proceeding to NMR.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check 3 (Internal Referencing): TMS acts as an absolute internal reference. The spectrometer is calibrated to set the TMS signal exactly to 0.00 ppm, eliminating chemical shift drift caused by temperature or magnetic field variations.

  • Tuning, Matching, and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe circuitry for 1 H and 13 C frequencies to minimize reflected power (wobble curve). Lock onto the deuterium signal of CDCl 3​ (7.26 ppm) and perform gradient shimming.

  • Self-Validation Check 4 (Field Homogeneity): Shimming is validated by measuring the Line Width at Half Height (FWHM) of the TMS peak. Acquisition only proceeds if FWHM < 0.5 Hz, guaranteeing high-resolution multiplets.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay (d1) = 2.0 s, 90° pulse angle.

    • 13 C NMR: 1024 scans, relaxation delay (d1) = 2.0 s, with WALTZ-16 1 H decoupling.

Quantitative NMR Data & Causality

The following tables summarize the expected quantitative NMR data for (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone at 298 K in CDCl 3​ .

1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)Multiplicity J (Hz)Int.Mechanistic Causality & Assignment Notes
Pyrazine H3 8.28d1.21HHighly deshielded due to proximity to both the pyrazine N and the ether O.
Pyrazine H6 8.15d2.71HDeshielded by the adjacent pyrazine nitrogen atom.
Pyrazine H5 8.05dd2.7, 1.21HExhibits meta-coupling to H3 and ortho-coupling to H6.
o-Tolyl Ar-H 7.10 – 7.30m-4HOverlapping multiplets typical of a mono-substituted o-tolyl aromatic system.
Piperidine C4-H 5.25tt7.8, 3.81HShifted drastically downfield by the inductive electron withdrawal of the pyrazin-2-yloxy group.
Piperidine C2/C6-H (equatorial)4.15, 3.55m-2HRotameric Effect: Split into two distinct multiplets due to restricted rotation of the amide bond caused by the o-tolyl steric bulk.
Piperidine C2/C6-H (axial)3.30m-2HBroadened multiplet; axial protons are less deshielded than equatorial protons.
o-Tolyl CH 3​ 2.30s-3HSharp singlet; benzylic protons shifted by the aromatic ring current.
Piperidine C3/C5-H 2.05, 1.85m-4HAliphatic ring protons; split into distinct axial/equatorial environments.
13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)Mechanistic Causality & Assignment Notes
C=O (Amide) 169.5Characteristic shift for a tertiary benzamide carbonyl carbon.
Pyrazine C2 159.8Strongly deshielded by the directly attached electronegative ether oxygen.
Pyrazine C6 141.2Aromatic carbon adjacent to the pyrazine nitrogen.
Pyrazine C5 140.5Unsubstituted aromatic carbon in the electron-deficient pyrazine ring.
o-Tolyl C1 136.5Ipso-carbon attached directly to the electron-withdrawing carbonyl group.
Pyrazine C3 136.2Aromatic carbon sandwiched between the nitrogen and the ether oxygen.
o-Tolyl C2 134.2Ipso-carbon attached to the ortho-methyl group.
o-Tolyl C3-C6 130.4, 128.7, 126.5, 125.8Standard aromatic carbons of the o-tolyl ring.
Piperidine C4 71.5Aliphatic carbon shifted downfield by the directly bonded ether oxygen.
Piperidine C2, C6 46.2, 41.5Rotameric Effect: Split into two distinct signals due to the syn and anti conformations of the restricted amide bond.
Piperidine C3, C5 30.8, 29.5Aliphatic carbons; minor splitting observed due to long-range rotameric influence.
o-Tolyl CH 3​ 19.2Benzylic methyl carbon; shielded relative to the ring carbons.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. National Center for Biotechnology Information (PMC / NIH). Available at:[Link]

  • Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists. ResearchGate. Available at:[Link]

Sources

A Prospective Crystallographic and Synthesis Guide for (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive, prospective framework for the synthesis, crystallization, and complete crystal structure determination of the novel compound, (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed roadmap from initial synthesis to final structural elucidation. While a public crystal structure for this specific molecule is not available at the time of this writing, this guide synthesizes established methodologies and expert insights to propose a robust and reliable pathway for its determination.

Introduction: The Significance of Structural Elucidation in Drug Discovery

The piperidine and pyrazine moieties are prevalent scaffolds in a multitude of biologically active compounds and approved pharmaceuticals. The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties, and by extension, its pharmacokinetic and pharmacodynamic behavior. For a novel compound such as (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, a detailed understanding of its solid-state conformation, intermolecular interactions, and packing motifs is invaluable for rational drug design, polymorph screening, and intellectual property development. This guide outlines the critical steps to achieve this, emphasizing not just the "how" but the "why" behind each methodological choice.

Proposed Synthetic Pathway

A logical and efficient synthesis is the prerequisite for obtaining a pure, crystalline sample. The proposed synthesis of the title compound is a two-step process, beginning with the formation of a key intermediate, 4-(pyrazin-2-yloxy)piperidine, followed by its acylation.

Step 1: Synthesis of 4-(Pyrazin-2-yloxy)piperidine Intermediate

The initial step involves a nucleophilic aromatic substitution (SNAAr) reaction. This is a well-established method for forming aryl ether linkages, particularly with electron-deficient heteroaromatics like pyrazine.

Protocol:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add 2-chloropyrazine (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(pyrazin-2-yloxy)piperidine.

Causality of Choices: The use of a strong base like NaH is crucial to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a potent nucleophile. DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to solvate cations, thereby enhancing the reactivity of the alkoxide.

Step 2: N-Acylation to Yield the Final Compound

The final step is a standard amide bond formation, acylating the secondary amine of the piperidine ring with o-tolyl chloride.

Protocol:

  • Dissolve the 4-(pyrazin-2-yloxy)piperidine intermediate (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add o-tolyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone.

Causality of Choices: Triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. DCM is a good choice of solvent as it is inert to the reaction conditions and readily dissolves the reactants.

Synthetic Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Acylation 4-hydroxypiperidine 4-hydroxypiperidine SNAAr Nucleophilic Aromatic Substitution (SNAAr) 4-hydroxypiperidine->SNAAr 2-chloropyrazine 2-chloropyrazine 2-chloropyrazine->SNAAr NaH, DMF NaH, DMF NaH, DMF->SNAAr Intermediate 4-(Pyrazin-2-yloxy)piperidine SNAAr->Intermediate Acylation Amide Bond Formation Intermediate->Acylation o-tolyl chloride o-tolyl chloride o-tolyl chloride->Acylation TEA, DCM TEA, DCM TEA, DCM->Acylation Final_Product (4-(Pyrazin-2-yloxy)piperidin-1-yl) (o-tolyl)methanone Acylation->Final_Product Crystallographic_Workflow Crystal_Selection Select a high-quality single crystal Mounting Mount the crystal on a goniometer head Crystal_Selection->Mounting Data_Collection Collect diffraction data using an X-ray diffractometer Mounting->Data_Collection Data_Processing Process raw data: Integration and scaling Data_Collection->Data_Processing Structure_Solution Solve the phase problem (e.g., direct methods) Data_Processing->Structure_Solution Structure_Refinement Refine the atomic model against the experimental data Structure_Solution->Structure_Refinement Validation Validate the final crystal structure Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF file) Validation->Final_Structure

Physicochemical Profiling of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

In modern drug discovery, the transition from a screening hit to a viable lead candidate is heavily dictated by a molecule's physicochemical properties. The compound (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone represents a highly functionalized, non-basic piperidine scaffold frequently utilized in the development of central nervous system (CNS) therapeutics (e.g., Orexin or Histamine H3 receptor antagonists).

Structurally, the molecule is defined by three core motifs:

  • The Piperidine Core: Acts as a rigid, non-aromatic spacer that dictates the three-dimensional vectorization of the peripheral pharmacophores.

  • The Pyrazin-2-yloxy Motif: An electron-deficient heteroaromatic ether that provides critical hydrogen-bond acceptor (HBA) sites while maintaining metabolic stability against rapid oxidative cleavage.

  • The o-Tolyl Amide: The attachment of the ortho-methylbenzoyl group to the piperidine nitrogen neutralizes the basicity of the amine. This is a deliberate medicinal chemistry strategy to eliminate hERG channel liabilities and mitigate the risk of phospholipidosis, which are common toxicological hurdles for basic, lipophilic amines.

This whitepaper provides an in-depth analysis of the compound's predictive metrics, establishes self-validating experimental workflows for its characterization, and outlines its expected absorption, distribution, metabolism, and excretion (ADME) profile.

Predictive Physicochemical Metrics

Before committing resources to empirical profiling, predictive modeling provides a foundational understanding of the compound's behavior in biological matrices. Because the piperidine nitrogen is tied up in an amide bond, the molecule lacks a basic center. The pyrazine nitrogens are extremely weak bases (pKa ~0.6), meaning the molecule exists entirely in its neutral state at a physiological pH of 7.4.

Table 1: Calculated Physicochemical Properties
PropertyPredicted ValuePharmacological Implication
Molecular Weight (MW) 297.35 g/mol Highly optimal for oral absorption; well within Lipinski's Rule of 5 limits.
cLogP / LogD (pH 7.4) 2.5 – 3.0Balanced lipophilicity ensuring adequate membrane permeation without excessive non-specific protein binding.
Topological Polar Surface Area 64.1 ŲIdeal for Blood-Brain Barrier (BBB) penetration. Molecules with a TPSA < 90 Ų readily cross the BBB[1].
H-Bond Donors (HBD) 0The absence of HBDs drastically reduces the desolvation energy penalty required for the molecule to transit lipid bilayers.
H-Bond Acceptors (HBA) 4Provides sufficient polarity for target receptor engagement (via the pyrazine and amide oxygens) without hindering permeability.
Rotatable Bonds 3High structural rigidity, which minimizes the entropic penalty upon binding to a target receptor.

Note: Topological Polar Surface Area (TPSA) is a critical descriptor in 2D-QSAR modeling. It calculates the surface area occupied by polar atoms (oxygen and nitrogen) and is a primary predictor for barrier-crossing ADME properties[2].

Experimental Workflows for Physicochemical Characterization

To empirically validate the predicted metrics, rigorous, self-validating experimental protocols must be employed. The workflows below are designed to eliminate common artifacts encountered in early-stage ADME profiling.

Workflow A Compound: C17H19N3O2 (DMSO Stock) B Physicochemical Profiling A->B C Lipophilicity (LogD) Shake-Flask Partitioning B->C Octanol/Water pH 7.4 D Kinetic Solubility Aqueous Buffer Dilution B->D Serial Dilution E Phase Separation & LC-MS/MS Quantification C->E F Filtration & Direct UV Absorbance D->F G ADME Profiling & Lead Optimization E->G LogD Value F->G Soluble Range

Fig 1. High-throughput physicochemical profiling workflow for early-stage ADME evaluation.

Protocol A: Lipophilicity (LogD) via the Shake-Flask Method

While high-throughput chromatographic methods exist, the shake-flask method remains the gold standard for direct thermodynamic measurement of partitioning, as it eliminates stationary-phase interactions that can skew results for novel scaffolds[3].

  • System Saturation (Causality Step): Pre-saturate n-octanol and PBS (pH 7.4) together for 24 hours. Why: This prevents volume shifts during the actual partitioning phase, ensuring concentration calculations remain accurate.

  • Partitioning: Spike 10 µL of a 10 mM compound stock into a vial containing 1 mL of the mutually saturated octanol/PBS biphasic system. Include Atenolol (low LogD) and Ketoconazole (high LogD) in separate control vials. Shake at 25°C for 2 hours.

  • Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes. Why: Centrifugation is critical to break micro-emulsions of octanol within the aqueous phase. Failure to do so artificially inflates the aqueous concentration, resulting in a falsely depressed LogD value.

  • Quantification & Self-Validation: Quantify both phases via LC-MS/MS. Calculate the mass balance (Total recovered mass / Initial mass). Validation Gate: A mass balance < 85% invalidates the run, indicating that the compound precipitated at the solvent interface or bound non-specifically to the glassware.

Protocol B: Kinetic Aqueous Solubility

Kinetic solubility assays, which involve diluting a DMSO stock into an aqueous buffer, accurately mimic the conditions of in vitro bioassays and rapid gastrointestinal dissolution following oral dosing[4].

  • Serial Dilution: Prepare a serial dilution of the compound in DMSO. Spike these into PBS (pH 7.4) in a 96-well plate to achieve final concentrations ranging from 1 µM to 500 µM (keeping final DMSO concentration ≤ 2%).

  • Incubation: Seal and shake the plate at 37°C for 2 hours. Why: This mimics physiological temperature and the standard timeframe of biochemical assays, capturing the metastable supersaturated state before thermodynamic crystallization occurs.

  • Filtration: Transfer the mixture to a 0.45 µm polycarbonate filter plate and centrifuge. Why: Removing undissolved micro-precipitates is mandatory; intact particles will cause light-scattering artifacts during UV quantification[5].

  • Quantification & Self-Validation: Measure the filtrate concentration via direct UV absorbance or LC-MS/MS against a standard curve prepared in 100% acetonitrile. Validation Gate: The inclusion of Diclofenac (highly soluble) and Amiodarone (poorly soluble) validates the assay's dynamic range and confirms the integrity of the filter membrane.

Analytical Framework & Metabolic Implications

The structural features of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone present specific liabilities that must be monitored during LC-MS/MS quantification and in vitro microsomal stability assays.

  • Benzylic Oxidation: The methyl group on the o-tolyl ring is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, likely rapidly converting to a benzylic alcohol and subsequently to a carboxylic acid.

  • N-Oxidation: The electron-deficient pyrazine ring is generally stable, but the nitrogens can undergo N-oxidation by Flavin-containing monooxygenases (FMOs) or specific CYP isoforms.

  • Amide Hydrolysis: While amides are generally stable in plasma, specific hepatic amidases may cleave the molecule into 4-(pyrazin-2-yloxy)piperidine and o-toluic acid.

During LC-MS/MS method development (typically utilizing a C18 reversed-phase column with a water/acetonitrile + 0.1% formic acid gradient), analysts should monitor for +16 Da (oxidation) and +32 Da (di-oxidation) mass shifts in the parent ion ( [M+H]+ = 298.15) to track these primary metabolic pathways.

References

  • Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. PubMed Central (PMC), National Institutes of Health.[Link]

  • Polar surface area. Wikipedia.[Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub.[Link]

  • In vitro solubility assays in drug discovery. PubMed, National Institutes of Health.[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.[Link]

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A Technical Guide to the Solubility and Stability of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone for Preformulation and Early Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel chemical entity (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, hereafter referred to as Compound X. As a molecule featuring a piperidine core, a pyrazine moiety, and a tolyl methanone group, Compound X presents specific challenges and considerations typical of multi-functional small molecules in the pharmaceutical pipeline.[1][2][3] This document outlines a logical, phase-appropriate strategy for generating the critical data required to inform formulation development, predict in vivo behavior, and ensure regulatory compliance. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Critical Role of Preformulation

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability. An NCE's aqueous solubility directly impacts its dissolution rate and, consequently, its bioavailability.[4][5] Its chemical stability dictates its shelf-life, potential for toxic degradants, and acceptable storage conditions.[6][7]

Compound X is a heterocyclic compound containing several key functional groups: a basic piperidine nitrogen, an ether linkage, an amide-like methanone, and an aromatic pyrazine ring. This combination necessitates a thorough investigation to understand how each part of the molecule will behave under various physiological and environmental conditions. This guide serves as a detailed roadmap for researchers, scientists, and drug development professionals to systematically evaluate Compound X, ensuring a robust and data-driven approach to its development.

Phase 1: Foundational Physicochemical Characterization

Before embarking on formal solubility and stability studies, a foundational understanding of Compound X's intrinsic properties is essential. This initial characterization provides the context for all subsequent experiments and allows for more intelligent experimental design.

In Silico and Preliminary Assessments

Computational tools provide a rapid, material-sparing method to forecast key parameters. For Compound X, we would predict:

  • pKa (Acid Dissociation Constant): The piperidine nitrogen is expected to be basic. Predicting its pKa is crucial for understanding how solubility will change with pH.

  • LogP (Octanol-Water Partition Coefficient): This value predicts the lipophilicity of the molecule, which influences both solubility and permeability.

  • Molecular Weight and Structure: The presence of aromatic rings and the overall structure suggest that Compound X may have poor aqueous solubility.

Experimental Workflow for Initial Characterization

A logical workflow ensures that each piece of data informs the next step. The following diagram illustrates the initial characterization sequence.

G cluster_0 Initial Characterization Workflow A Compound X Synthesis Batch B Solid-State Analysis (XRPD, DSC, TGA) A->B Assess crystallinity & polymorphism C pKa Determination (Potentiometric Titration) A->C Determine ionization constant E Preliminary Data Package B->E D LogP Determination (Shake-Flask Method) C->D Inform pH for LogP measurement D->E G cluster_0 Potential Degradation Pathways for Compound X A Compound X (4-(Pyrazin-2-yloxy)piperidin-1-yl) (o-tolyl)methanone B Hydrolysis (Acid/Base) Cleavage of Ether Linkage A->B C Oxidation (e.g., N-oxide formation on piperidine or pyrazine) A->C D Product 1: Pyrazin-2-ol B->D E Product 2: (4-Hydroxypiperidin-1-yl) (o-tolyl)methanone B->E F Product 3: N-Oxide Derivative C->F

Caption: Predicted degradation pathways for Compound X under stress conditions.

Long-Term Stability Studies

While forced degradation reveals what can happen, formal stability studies determine what does happen under recommended storage conditions. These studies are governed by ICH Q1A(R2). [8][9] Protocol Outline:

  • Store batches of Compound X under various conditions as defined by ICH climatic zones. [10] * Long-Term: 25°C / 60% RH or 30°C / 65% RH for a minimum of 12 months. [7] * Accelerated: 40°C / 75% RH for 6 months. [7]2. At specified time points (e.g., 0, 3, 6, 9, 12 months), samples are pulled and tested for assay, purity, degradation products, and physical appearance. [10]3. The data is used to establish a re-test period or shelf life for the drug substance. [9]

Conclusion and Strategic Outlook

A thorough understanding of the solubility and stability of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. The methodologies described in this guide provide a robust framework for generating the critical data needed to overcome potential liabilities.

Based on its structure, Compound X is likely to be a poorly soluble weak base. The data generated from these studies will directly inform formulation strategies, such as salt formation or amorphous solid dispersions, to enhance bioavailability. The degradation profile will guide packaging decisions and the setting of impurity specifications. By following this systematic, science-driven approach, development teams can de-risk their programs, accelerate timelines, and build a comprehensive data package to support regulatory filings.

References

  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). (n.d.). biorelevant.com.
  • Syed, M. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson.
  • Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Research, 17(2), 169-173.
  • Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). biorelevant.com.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
  • How Biorelevant Testing Can Help Oral Drug Development. (n.d.). biorelevant.com.
  • Sharma, G., & Saini, V. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(5), 226-233.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • A brief study on forced degradation studies with regulatory guidance. (n.d.). ResearchGate.
  • Annex 10 - ICH. (n.d.). World Health Organization.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Quality Guidelines. (n.d.). International Council for Harmonisation.
  • Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. (2020). PubMed.
  • Q1A(R2) Guideline. (2010, February 2). International Council for Harmonisation.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI.
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC.
  • Piperazin-1-yl(o-tolyl)methanone. (n.d.). Sigma-Aldrich.
  • (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone. (n.d.). EvitaChem.
  • Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. (2016). Semantic Scholar.
  • (4-(Piperazin-1-yl)phenyl)(thiophen-2-yl)methanone. (n.d.). Sigma-Aldrich.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.
  • PIPERIDINE. (n.d.). Ataman Kimya.
  • piperidin-4-yl(o-tolyl)Methanone hydrochloride. (n.d.). NextSDS.
  • Khatir, Z. Z., et al. (2024). 4-(3-((Pyridin-4-ylmethyl)amino)-t[4][11][12]riazolo[4,3-b]t[4][11][12]riazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. Retrieved March 21, 2026, from

  • (4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)(o-tolyl)methanone. (2025, October 2). Chemsrc.
  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022). MDPI.
  • 2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide. (n.d.). CLEARSYNTH.
  • Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. (2018). PubMed.

Sources

A Strategic Guide to the Mechanistic Elucidation of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone: A Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The compound (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone is a novel chemical entity with no established mechanism of action in the public domain. Its structure, however, contains several moieties—a pyrazine ring, a piperidine core, and an o-tolyl group—that are present in known bioactive agents. This guide presents a comprehensive, hypothesis-driven strategy for the systematic elucidation of its biological target and mechanism of action. We provide a multi-phase research plan, from initial target class screening to in-depth cellular characterization, complete with detailed experimental protocols and decision-making workflows. This document is intended for researchers, pharmacologists, and drug development professionals tasked with characterizing novel small molecules.

Introduction and Rationale

The characterization of a novel chemical entity (NCE) begins with a thorough analysis of its structure to generate plausible biological hypotheses. The structure of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone offers several clues based on established pharmacology of related scaffolds.

  • Pyrazine-Containing Heterocycles: Molecules incorporating a pyrazine ring have been associated with a range of biological activities, including inhibition of phosphodiesterases (PDEs) and histone acetyltransferases (HATs)[1][2].

  • o-Tolyl Piperazine Derivatives: The o-tolyl group, when linked to a piperazine (a close relative of piperidine), has been found in potent, non-selective α-adrenoceptor antagonists[3].

  • Piperidine Scaffolds: The piperidine ring is a privileged scaffold in neuroscience, forming the core of ligands for numerous G-protein coupled receptors (GPCRs), including muscarinic and cannabinoid receptors[4][5].

This structural precedent suggests that the primary biological target of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone is likely an enzyme or a GPCR involved in cellular signaling. Therefore, a logical first step is a broad screening approach followed by more focused, hypothesis-driven experiments.

Phase 1: Broad-Based Target Screening and Hypothesis Validation

The initial objective is to cast a wide net to identify the most probable target class without bias. This is best achieved through a commercially available, broad-based pharmacology screen.

Experimental Design: Target Panel Screening

A comprehensive binding assay panel (e.g., the Eurofins BioPrint® panel or similar services) should be employed. This panel typically includes hundreds of recombinant human receptors, ion channels, transporters, and enzymes. The compound will be tested at a standard concentration (e.g., 10 µM) to identify any significant interactions (typically >50% inhibition of radioligand binding or enzymatic activity).

Causality and Workflow

The results of this screen will guide all subsequent research. A "hit" is defined as a significant and reproducible interaction with a specific target. The workflow below outlines the decision-making process following the initial screen.

G start Submit Compound to Broad Pharmacology Screen (e.g., 400+ targets @ 10 µM) result Analyze Screening Results (Percent Inhibition or Activation) start->result decision Any Target with >50% Inhibition? result->decision no_hit No Significant Hits: Consider Alternative Mechanisms (e.g., Covalent Modification, Protein-Protein Interaction) decision->no_hit No hit Significant Hit(s) Identified decision->hit Yes multi_hit Multiple Hits: Prioritize based on potency, relevance, and chemical tractability. Perform selectivity profiling. hit->multi_hit single_hit Single Target Class Hit: Proceed to Dose-Response and Functional Assays (Phase 2) hit->single_hit

Figure 1: Decision workflow for Phase 1 broad-based target screening.

Protocol: Radioligand Binding Assay (Hypothetical Example for Adrenoceptor α2A)

This protocol describes a standard competitive binding assay, a common method used in broad screening panels to determine a compound's affinity for a receptor.

Objective: To determine the binding affinity (Ki) of the test compound for the human adrenergic α2A receptor.

Materials:

  • HEK293 cell membranes expressing recombinant human adrenoceptor α2A.

  • [3H]-Rauwolscine (a known high-affinity α2 antagonist radioligand).

  • Test Compound: (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, dissolved in 100% DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding control: Yohimbine (10 µM).

  • 96-well microplates and glass fiber filter mats.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Compound Preparation: Perform a serial dilution of the test compound in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration:

    • 25 µL of test compound dilution (or vehicle for total binding, or Yohimbine for non-specific binding).

    • 25 µL of [3H]-Rauwolscine at a final concentration equal to its Kd (e.g., ~1-2 nM).

    • 150 µL of cell membrane preparation (containing ~10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter spots into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percent inhibition of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Functional Characterization and Signaling Pathway Elucidation

Once a primary target is validated with a confirmed binding affinity, the next crucial step is to determine the compound's functional effect. Is it an agonist that activates the target, or an antagonist that blocks it?

Experimental Design: Functional Assays

The choice of functional assay depends entirely on the target identified in Phase 1. For a GPCR like the α2A adrenoceptor, which is typically coupled to the Gi protein, the most relevant assay is the measurement of intracellular cyclic adenosine monophosphate (cAMP).

G cluster_membrane Cell Membrane compound Test Compound receptor Adrenoceptor α2A (GPCR) compound->receptor Binds gi Gi Protein (α, βγ subunits) receptor->gi Activates ac Adenylate Cyclase (Enzyme) gi->ac Inhibits camp cAMP (Second Messenger) ac->camp Converts ATP atp ATP pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Response pka->response Phosphorylates Targets

Figure 2: Simplified Gi-coupled signaling pathway for the α2A adrenoceptor.

Protocol: cAMP Accumulation Assay (HTRF)

Objective: To determine if the test compound acts as an agonist or antagonist at the human adrenergic α2A receptor by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human adrenoceptor α2A.

  • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (e.g., from Cisbio).

  • Forskolin (an adenylate cyclase activator).

  • Isoproterenol or another known agonist for positive control.

  • Cell culture medium and stimulation buffer.

Methodology:

  • Cell Plating: Seed the cells in a 96-well plate and grow to ~90% confluency.

  • Agonist Mode:

    • Add increasing concentrations of the test compound to the cells.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and proceed with the HTRF protocol to measure cAMP levels. A decrease in cAMP indicates Gi activation (agonism).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound for 15 minutes.

    • Add a fixed, sub-maximal concentration (e.g., EC80) of a known agonist (like UK 14,304) in the presence of the test compound.

    • Incubate for an additional 30 minutes.

    • Lyse the cells and measure cAMP levels. A reversal of the agonist-induced cAMP decrease indicates antagonism.

  • HTRF Detection: Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the cell lysate as per the manufacturer's instructions. Incubate for 60 minutes.

  • Data Reading: Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Data Presentation

Quantitative data from dose-response experiments should be summarized in a clear, tabular format.

Assay TypeParameterValue (µM)Hill Slopen
α2A Receptor Binding Ki0.15 ± 0.030.983
cAMP Functional (Antagonist) IC500.28 ± 0.051.13
α1B Receptor Binding Ki8.5 ± 1.21.03
Muscarinic M4 Binding Ki> 20N/A2
Table 1: Hypothetical pharmacological profile of the test compound.

Phase 3: Cellular Target Engagement and Downstream Effects

Confirming that the compound interacts with its intended target within a live cell and modulates downstream signaling pathways is the final step in mechanistic validation.

Experimental Design: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a physiological context. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Protocol: Western Blot for Downstream Signaling

Objective: To measure the effect of the compound on the phosphorylation of ERK1/2 (a downstream kinase in many GPCR pathways) in response to an agonist challenge.

Methodology:

  • Cell Treatment: Plate cells expressing the target receptor. Starve them of serum for 4-6 hours.

  • Antagonist Treatment: Pre-treat cells with the test compound at various concentrations for 30 minutes.

  • Agonist Stimulation: Stimulate the cells with an EC80 concentration of a known agonist for 5 minutes.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry. Normalize the p-ERK signal to the total ERK signal for each sample.

Conclusion

The outlined strategic workflow provides a robust and efficient path to characterize the mechanism of action for the novel compound (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone. By beginning with a broad, unbiased screen and progressively focusing the investigation based on empirical data, this approach minimizes bias and maximizes the probability of success. The combination of binding, functional, and cellular assays will build a comprehensive pharmacological profile, transforming an unknown molecule into a well-characterized chemical probe or potential therapeutic lead.

References

  • Google Patents.WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • Dudek, M., et al. (2018). Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. Pharmacological Reports, PubMed. [Link]

  • Song, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. DigitalCommons@TMC. [Link]

  • Hassan, H.A., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry, PubMed. [Link]

  • Mukherjee, S., et al. (2002). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Molecular Pharmacology, PubMed. [Link]

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Biological Targets of Pyrazine-Containing Compounds: From Mycobacteria to Malignancy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing drug discovery workflows, I frequently encounter the pyrazine (1,4-diazine) ring as a privileged scaffold in medicinal chemistry. Its low molecular weight, favorable lipophilicity, and dual capacity to act as a hydrogen bond acceptor and a rigid structural linker make it an ideal moiety for engaging diverse biological targets. This technical guide provides an in-depth analysis of three distinct therapeutic arenas where pyrazine-containing compounds exert their primary pharmacodynamic effects: mycobacterial eradication, targeted oncology, and antiviral therapeutics.

By dissecting the precise mechanisms of target engagement and providing self-validating experimental protocols, this whitepaper aims to equip drug development professionals with the mechanistic clarity required to optimize next-generation pyrazine derivatives.

Mycobacterial Eradication: Pyrazinamide and Coenzyme A Biosynthesis

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) therapy, uniquely capable of eradicating non-replicating "persister" bacilli residing in acidic macrophage phagolysosomes. Unlike traditional antibiotics that target actively dividing cells, PZA disrupts fundamental metabolic survival pathways[1].

Mechanism of Target Engagement

PZA is a prodrug. Upon entering Mycobacterium tuberculosis, it is converted into its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (encoded by the pncA gene)[1]. Recent genomic and biochemical studies have identified the aspartate decarboxylase enzyme, PanD , as a primary biological target of POA[2]. PanD is essential for the synthesis of β-alanine, a critical precursor for pantothenate and Coenzyme A (CoA) biosynthesis[1]. POA binds to PanD, triggering its degradation and leading to a catastrophic depletion of cellular CoA, which is fatal to persister cells[2].

PZA_Pathway PZA Pyrazinamide (PZA) Prodrug PncA Pyrazinamidase (PncA) Conversion PZA->PncA Enters M. tb POA Pyrazinoic Acid (POA) Active Form PncA->POA Hydrolysis PanD Aspartate Decarboxylase (PanD) POA->PanD Binds & Degrades CoA Coenzyme A Depletion & Persister Death PanD->CoA Inhibits Synthesis

Fig 1. Pyrazinamide prodrug activation and PanD-mediated Coenzyme A depletion.

Experimental Protocol: Resazurin Microtiter Assay (REMA) for PZA Susceptibility

Scientific Rationale: A common failure point in PZA susceptibility testing is the use of neutral pH media, which prevents the intracellular accumulation of protonated POA. We must acidify the broth to pH 5.9. Furthermore, because visual MIC reading in turbid mycobacterial cultures is highly subjective, the addition of resazurin acts as an oxidation-reduction indicator. Metabolically active cells reduce the blue resazurin to pink, highly fluorescent resorufin, providing a self-validating, quantifiable readout.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC. Adjust the pH strictly to 5.9 using 1N HCl.

  • Inoculation: Cultivate M. tuberculosis strains to logarithmic phase and adjust the inoculum to an OD600 of 0.05.

  • Drug Exposure: Dispense 100 µL of the bacterial suspension into a 96-well microtiter plate containing serial two-fold dilutions of PZA (ranging from 0.5 to 100 µg/mL).

  • Primary Incubation: Seal the plates and incubate at 37°C for 7 days in a humidified incubator.

  • Indicator Addition: Add 30 µL of a freshly prepared 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Quantification: Measure fluorescence using a microplate reader (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration of PZA that completely prevents the reduction of resazurin (maintaining background fluorescence levels).

Targeted Oncology: Bortezomib and the 26S Proteasome

Bortezomib represents a triumph of structure-based drug design, utilizing a pyrazine-boronic acid scaffold to target the ubiquitin-proteasome pathway[3]. It is highly efficacious in treating relapsed and refractory multiple myeloma.

Mechanism of Target Engagement

Bortezomib specifically targets the β5 subunit of the 20S core particle within the 26S human proteasome, which is responsible for chymotrypsin-like (CT-L) activity[3]. The mechanism is bipartite: the boronic acid warhead forms a reversible covalent adduct with the nucleophilic oxygen of the N-terminal threonine (Thr1) in the active site. Crucially, the pyrazine ring is not merely a passive structural backbone; crystallographic models reveal that the pyrazine ring engages in a direct, stabilizing hydrogen bond with Asp114 of the proteasome[4]. This dual-action binding yields an exceptional IC50 of approximately 2.1 to 9 nM[4].

Bortezomib_Pathway BTZ Bortezomib (Pyrazine-Boronic Acid) Proteasome 26S Proteasome (β5 Subunit) Chymotrypsin-like Activity BTZ->Proteasome Covalent bond to Thr1 H-bond to Asp114 Proteins Accumulation of Misfolded Proteins Proteasome->Proteins Proteolysis Blockade Apoptosis Cancer Cell Apoptosis (ER Stress) Proteins->Apoptosis UPR Activation

Fig 2. Bortezomib-mediated 26S proteasome inhibition and apoptotic induction.

Experimental Protocol: Fluorogenic 26S Proteasome Inhibition Assay

Scientific Rationale: To isolate the CT-L activity of the β5 subunit, we utilize the fluorogenic substrate Suc-LLVY-AMC. The hydrophobic "LLVY" peptide sequence perfectly mimics the natural substrates of the β5 binding pocket. When the proteasome cleaves the peptide, the AMC fluorophore is released. Bortezomib's covalent engagement of Thr1 physically blocks this cleavage, causing a measurable drop in fluorescence velocity.

  • Enzyme Preparation: Prepare human 20S/26S proteasome fractions in a non-denaturing assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT).

  • Inhibitor Pre-incubation: In a black 96-well microplate, pre-incubate 0.5 nM of the proteasome enzyme with serial dilutions of Bortezomib (0.1 nM to 100 nM) for 30 minutes at 37°C. Note: This pre-incubation is critical to allow the slow-binding covalent boronate adduct to form.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µM of the fluorogenic substrate Suc-LLVY-AMC to all wells.

  • Kinetic Monitoring: Immediately transfer the plate to a fluorescent microplate reader. Monitor the release of free AMC kinetically (Excitation 380 nm / Emission 460 nm) every minute for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescent progress curve. Plot fractional activity ( Vi​/V0​ ) against log[Bortezomib] and determine the IC50 using a four-parameter non-linear regression model.

Antiviral Therapeutics: Favipiravir and RNA-Dependent RNA Polymerase

Favipiravir (T-705) is a pyrazinecarboxamide derivative that exhibits broad-spectrum antiviral activity against RNA viruses, including Influenza, Ebola, and SARS-CoV-2[5].

Mechanism of Target Engagement

Favipiravir acts as a prodrug. Upon entering the host cell, host cellular kinases phosphoribosylate the pyrazine compound into its active nucleotide form: favipiravir-ribofuranosyl-5′-triphosphate (favipiravir-RTP) [5]. The viral RNA-dependent RNA polymerase (RdRp) mistakenly recognizes favipiravir-RTP as a purine nucleotide (mimicking GTP or ATP)[5]. Its incorporation into the nascent viral RNA strand leads to either immediate chain termination or the induction of lethal mutagenesis (error catastrophe), effectively halting viral replication. The IC50 for influenza viral RdRp is remarkably potent at 0.341 μM[5].

Favipiravir_Pathway FAV Favipiravir (Prodrug) HostKinase Host Kinases FAV->HostKinase Cellular Entry FAV_RTP Favipiravir-RTP (Active) HostKinase->FAV_RTP Phosphorylation RdRp Viral RdRp FAV_RTP->RdRp Pseudo-purine binding Mutagenesis Lethal Mutagenesis RdRp->Mutagenesis Error Catastrophe

Fig 3. Favipiravir activation and RdRp-mediated lethal mutagenesis pathway.

Experimental Protocol: Viral Plaque Reduction Assay

Scientific Rationale: To validate RdRp inhibition phenotypically, we must measure the reduction of infectious viral progeny. A semi-solid agarose overlay is critical in this assay; it restricts viral diffusion through the liquid media, ensuring that each visible plaque represents a single infectious event (PFU) originating from a cell where Favipiravir-RTP failed to halt replication.

  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well tissue culture plates and culture in DMEM supplemented with 10% FBS until they reach 95-100% confluency.

  • Viral Infection: Wash the monolayer with PBS. Infect the cells with Influenza A virus at a multiplicity of infection (MOI) of 0.001. Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to allow viral adsorption.

  • Inoculum Removal: Aspirate the viral inoculum and wash the cells twice with PBS to remove unattached virions.

  • Agarose Overlay: Apply 2 mL of an overlay medium containing 1% low-melting-point agarose, 1 µg/mL TPCK-treated trypsin, and serial dilutions of Favipiravir (0.1 to 10 µM). Allow the agarose to solidify at room temperature.

  • Incubation: Incubate the plates inverted for 72 hours at 37°C in a 5% CO2 atmosphere until visible plaques form.

  • Fixation and Staining: Fix the cells by adding 4% formaldehyde directly over the agarose plug for 1 hour. Remove the plug, stain the monolayer with 0.1% crystal violet, and count the plaques to determine the EC50.

Quantitative Pharmacodynamics Summary

The following table synthesizes the quantitative target engagement metrics for the pyrazine derivatives discussed, allowing for cross-disciplinary comparison of their potencies.

CompoundPrimary Biological TargetClinical IndicationRepresentative Potency (IC50 / MIC)Mechanism of Target Engagement
Pyrazinamide Aspartate decarboxylase (PanD)TuberculosisMIC: 6.25 - 12.5 µg/mLNon-covalent binding leading to target degradation and CoA depletion
Bortezomib 26S Proteasome (β5 subunit)Multiple MyelomaIC50: 2.1 - 9.0 nMCovalent boronate adduct with Thr1; Pyrazine H-bond with Asp114
Favipiravir RNA-dependent RNA polymerase (RdRp)Influenza / Emerging RNA VirusesIC50: ~0.341 µM (Influenza)Misincorporation as a purine analog causing lethal mutagenesis

Conclusion & Future Perspectives

The pyrazine ring is far more than an inert structural linker; it is a dynamic pharmacophore capable of precise electronic and steric interactions with complex biological machinery. Whether facilitating the penetration of acidic mycobacterial granulomas, anchoring a boronic acid warhead within a proteasome pocket, or mimicking purine nucleotides to sabotage viral replication, pyrazine derivatives remain at the cutting edge of rational drug design. Future structural biology efforts should focus on exploiting the unique hydrogen-bonding capabilities of the diazine nitrogens to design highly selective, next-generation allosteric modulators.

References

  • Title: Mechanisms of Pyrazinamide Action and Resistance - PMC - NIH. Source: nih.gov.
  • Title: Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis | ACS Infectious Diseases. Source: acs.org.
  • Title: Discovery of a Potent, Selective, and Orally Active Proteasome Inhibitor for the Treatment of Cancer | Journal of Medicinal Chemistry. Source: acs.org.
  • Title: Discovery of a novel proteasome inhibitor selective for cancer cells over non-transformed cells - PMC. Source: nih.gov.
  • Title: Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC - NIH. Source: nih.gov.

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An In-Depth Technical Guide to the In Silico Modeling of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative of Predictive Modeling in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising chemical entity to a clinically approved therapeutic is arduous and resource-intensive. Computational, or in silico, modeling has emerged as an indispensable tool, enabling researchers to predict, rationalize, and refine molecular interactions at an atomic level before committing to costly and time-consuming wet-lab synthesis and screening.[1][2] This guide provides a comprehensive, technically-grounded workflow for investigating the interactions of a novel small molecule, (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone , with a plausible biological target.

A Note on Target Selection: As of the writing of this guide, (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone is not extensively characterized in public-domain literature with a confirmed biological target. However, structural analogs containing pyrazine and piperidine moieties have been associated with the inhibition of phosphodiesterase (PDE) enzymes.[3] Therefore, for the purpose of demonstrating a robust and scientifically valid in silico workflow, this guide will utilize Human Phosphodiesterase-4D (PDE4D) as a representative target. The principles and protocols detailed herein are broadly applicable to other protein-ligand systems.

This document is designed for professionals in drug development and computational biology. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process itself—from hypothesis and preparation to execution and analysis.

Chapter 1: System Preparation - The Foundation of a Credible Simulation

The adage "garbage in, garbage out" is acutely true in computational chemistry. The validity of any in silico result is wholly dependent on the quality of the initial structures. This chapter details the meticulous process of preparing both the ligand and its protein target.

The Ligand: (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

The first step is to obtain a chemically correct, three-dimensional representation of our ligand.

Protocol 1: Ligand Structure Generation and Preparation

  • Obtain 2D Structure: The ligand's structure, defined by its IUPAC name, is first sketched in a chemical drawing tool (e.g., ChemDraw) or sourced from its SMILES string: Cc1ccccc1C(=O)N1CCC(OC2=CN=C(N=C2)C)CC1.

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure. This initial 3D conformation is arbitrary and requires optimization.

  • Energy Minimization: The raw 3D structure must be subjected to energy minimization to find a low-energy, stable conformation. This is performed using a suitable force field (e.g., MMFF94 or GAFF). This step resolves any steric clashes or unnatural bond lengths/angles.

  • Assign Partial Charges: Accurate electrostatic calculations are critical for simulating interactions. Gasteiger charges are a common and effective method for assigning partial charges to each atom in the ligand.[4]

  • Define Rotatable Bonds: Identify the torsional bonds within the ligand that are free to rotate. This is crucial for allowing the ligand to flexibly adapt its conformation within the protein's binding site during docking.

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure, containing 3D coordinates, partial charges, and rotatable bond information, is saved in the PDBQT file format.[4][5]

The Target: Human Phosphodiesterase-4D (PDE4D)

Selecting a high-quality crystal structure of the target protein is paramount. The resolution of the X-ray crystal structure should ideally be less than 2.5 Å to ensure atomic positions are well-defined.

Protocol 2: Protein Structure Sourcing and Preparation

  • Source from Protein Data Bank (PDB): Access the RCSB PDB database and search for "PDE4D". For this guide, we will use PDB ID: 5O3F , which is a high-resolution structure of human PDE4D complexed with an inhibitor.

  • Initial Cleaning: The downloaded PDB file often contains non-essential molecules such as crystallization agents, co-solvents, and most importantly, water molecules. These must be removed. The co-crystallized ligand must also be removed to create a vacant binding site for our docking experiment.[6][7]

  • Protonation and Repair: PDB files typically lack hydrogen atoms. It is essential to add them, as they are critical for hydrogen bonding. Furthermore, one must check for and repair any missing side chains or atoms using tools like Modeller or the built-in utilities in UCSF Chimera or PyMOL. The protonation state of key residues (like Histidine) at physiological pH (7.4) must be correctly assigned.

  • Assign Charges: Add partial charges to the protein atoms according to a chosen force field (e.g., AMBER ff14SB).

  • Save in PDBQT Format: Similar to the ligand, the prepared protein structure is saved in the PDBQT format for compatibility with AutoDock tools. This file format merges non-polar hydrogens with their parent carbons and stores atomic charges.[4]

Chapter 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred binding orientation, or "pose," of a ligand to its target.[8] It functions like a search algorithm, exploring numerous possible conformations of the ligand within the binding site and ranking them using a scoring function.

Rationale and Experimental Design

The goal of docking is to generate a physically plausible hypothesis of how our ligand binds. The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol), where more negative values suggest stronger binding.[8] We will use AutoDock Vina , which is lauded for its speed and accuracy.[6]

The core of the experiment is defining the search space, or "grid box." This is a three-dimensional cube placed around the active site of the protein, confining the space where Vina will attempt to place the ligand.

Workflow: Molecular Docking

G cluster_prep Preparation cluster_dock Docking Execution cluster_analysis Analysis P_Prep Prepared Protein (PDBQT) Grid Define Grid Box (Active Site Coordinates) P_Prep->Grid L_Prep Prepared Ligand (PDBQT) Vina Run AutoDock Vina L_Prep->Vina Config Configuration File (config.txt) Grid->Config Results Output Poses (PDBQT) Binding Affinities (log) Vina->Results Config->Vina Analysis Analyze Top Poses (Interactions, Score) Results->Analysis Selection Select Best Pose for MD Analysis->Selection

Caption: Workflow for the molecular docking process.

Protocol 3: Executing the Molecular Docking Simulation

  • Define the Binding Site: Using a molecular visualization tool like PyMOL or UCSF Chimera, load the prepared protein structure (PDE4D). Identify the key catalytic residues in the active site (often containing residues like Gln, Tyr, Phe, and metal ions like Zn2+ and Mg2+).

  • Generate the Grid Box: Center a grid box around these residues. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large as to unnecessarily increase computation time. A typical size is 25 x 25 x 25 Å. Record the center coordinates (X, Y, Z) and dimensions.

  • Create the Configuration File: Prepare a text file (config.txt) specifying the paths to the protein and ligand PDBQT files, the grid box center and dimensions, and the output file name.

  • Run AutoDock Vina: Execute the Vina program from the command line, providing the configuration file as input. vina --config config.txt --log vina_log.txt

  • Analyze Results: Vina will output a PDBQT file containing several predicted binding poses (typically 9), ranked by their binding affinity scores. Load the protein and the Vina output file into a visualizer. Examine the top-ranked pose. Look for key interactions:

    • Hydrogen Bonds: Are there hydrogen bonds between the ligand and key protein residues?

    • Hydrophobic Interactions: Is the o-tolyl group situated in a hydrophobic pocket?

    • Pi-Stacking: Does the pyrazine ring form pi-stacking interactions with aromatic residues like Phenylalanine or Tyrosine?

Pose IDBinding Affinity (kcal/mol)Key Interacting Residues (Example)
1-9.2Gln443, Phe446, Tyr234
2-8.8Gln443, Ile410
3-8.5Met337, Phe446

Table 1: Example output from a molecular docking run, summarizing the binding affinity and key interactions for the top-ranked poses. The pose with the most negative affinity and the most chemically sensible interactions is selected for further study.

The best pose is not always the one with the top score; it must also be one that is stabilized by meaningful chemical interactions. This selected pose forms the starting structure for the next, more rigorous evaluation: molecular dynamics.

Chapter 3: Molecular Dynamics (MD) Simulation - Assessing Complex Stability

While docking provides a static snapshot, a biological system is dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing a much richer understanding of the stability and dynamics of the protein-ligand complex.[7][9]

Rationale and Experimental Design

We will use GROMACS , a highly efficient and widely used MD engine.[10][11][12] The simulation will assess whether the ligand remains stably bound in the active site over a period of nanoseconds. The key output is a "trajectory," which is essentially a movie of the molecular motion.

Workflow: Molecular Dynamics Simulation

G Start Docked Protein-Ligand Complex Topology Generate Topology (Force Field: AMBER99SB) Start->Topology Box Define Simulation Box (e.g., Cubic) Topology->Box Solvate Solvate with Water (TIP3P Model) Box->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Minim Energy Minimization (Steepest Descent) Ions->Minim NVT NVT Equilibration (Constant Temp, 300K) Minim->NVT NPT NPT Equilibration (Constant Pressure, 1 bar) NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis

Caption: Step-by-step workflow for an MD simulation.

Protocol 4: Executing the GROMACS MD Simulation

  • System Topology Generation: The first step is to generate a topology for the protein-ligand complex. This file describes all the atoms, bonds, angles, and dihedrals according to the chosen force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand).

  • Create a Simulation Box: Define a periodic boundary box (e.g., a cube) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

  • Solvation: Fill the simulation box with a pre-equilibrated water model, such as TIP3P or SPC/E. This mimics the aqueous cellular environment.

  • Ionization: The system will likely have a net charge. Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to simulate a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Before starting the dynamics, perform a robust energy minimization of the entire solvated system to remove any steric clashes introduced during the setup.

  • Equilibration (NVT and NPT): Equilibrate the system in two phases.

    • NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute. Position restraints are typically applied to the protein and ligand to prevent drastic conformational changes.

    • NPT Ensemble: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the system. Position restraints are often kept on heavy atoms and gradually released.

  • Production MD: Once the system is equilibrated (stable temperature, pressure, and density), remove the restraints and run the production simulation for a desired length of time (e.g., 50-100 nanoseconds). Save the coordinates at regular intervals (e.g., every 10 picoseconds).

Analysis of the MD Trajectory
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD for both indicates that the system has reached equilibrium and the ligand is not drifting out of the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein. One would expect residues in the binding pocket that interact with the ligand to show reduced fluctuation compared to an unbound (apo) protein simulation.

  • Hydrogen Bond Analysis: Track the number and duration of hydrogen bonds formed between the ligand and protein throughout the simulation. Stable, persistent hydrogen bonds are strong indicators of a stable binding interaction.

  • Visual Inspection: Create a movie of the trajectory and visually inspect the ligand's behavior. Does it remain in the initial docked pose? Does it shift to a new, stable conformation? Does it exit the binding site?

Chapter 4: Advanced Analysis - Binding Free Energy Estimation

While MD simulations confirm stability, they do not directly provide a quantitative measure of binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the free energy of binding from MD simulation snapshots.[13][14][15]

Protocol 5: MM/PBSA Calculation

  • Extract Snapshots: Select a series of snapshots (e.g., 100-500 frames) from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand) Each G term is composed of:

    • Molecular Mechanics Energy (EMM): Van der Waals and electrostatic interactions.

    • Polar Solvation Energy (G_polar): Calculated using the Poisson-Boltzmann model.

    • Non-polar Solvation Energy (G_nonpolar): Calculated based on the solvent-accessible surface area (SASA).

  • Average the Results: Average the ΔG_bind values across all snapshots to obtain the final estimated binding free energy.

This value, while not as precise as more computationally expensive methods like alchemical free energy, provides a robust estimate that is invaluable for ranking different ligands or comparing binding modes.[15][16]

Conclusion: Synthesizing a Coherent Narrative

This guide has outlined a multi-stage in silico workflow to investigate the molecular interactions of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone. Starting with meticulous system preparation, we employed molecular docking to generate an initial binding hypothesis. This static model was then brought to life through molecular dynamics simulations, which rigorously tested the stability of the protein-ligand complex in a simulated physiological environment. Finally, the MM/PBSA method provided a quantitative estimate of binding affinity.

The data generated through this pipeline—binding poses, interaction maps, RMSD plots, and free energy values—collectively build a compelling, evidence-based narrative of the molecule's likely mechanism of action. This computational evidence is not an end in itself; rather, it is a powerful tool that generates testable hypotheses, rationalizes experimental observations, and ultimately accelerates the drug discovery process by focusing laboratory resources on the most promising candidates.

References

  • GROMACS Tutorials. (n.d.). GROMACS. Retrieved March 21, 2026, from [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials! (n.d.). GROMACS. Retrieved March 21, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved March 21, 2026, from [Link]

  • 7.5: Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS. (n.d.). GROMACS Tutorials. Retrieved March 21, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved March 21, 2026, from [Link]

  • GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved March 21, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved March 21, 2026, from [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2025, April 1). YouTube. Retrieved March 21, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved March 21, 2026, from [Link]

  • Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. (n.d.). Bio-protocol. Retrieved March 21, 2026, from [Link]

  • In-Silico Drug Discovery using Protein-Small Molecule Interaction. (2019, December 14). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Protocol for MM/PBSA Molecular Dynamics Simulations of Proteins. (n.d.). PMC - NIH. Retrieved March 21, 2026, from [Link]

  • Protein–Protein Binding Free Energy Predictions with the MM/PBSA Approach Complemented with the Gaussian-Based Method for Entropy Estimation. (2022, March 22). ACS Omega. Retrieved March 21, 2026, from [Link]

  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. (n.d.). PMC - NIH. Retrieved March 21, 2026, from [Link]

  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. (n.d.). CD ComputaBio. Retrieved March 21, 2026, from [Link]

  • In Silico Functional Profiling of Small Molecules and Its Applications. (2021, November 16). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Developing In Silico Models of Protein-Protein Interactions (PPIs). (n.d.). Longdom Publishing. Retrieved March 21, 2026, from [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. (n.d.). Peng's Lab. Retrieved March 21, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for In Vitro Profiling of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative

The compound (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone is a novel small molecule featuring a pyrazine moiety linked to a piperidine core, which is in turn connected to a tolyl group via a methanone bridge. The presence of piperidine and pyrazine rings is a common feature in a variety of biologically active compounds, suggesting a potential for therapeutic applications.[1] Structurally related molecules have been investigated for their roles in modulating key biological pathways, including enzyme inhibition.[1] This document provides a comprehensive guide for the in vitro characterization of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, with a primary focus on its potential as a phosphodiesterase (PDE) inhibitor, a hypothesis based on the activity of structurally similar compounds.[1]

Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By catalyzing the hydrolysis of these cyclic nucleotides, PDEs play a critical role in a myriad of cellular processes. Consequently, inhibitors of PDEs have emerged as important therapeutics for a range of conditions, including neurodegenerative and psychiatric disorders.[1]

This guide is designed for researchers, scientists, and drug development professionals. It offers detailed, step-by-step protocols for a tiered in vitro assay cascade to first screen and then characterize the inhibitory activity and selectivity of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone against a panel of PDE enzymes. The causality behind experimental choices is explained to ensure scientific integrity and to provide a self-validating system for robust and reproducible results.

Hypothesized Mechanism of Action and Assay Strategy

Based on the structural motifs within (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone and the known activities of related compounds, we hypothesize that it may act as an inhibitor of one or more phosphodiesterase enzymes. The proposed in vitro testing strategy is designed to first identify if the compound has any PDE inhibitory activity and then to determine its potency and selectivity profile.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Mechanism of Action A Primary Screen: Broad-spectrum PDE inhibition assay B IC50 Determination: Assays against individual PDE subtypes A->B If active C Selectivity Profiling: Comparison of IC50 values across PDE family B->C D Enzyme Kinetics: Dixon and Lineweaver-Burk plots C->D For lead candidates G cluster_0 Kinetic Analysis Workflow A Measure initial velocities (Varying [S] with and without Inhibitor) B Generate Michaelis-Menten Plot A->B C Generate Lineweaver-Burk Plot A->C D Generate Dixon Plot A->D E Determine Inhibition Type (Competitive, Non-competitive, etc.) B->E C->E D->E

Caption: Workflow for determining the mechanism of enzyme inhibition.

Interpretation of Results:

  • Competitive Inhibition: Lineweaver-Burk plots will show lines with different slopes intersecting on the y-axis. The apparent Km will increase, while Vmax remains unchanged.

  • Non-competitive Inhibition: Lineweaver-Burk plots will show lines with different slopes intersecting on the x-axis. The apparent Vmax will decrease, while Km remains unchanged.

  • Uncompetitive Inhibition: Lineweaver-Burk plots will show parallel lines. Both apparent Vmax and Km will decrease.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone as a potential phosphodiesterase inhibitor. A positive outcome from these assays would warrant further investigation, including more extensive selectivity profiling against all PDE families, cell-based assays to confirm functional activity, and subsequent in vivo studies to evaluate its therapeutic potential. [2]The modular nature of these protocols allows for adaptation to other potential targets should the PDE inhibition hypothesis prove negative. The presence of piperazine and related scaffolds in compounds with diverse pharmacological activities, such as GPCR ligands, ion channel modulators, and kinase inhibitors, suggests that alternative screening strategies may also be fruitful. [3]

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  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (n.d.). Pharmacophore.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2026). ResearchGate.
  • 4-(3-((Pyridin-4-ylmethyl)amino)-t[1][4][5]riazolo[4,3-b]t[1][4][5]riazin-6- yl)phenol: an improved anticancer agent in hepatocellu. (n.d.). CentAUR. Retrieved March 21, 2026, from

  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. (2022). PubMed.
  • Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one. (n.d.). PMC.
  • Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives. (n.d.). Benchchem.
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A Multi-Assay Strategy for Characterizing the Cellular Activity of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Scientist

Authoritative Guide to Foundational and Target-Specific Cell-Based Assays

Abstract The discovery and characterization of novel chemical entities are foundational to modern drug development. This document provides a detailed, strategy-driven guide for elucidating the cellular activity of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, a compound with structural motifs common to pharmacologically active agents. As the specific biological target of this molecule is not presumed, we present a hierarchical workflow of cell-based assays designed to first establish a cytotoxicity profile and then interrogate its effects on common, high-value signaling pathways. We move beyond simple protocols to explain the scientific rationale behind assay selection and experimental design, ensuring a self-validating and robust approach. This guide furnishes researchers, scientists, and drug development professionals with detailed methodologies for cytotoxicity testing, G-Protein Coupled Receptor (GPCR) signaling analysis via second messenger quantification (cAMP and Ca2+), and phosphodiesterase (PDE) activity assessment using reporter gene assays.

Introduction: A Phased Approach to Compound Characterization

The compound (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone represents a novel chemical entity. Its structural features, including piperidine and pyrazine rings, are present in numerous compounds known to modulate key cellular signaling pathways. Therefore, a systematic investigation is required to identify its biological function. A robust characterization workflow begins with broad, foundational assays to assess general effects on cell health and progresses to more specific, target-oriented assays to elucidate a potential mechanism of action.

This guide details a multi-assay platform approach. We will first determine the compound's impact on cell viability to identify an appropriate concentration range for subsequent mechanistic studies. Following this, we will investigate its potential modulation of two of the most significant drug target classes: G-Protein Coupled Receptors (GPCRs) and phosphodiesterases (PDEs).[1][2] This phased strategy ensures that resources are used efficiently and that data from each stage informs the next, building a comprehensive profile of the compound's activity.

Foundational Analysis: Cell Viability and Cytotoxicity

Before investigating a specific mechanism of action, it is critical to determine the compound's effect on cell proliferation and viability. This step identifies the concentration window between specific pharmacological activity and general cytotoxicity. The MTT assay is a reliable and widely used colorimetric method for this purpose.[3]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[4][5] The resulting insoluble formazan crystals are solubilized, and the concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3]

Protocol 2.1: MTT Assay for Cell Viability

Materials:

  • HEK293 cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS. Store protected from light at 4°C.[5]

  • Solubilization solution: DMSO[3] or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom tissue culture plates.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Microplate spectrophotometer (ELISA reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a "no cells" background control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the average absorbance of the "no cells" control from all other values. Express the results as a percentage of the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Mechanistic Screening: Interrogating Key Signaling Pathways

With a non-toxic concentration range established, we can proceed to screen for activity against major signaling pathways. GPCRs and PDEs are logical starting points due to their prevalence as drug targets and the structural motifs of the test compound.[7][8]

Workflow for Mechanistic Screening

The following diagram illustrates the logical flow for investigating the compound's effect on GPCR and PDE signaling pathways.

G cluster_gpcr GPCR Signaling Gs Gs-coupled GPCR AC Adenylyl Cyclase Gs->AC Activates Gi Gi-coupled GPCR Gi->AC Inhibits Gq Gq-coupled GPCR PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 caption GPCR Signaling Cascades

Caption: Major GPCR signaling pathways leading to second messenger production.

Assay 3.1: cAMP Modulation (HTRF Assay)

Principle: This assay quantifies intracellular cyclic AMP (cAMP), a critical second messenger produced upon activation of Gs-coupled GPCRs or inhibited by Gi-coupled GPCRs.[9] We will use a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. In this assay, cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.[10][11] When the antibody and tracer are in close proximity, FRET occurs. An increase in cellular cAMP disrupts this interaction, leading to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP produced.[12]

Protocol:

  • Cell Preparation: Plate HEK293 cells (or a cell line endogenously expressing a relevant GPCR) in a 384-well low volume plate and incubate overnight.

  • Compound Addition: Add the test compound at various concentrations. To test for Gs agonism, add the compound alone. To test for Gi agonism, first stimulate the cells with a Gs activator like Forskolin, then add the test compound.

  • Cell Stimulation: Incubate for 30 minutes at room temperature to allow for cAMP production.[10]

  • Lysis and Detection: Add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP Cryptate) in lysis buffer. This stops the reaction and initiates the competitive binding.[13]

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[10]

  • Data Analysis: Calculate the 665/620 ratio and the Delta F% according to the manufacturer's instructions. Plot the results against compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).

Assay 3.2: Intracellular Calcium Flux Assay

Principle: This assay measures changes in intracellular calcium (Ca²⁺), a second messenger primarily associated with Gq-coupled GPCR activation.[14] Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Indo-1, or proprietary dyes from kits like FLIPR Calcium 6).[14][15] When a Gq-coupled receptor is activated, it triggers the release of Ca²⁺ from intracellular stores, leading to a rapid increase in free cytoplasmic Ca²⁺. This increase is detected as a change in the dye's fluorescence intensity.[16]

Protocol:

  • Cell Seeding: Plate cells (e.g., CHO-K1 or HEK293) in a 96- or 384-well black-walled, clear-bottom plate and incubate for 16-24 hours.[16]

  • Dye Loading: Prepare the dye-loading solution according to the kit manufacturer's protocol (e.g., BD™ Calcium Assay Kit).[16] Remove the culture medium and add the dye-loading solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by at least 20 minutes at room temperature to allow for de-esterification of the dye.[16]

  • Compound Addition and Measurement: Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation or FLIPR).

    • Establish a stable baseline fluorescence reading for ~20 seconds.

    • Inject the test compound at various concentrations and immediately begin kinetic reading of fluorescence for 2-3 minutes.

    • As a positive control, inject a known agonist (e.g., ATP or Carbachol).

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀.

Target Deconvolution: Distinguishing PDE Inhibition from GPCR Agonism

If the cAMP assay (3.1) shows an increase in cAMP, this could be due to Gs-GPCR agonism or inhibition of phosphodiesterases (PDEs), which are enzymes that degrade cAMP.[2] A reporter gene assay can help distinguish between these mechanisms.

Principle of CRE-Luciferase Reporter Assay for PDE Activity

This assay utilizes a reporter construct containing the firefly luciferase gene under the transcriptional control of a cAMP Response Element (CRE).[17] When intracellular cAMP levels rise, Protein Kinase A (PKA) is activated, which then phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE sequence in the reporter plasmid, driving the expression of luciferase.[17] By co-transfecting cells with a PDE expression vector, basal cAMP levels are kept low. Inhibition of this PDE by the test compound will rescue cAMP levels, leading to a measurable increase in luciferase activity.[17]

G cluster_pde PDE Inhibition Pathway Compound (4-(Pyrazin-2-yloxy)piperidin-1-yl) (o-tolyl)methanone PDE4 PDE4 Enzyme Compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Activates CRE CRE Reporter CREB->CRE Binds & Activates Luciferase Luciferase Expression CRE->Luciferase Light Luminescent Signal Luciferase->Light caption PDE Inhibition Reporter Assay

Caption: Mechanism of the CRE-Luciferase reporter assay for PDE inhibitors.

Protocol 4.1: Dual-Luciferase® Reporter Assay for PDE4B Activity

Rationale for Dual-Luciferase: We use a dual-reporter system to increase data reliability. The firefly luciferase reporter measures the effect of the compound on the pathway of interest. A second reporter, Renilla luciferase, is driven by a constitutive promoter and serves as an internal control to normalize for variations in cell number and transfection efficiency.[18]

Materials:

  • HEK293 cells.

  • PDE4B expression vector.[17]

  • CRE-Firefly Luciferase reporter vector.[17]

  • Constitutive Renilla Luciferase vector (e.g., pRL-TK).

  • Transfection reagent (e.g., Lipofectamine).

  • Forskolin (used to stimulate cAMP production).

  • Dual-Luciferase® Reporter Assay System (Promega or similar).

  • White, opaque 96-well assay plates.

  • Luminometer.

Procedure:

  • Co-transfection: In a 96-well plate, co-transfect HEK293 cells with the PDE4B expression vector, the CRE-Firefly luciferase vector, and the Renilla luciferase control vector using a suitable transfection reagent. Incubate for 24 hours.

  • Compound Treatment: Treat the transfected cells with serial dilutions of the test compound for a defined period (e.g., 6 hours). Include a known PDE4 inhibitor (e.g., Rolipram) as a positive control. In all wells (except the negative control), add a sub-maximal concentration of Forskolin to induce cAMP production.

  • Cell Lysis: Wash the cells once with PBS, then add 20 µL of 1x Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[18]

  • Firefly Luciferase Measurement: Add 100 µL of Luciferase Assay Reagent II (LAR II) to the well. Immediately measure the firefly luminescence in a luminometer.

  • Renilla Luciferase Measurement: Add 100 µL of Stop & Glo® Reagent to the same well. This quenches the firefly reaction and initiates the Renilla luminescence reaction. Immediately measure the Renilla luminescence.

  • Data Analysis: For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. This normalizes the data. Plot the normalized ratio against the log of the compound concentration to determine the EC₅₀.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison. The primary endpoints are the IC₅₀ (concentration causing 50% inhibition) and EC₅₀ (concentration causing 50% of the maximal effect).

Table 1: Example Summary of Cellular Activity

Assay TypeCell LineEndpointResult (µM)Notes
Cell Viability HEK293IC₅₀> 50No significant cytotoxicity observed.
cAMP Accumulation HEK293EC₅₀1.2Potent induction of cAMP.
Calcium Flux CHO-K1EC₅₀> 50No significant Gq-mediated Ca²⁺ release.
PDE4B Reporter HEK293EC₅₀0.8Potent activity consistent with PDE4B inhibition.

Concluding Workflow: A Decision-Making Framework

The following workflow provides a comprehensive and logical progression for characterizing a novel compound like (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone.

Caption: Decision-making workflow for compound characterization.

References

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  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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  • Flow Cytometric Analysis of Calcium Influx Assay in T cells. (2025, November 5). Bio-protocol. [Link]

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  • Intracellular Calcium Flux. (2023, December 28). University of Utah Flow Cytometry. [Link]

  • How to run a cAMP HTRF assay. (2024, June 12). YouTube. [Link]

  • What are the Steps of a Reporter Gene Assay? (2024, July 11). Indigo Biosciences. [Link]

  • HTRF® package insert cAMP HiRange. (n.d.). Cisbio. [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Abbkine. [Link]

  • PDE4B Cell-Based Activity Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Principles of the HTRF cAMP Assay. (n.d.). ResearchGate. [Link]

  • Figure 1. [Principles of the HTRF cAMP...]. (n.d.). In Assay Guidance Manual. NCBI Bookshelf. [Link]

  • HTRF cAMP HiRange assay provides sensitive detection of GPCR activity. (n.d.). Molecular Devices. [Link]

  • Cignal Reporter Assay Handbook. (2011, January). QIAGEN. [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[4][5]triazolo[4,3-b][4][5]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. (n.d.). CentAUR. [Link]

  • Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020, May 14). PubMed. [Link]

  • N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. (n.d.).
  • Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. (2024, November 12). NCBI. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012, June 28). International Journal of Molecular Sciences, 13(7), 8071-8087. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2026, February 11). ResearchGate. [Link]

  • PROTAC-DB ID 5839. (n.d.). PROTAC-DB. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025, January 31). Molecules, 30(3), 693. [Link]

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Application Notes & Protocols: A Framework for In Vivo Characterization of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Investigator's Roadmap to a Novel Compound

The emergence of a novel chemical entity such as (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone presents both a challenge and an opportunity. Its unique structure, combining a pyrazine ring, a piperidine core, and an o-tolyl methanone group, suggests a complex pharmacological potential. Pyrazine derivatives are known for a vast array of biological activities, including anticancer and anti-inflammatory effects, while piperidine is a cornerstone moiety in many centrally acting drugs, including analgesics and antipsychotics.[1][2][3] This guide is structured not as a rigid set of instructions, but as a logical, decision-based framework for the preclinical in vivo evaluation of this compound. We will proceed from foundational characterization to targeted efficacy studies, emphasizing the rationale behind each step to empower researchers to make informed, data-driven decisions.

Our approach is grounded in the internationally recognized "3Rs" principles for the ethical use of animals in research: Replacement, Reduction, and Refinement .[4][5][6] Every protocol is designed to maximize data acquisition while minimizing animal use and distress, adhering to the highest standards of animal welfare and regulatory compliance.[7]

Section 1: Foundational In Vivo Assessment

Before embarking on complex efficacy models, a baseline understanding of how the compound behaves in a living system is paramount. This initial phase focuses on solubility, tolerability, and the fundamental pharmacokinetic profile.

Compound Formulation and Vehicle Selection

The choice of vehicle is a critical, and often underestimated, variable that can dictate the success of in vivo studies. An inappropriate vehicle can lead to poor bioavailability, precipitation at the injection site, or direct toxicity, confounding the experimental results.

Protocol 1: Vehicle Screening and Formulation Preparation

  • Objective: To identify a safe and effective vehicle that solubilizes the compound for the desired concentration range.

  • Materials:

    • (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone (henceforth referred to as "the compound")

    • Solvents: Sterile Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO), Ethanol (EtOH)

    • Surfactants/Solubilizing agents: Tween® 80, Kolliphor® EL (Cremophor® EL), PEG 400

    • Vortex mixer, magnetic stirrer, pH meter.

  • Methodology:

    • Initial Solubility Test: Attempt to dissolve the compound at the highest desired concentration (e.g., 10 mg/mL) in single vehicles (Saline, PBS, water).

    • Co-Solvent Systems: If insoluble, test binary or ternary systems. A common starting point for water-insoluble compounds is a 10/10/80 mixture of DMSO/Tween® 80/Saline.

      • Causality: DMSO is a powerful solvent, but can be toxic at high concentrations. Tween® 80 acts as a surfactant to maintain the compound in a stable emulsion when diluted into the aqueous saline phase.[8]

    • Preparation: a. Weigh the required amount of the compound. b. Add the DMSO first and vortex until fully dissolved. c. Add the Tween® 80 and vortex to mix thoroughly. d. Slowly add the saline or PBS dropwise while continuously vortexing to prevent precipitation.

    • Final Check: Visually inspect the final formulation for clarity and absence of particulates. Check the pH to ensure it is within a physiologically tolerable range (typically pH 6.5-7.5).

  • Self-Validation: Prepare a small batch of the final formulation and let it stand at room temperature for at least 2 hours. Observe for any signs of precipitation, indicating an unstable formulation that should not be used.

Dose Range-Finding and Acute Tolerability

The goal here is to establish a Maximum Tolerated Dose (MTD) and identify a range of doses that are safe for subsequent, more prolonged studies. This is a critical step for both ethical and scientific reasons, preventing unnecessary animal mortality and ensuring that observed effects are pharmacological, not toxicological.

Protocol 2: Acute Dose Escalation Study in Mice

  • Objective: To determine the single-dose MTD and observe for overt signs of toxicity.

  • Animal Model: Male and female C57BL/6 or CD-1 mice (8-10 weeks old). Using both sexes is important as toxicity can be sex-dependent.

  • Methodology:

    • Acclimatize animals for a minimum of 7 days.

    • Assign animals to groups (n=3 per sex per group).

    • Administer a single dose of the compound via the intended route of administration for future efficacy studies (e.g., oral gavage or intraperitoneal injection).

    • Dose groups should be logarithmically spaced (e.g., 1, 3, 10, 30, 100 mg/kg) plus a vehicle control group.

    • Observation: Continuously monitor animals for the first 4 hours post-dose, and then at 24, 48, and 72 hours. Record observations systematically.

  • Data Collection (Quantitative Summary):

ParameterObservation DetailsScoring (Example)
General Activity Alertness, spontaneous movement0=Normal, 1=Slightly reduced, 2=Moderately reduced, 3=Ataxic/Immobile
Physical Signs Piloerection, tremors, convulsions, lacrimationPresent/Absent
Body Weight Measured daily for 3 days% change from baseline
Mortality Number of animals deceasedN/A
  • Endpoint: The MTD is defined as the highest dose that does not produce mortality, irreversible morbidity, or more than a 10-15% reduction in body weight.

Section 2: Pharmacokinetic (PK) Profiling

A pharmacodynamic effect is meaningless without understanding the exposure that caused it. PK studies reveal how the body processes the compound (Absorption, Distribution, Metabolism, and Excretion - ADME), which is essential for designing rational dosing schedules for efficacy studies.[9][10]

PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis & Modeling Formulation Prepare Stable Formulation Dose_IV Dose Group 1 (IV) n=3-5 rats Formulation->Dose_IV Dose_PO Dose Group 2 (PO) n=3-5 rats Formulation->Dose_PO Animals Surgically Cannulate Animals (Optional) Animals->Dose_IV Animals->Dose_PO Sample_IV Collect Serial Blood Samples Dose_IV->Sample_IV Sample_PO Collect Serial Blood Samples Dose_PO->Sample_PO Bioanalysis LC-MS/MS Analysis of Plasma Samples Sample_IV->Bioanalysis Sample_PO->Bioanalysis PK_Model Non-Compartmental Analysis (NCA) Bioanalysis->PK_Model Params Calculate PK Parameters (AUC, Cmax, T1/2, F%) PK_Model->Params

Caption: General workflow for a rodent pharmacokinetic study.

Protocol 3: Parallel Group PK Study in Rats
  • Objective: To determine key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability (F%).

  • Animal Model: Male Sprague-Dawley rats (250-300g). Rats are often preferred over mice for PK due to their larger blood volume, which allows for serial sampling from a single animal (if cannulated).

  • Experimental Design:

    • Group 1 (n=4): Intravenous (IV) administration via tail vein or cannula. Dose: 1-2 mg/kg.

      • Causality: The IV dose serves as the 100% bioavailable reference to calculate the bioavailability of other routes.[11]

    • Group 2 (n=4): Oral gavage (PO) administration. Dose: 5-10 mg/kg.

    • Blood Sampling: Collect blood (~150 µL) into EDTA-coated tubes at pre-dose, and at 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Methodology - Oral Gavage (PO):

    • Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage into the esophagus.[12]

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach.[13][14]

    • Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus. There should be no resistance. If resistance is felt, withdraw and reposition.[15]

    • Administer the formulation smoothly. The recommended maximum volume is typically 10 mL/kg.[15][16]

    • Withdraw the needle and return the animal to its cage, monitoring for any immediate distress.[16]

  • Methodology - Intravenous (IV) Injection:

    • Place the rat in a warming chamber or under a heat lamp to dilate the lateral tail veins.

    • Place the rat in a restraint device.

    • Swab the tail with 70% ethanol.

    • Using a 27-gauge needle, enter one of the lateral tail veins at a shallow angle.

    • Administer the dose slowly over 30-60 seconds. The maximum bolus injection volume is typically 5 mL/kg.[17]

    • Withdraw the needle and apply gentle pressure to prevent bleeding.

  • Sample Processing & Analysis:

    • Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify the concentration of the compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Presentation (Example):

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (hr) 0.081.0
AUC₀-inf (ng*hr/mL) 320017600
t½ (hr) 3.54.2
Clearance (mL/min/kg) 5.2-
Oral Bioavailability (F%) -55%

Section 3: Pharmacodynamic (PD) and Efficacy Model Selection

With PK data in hand, we can now design efficacy studies with doses and schedules that ensure relevant target exposure. The compound's structure (piperidine, pyrazine) strongly suggests potential activity in the Central Nervous System (CNS). Therefore, we will focus on established rodent models of neuropsychiatric disorders.[18][19] The choice of model depends on the specific hypothesis being tested.[20][21]

Model_Selection Hypothesis Hypothesized Compound Activity (Based on structure, in vitro data) Anxiolytic Anxiolytic? Hypothesis->Anxiolytic Antidepressant Antidepressant? Hypothesis->Antidepressant Antipsychotic Antipsychotic? Hypothesis->Antipsychotic EPM Elevated Plus Maze (EPM) Anxiolytic->EPM Yes OFT Open Field Test (OFT) Anxiolytic->OFT Yes FST Forced Swim Test (FST) Antidepressant->FST Yes TST Tail Suspension Test (TST) Antidepressant->TST Yes MK801 MK-801 Induced Hyperactivity Antipsychotic->MK801 Yes CAR Conditioned Avoidance Response (CAR) Antipsychotic->CAR Yes

Caption: Decision tree for selecting relevant behavioral models.

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity
  • Rationale: The EPM is a widely validated test for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open, more "threatening" arms of the maze.[22]

  • Apparatus: A plus-shaped maze raised from the floor, with two opposing arms open and two enclosed by high walls.

  • Methodology:

    • Dose animals (mice or rats) with the compound or vehicle at a set time before the test (e.g., 30 min for IP, 60 min for PO), based on Tmax from PK data.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore freely for 5 minutes.

    • Record the session using an overhead video camera for later analysis by automated tracking software or a blinded observer.

  • Key Endpoints:

    • Time spent in the open arms (primary measure of anxiolysis).

    • Number of entries into the open arms.

    • Total distance traveled (to control for general locomotor effects).

Protocol 5: Forced Swim Test (FST) for Antidepressant-like Activity
  • Rationale: The FST is a common screening tool for potential antidepressant drugs. It is based on the principle that animals will adopt an immobile posture after initial escape attempts, and effective antidepressants decrease the duration of this immobility.[23]

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Methodology:

    • Administer the compound or vehicle. Chronic dosing (e.g., 14-21 days) may be required for certain classes of antidepressants, but acute effects can also be observed.

    • Gently place the mouse into the water cylinder for a 6-minute session.

    • The first 2 minutes are typically considered a habituation period and are not scored.

    • During the final 4 minutes, a trained, blinded observer scores the total time the animal spends immobile (making only small movements necessary to keep its head above water).

  • Key Endpoint:

    • Duration of immobility.

Section 4: Ethical Considerations and Regulatory Context

All research involving animals must be conducted with the highest ethical standards.

  • Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review board prior to initiation.[6]

  • The 3Rs:

    • Replacement: Use non-animal methods (e.g., in vitro assays, in silico modeling) whenever possible to answer scientific questions.[24]

    • Reduction: Use the minimum number of animals necessary to obtain statistically significant results. This involves careful experimental design and power analysis.[5]

    • Refinement: Modify procedures to minimize animal pain, suffering, and distress. This includes using appropriate anesthetics and analgesics, providing environmental enrichment, and ensuring personnel are properly trained.[5]

  • Evolving Regulations: Regulatory bodies like the U.S. Food and Drug Administration (FDA) are actively encouraging the use of New Approach Methodologies (NAMs) to reduce reliance on animal testing, as outlined in the FDA Modernization Act 2.0.[25][26][27] Researchers should stay informed of these evolving guidelines.

References

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  • Kim, Y. S., & Kaang, B. K. (2020). Rodent models for psychiatric disorders: problems and promises. Animal Cells and Systems, 24(3), 135-141. Available from: [Link]

  • Whitt, J., & Tichy, A. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gnotobiotics, 1(1), 1-10. Available from: [Link]

  • Inverso, S. A., & Bicks, L. K. (2017). Animal models for neuropsychiatric disorders: prospects for circuit intervention. Current Opinion in Neurobiology, 45, 59-65. Available from: [Link]

  • Nestler, E. J., & Hyman, S. E. (2010). Animal models of neuropsychiatric disorders. Nature Neuroscience, 13(10), 1161-1169. Available from: [Link]

  • Kim, Y. S., & Kaang, B. K. (2020). Rodent models for psychiatric disorders: problems and promises. Animal cells and systems, 24(3), 135–141. Available from: [Link]

  • Institutional Animal Care and Use Committee. Oral Gavage In Mice and Rats. University of Notre Dame. Available from: [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Instech. Available from: [Link]

  • Nunes, E. J., & Kunz, M. (2022). Motivational disturbances in rodent models of neuropsychiatric disorders. Frontiers in Behavioral Neuroscience, 16, 959193. Available from: [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. Available from: [Link]

  • D'Ippolito, S., et al. (2003). Growth and Angiogenesis Are Inhibited in Vivo in Developing Tissues by Pyrazine and Its Derivatives. Toxicological Sciences, 75(2), 404-411. Available from: [Link]

  • Wang, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • European Medicines Agency. (2025). Ethical use of animals in medicine testing. EMA. Available from: [Link]

  • U.S. Food and Drug Administration. (2025). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. FDA. Available from: [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University. Available from: [Link]

  • Holland & Knight LLP. (2025). FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. Holland & Knight. Available from: [Link]

  • Huwyler, J., et al. (1996). Brain drug delivery of small molecules using immunoliposomes. Proceedings of the National Academy of Sciences, 93(24), 14164-14169. Available from: [Link]

  • U.S. Food and Drug Administration. (2023). General Considerations for Animal Studies Intended to Evaluate Medical Devices. FDA. Available from: [Link]

  • Sunkara, G. S., et al. (2001). Pharmacokinetics and tissue distribution of piperine in animals after i.v. bolus administration. Pharmazie, 56(8), 640-642. Available from: [Link]

  • Akhtar, A. (2015). The flaws and human harms of animal experimentation. Cambridge Quarterly of Healthcare Ethics, 24(4), 407-419. Available from: [Link]

  • FirstWord Pharma. (2026). FDA details how drugmakers can use animal testing alternatives. Available from: [Link]

  • McMurray, C. (2025). Psychedelics research in rodents has a behavior problem. The Transmitter. Available from: [Link]

  • Gertz, A., & Winkelman, J. W. (2025). The FDA's Plan to Phase Out Animal Testing. The New England Journal of Medicine, 392(11), 973-975. Available from: [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Available from: [Link]

  • Luethi, D., & Liechti, M. E. (2018). Pharmacological profiling of novel psychoactive substances. Current Addiction Reports, 5(2), 139-148. Available from: [Link]

  • Khan, I., et al. (2011). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Molecules, 16(12), 10158-10170. Available from: [Link]

  • Banks, M. L., & Czoty, P. W. (2016). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Current Topics in Behavioral Neurosciences, 28, 233-264. Available from: [Link]

  • University of Bremen. Ethical Guidelines for Animal Experimentation. Available from: [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7083. Available from: [Link]

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Available from: [Link]

  • Zlotos, D. P. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Journal of Pharmacology and Experimental Therapeutics, 371(1), 8-13. Available from: [Link]

  • Marti, M., et al. (2019). Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. Frontiers in Pharmacology, 10, 1269. Available from: [Link]

  • Li, X., et al. (2013). Synthesis and biological investigation of coumarin piperazine (piperidine) derivatives as potential multireceptor atypical antipsychotics. Journal of Medicinal Chemistry, 56(13), 5488-5503. Available from: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2345-2378. Available from: [Link]

  • Lapiz-Bluhm, M. D., et al. (2008). Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats. Journal of Visualized Experiments, (18), 751. Available from: [Link]

  • Gaudin, A., et al. (2018). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 57(5), 452-468. Available from: [Link]

  • Li, Y., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 13(15), 2320. Available from: [Link]

  • Lagisetty, U., et al. (2018). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal, 10(1), 126-132. Available from: [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Clinical and Diagnostic Research. Available from: [Link]

  • Salphati, L., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A). Xenobiotica, 41(4), 314-327. Available from: [Link]

Sources

Application Notes and Protocols for the Dosing and Administration of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone (TAK-653) in Mice

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, also known as TAK-653, is a selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Unlike direct AMPA receptor agonists, TAK-653 potentiates glutamate-mediated synaptic transmission with minimal agonistic activity at rest, a characteristic that confers a wider safety margin and reduces the risk of excitotoxicity and seizures.[2][3][4] Preclinical research in rodent models has demonstrated the potential of TAK-653 as a rapid-acting antidepressant and cognitive enhancer.[5][6] Its mechanism of action involves the activation of downstream signaling pathways crucial for neuroplasticity, such as the mTOR pathway, and increasing the expression of brain-derived neurotrophic factor (BDNF).[5][7]

These application notes provide detailed protocols for the preparation and oral administration of TAK-653 in mice for preclinical research, including pharmacokinetic and pharmacodynamic studies. The methodologies outlined below are synthesized from published literature and established best practices in preclinical drug development to ensure scientific rigor and reproducibility.

I. Vehicle Formulation and Preparation of Dosing Solutions

The selection of an appropriate vehicle is critical for ensuring consistent and accurate dosing, particularly for compounds with limited aqueous solubility. Based on available data, TAK-653 is a lipophilic compound. The following vehicle formulations are recommended for oral administration in mice.

Vehicle Selection

A key consideration for oral dosing is the solubility of the test compound. For TAK-653, several vehicle options can be considered, ranging from solutions to suspensions.

Vehicle ComponentFormulation TypeNotes
PEG-400 SolutionTAK-653 has a maximum solubility of approximately 5-6 mg/mL in Polyethylene glycol 400 (PEG-400).[1] This is a suitable vehicle for achieving a true solution at lower concentrations.
0.5% CMC SuspensionA 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in purified water can be used to create a uniform suspension of TAK-653.
0.5% CMC + 0.25% Tween 80 SuspensionThe addition of a surfactant like Tween 80 can improve the wettability and homogeneity of the suspension, which is particularly useful for higher doses or long-term studies.
Protocol 1: Preparation of TAK-653 in PEG-400 (Solution)

This protocol is suitable for studies where a true solution is desired and the required dose can be achieved within the solubility limits of TAK-653 in PEG-400.

Materials:

  • TAK-653 powder

  • Polyethylene glycol 400 (PEG-400)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required amount of TAK-653 and PEG-400. Based on the desired final concentration (e.g., 1 mg/mL) and total volume.

  • Weigh the TAK-653 powder accurately and transfer it to a sterile conical tube.

  • Add the calculated volume of PEG-400 to the tube.

  • Vortex the mixture until the TAK-653 is completely dissolved. Gentle warming in a water bath (37°C) may be used to facilitate dissolution, but the solution should be cooled to room temperature before administration.

  • Visually inspect the solution for any undissolved particles. The final solution should be clear.

Protocol 2: Preparation of TAK-653 in 0.5% CMC (Suspension)

This protocol is suitable for a wider range of doses and is a commonly used vehicle for oral administration in preclinical studies.

Materials:

  • TAK-653 powder

  • Carboxymethyl cellulose (CMC), low viscosity

  • Purified water

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare the 0.5% CMC vehicle:

    • Add 0.5 g of CMC to 100 mL of purified water.

    • Stir the mixture using a magnetic stirrer until the CMC is fully hydrated and the solution is clear and viscous. This may take several hours.

  • Weigh the required amount of TAK-653 powder.

  • Create a paste: In a small, clean mortar, add the TAK-653 powder and a small volume of the 0.5% CMC vehicle. Triturate with a pestle to form a smooth, uniform paste. This step is crucial for preventing clumping.

  • Gradually add the remaining vehicle: Slowly add the rest of the 0.5% CMC vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.

  • Store appropriately: The suspension should be stored at 2-8°C if not used immediately and should be brought to room temperature and vortexed thoroughly before each use.

II. Dosing and Administration

Oral gavage is the most precise method for oral administration in mice, ensuring that the full dose is delivered.

Dose Calculation

The dose of TAK-653 will depend on the specific research question. Published studies in mice have used doses ranging from 0.3 mg/kg to 10 mg/kg for oral administration.[2][8]

Example Calculation:

  • Mouse weight: 25 g (0.025 kg)

  • Desired dose: 1 mg/kg

  • Dosing solution concentration: 0.5 mg/mL

  • Required dose per mouse: 0.025 kg * 1 mg/kg = 0.025 mg

  • Volume to administer: 0.025 mg / 0.5 mg/mL = 0.05 mL or 50 µL

The typical oral gavage volume for mice is 5-10 mL/kg. For a 25g mouse, this equates to 125-250 µL.

Protocol 3: Oral Gavage Administration in Mice

Materials:

  • Prepared dosing solution of TAK-653 or vehicle

  • Appropriately sized oral gavage needle (20-22 gauge, 1-1.5 inches long with a ball tip)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume.

  • Draw up the calculated volume of the dosing solution into the syringe fitted with the gavage needle. Ensure there are no air bubbles.

  • Properly restrain the mouse. Grasp the loose skin over the neck and back (scruffing) to immobilize the head and body. The mouse should be held in a vertical position.

  • Insert the gavage needle. Gently insert the gavage needle into the diastema (the space between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.

  • Administer the dose. Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the solution.

  • Withdraw the needle. Gently remove the gavage needle in the same direction it was inserted.

  • Monitor the mouse. Observe the mouse for a few minutes post-dosing to ensure there are no signs of respiratory distress or leakage of the administered substance.

III. Experimental Design Considerations

Pharmacokinetic (PK) Studies

A well-designed PK study is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of TAK-653.

Protocol 4: Pharmacokinetic Study in Mice

Experimental Workflow for a Murine PK Study

G cluster_pre Pre-Dosing cluster_dose Dosing cluster_sample Blood Sampling (Serial) cluster_process Sample Processing & Analysis acclimatize Acclimatize Mice (≥ 3 days) fast Fast Mice Overnight (optional, for consistency) dose Administer TAK-653 (Oral Gavage) t0 t = 0 (pre-dose) t1 t = 0.25 h t2 t = 0.5 h t3 t = 1 h t4 t = 2 h t5 t = 4 h t6 t = 8 h t7 t = 24 h plasma Plasma Separation analysis LC-MS/MS Analysis pk_calc Pharmacokinetic Parameter Calculation

Caption: Workflow for a typical pharmacokinetic study of TAK-653 in mice.

Procedure:

  • Animal Groups: Use a sufficient number of mice per time point or for serial bleeding to obtain robust data.

  • Dosing: Administer a single oral dose of TAK-653.

  • Blood Collection: Collect blood samples (e.g., 20-30 µL) at predetermined time points. Suggested time points based on known Tmax in other species (1-2 hours) could be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6] Blood can be collected via submandibular or saphenous vein puncture for serial sampling.

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuge to separate plasma.

  • Bioanalysis: Quantify the concentration of TAK-653 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Pharmacodynamic (PD) and Efficacy Studies

For PD and efficacy studies, TAK-653 can be administered either as a single dose or repeatedly over several days.

Single-Dose Studies:

  • Administer TAK-653 orally.

  • Conduct behavioral or molecular assessments at a time point corresponding to the expected Tmax (e.g., 1-2 hours post-dose).[6]

Repeated-Dose Studies:

  • Administer TAK-653 orally once daily for a specified period (e.g., 7-14 days).[2]

  • Conduct assessments at a consistent time each day relative to the dosing.

IV. Safety and Tolerability Monitoring

While TAK-653 has a favorable safety profile, it is crucial to monitor animals for any adverse effects, particularly those related to the mechanism of action of AMPA receptor modulators.

Protocol 5: Safety and Tolerability Monitoring

Observational Workflow for Safety Assessment

Caption: A workflow for monitoring the safety and tolerability of TAK-653 in mice.

Procedure:

  • Baseline Assessment: Before the first dose, record baseline body weight and observe the general health and behavior of each mouse.

  • Post-Dose Monitoring:

    • Acute Phase (0-4 hours post-dose): Continuously monitor for any immediate adverse effects. Pay close attention to neurological signs such as tremors, convulsions, or hyperactivity, as these can be associated with excessive AMPA receptor activation.

    • Daily Observations (for repeat-dose studies): Conduct daily health checks, including body weight measurements, and observe for any changes in behavior, food and water intake, or physical appearance.

  • Record Keeping: Maintain detailed records of all observations for each animal.

  • Humane Endpoints: Establish clear humane endpoints in consultation with the Institutional Animal Care and Use Committee (IACUC) for animals that show signs of significant distress or toxicity.

V. Data Presentation

Consistent and clear data presentation is essential for the interpretation and comparison of results.

Table 1: Example Pharmacokinetic Parameters of TAK-653 in Mice

Dose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
1[Insert Data][Insert Data][Insert Data][Insert Data]
3[Insert Data][Insert Data][Insert Data][Insert Data]
10[Insert Data][Insert Data][Insert Data][Insert Data]

Table 2: Example Safety and Tolerability Scoring Sheet

Mouse IDDateTimeBody Weight (g)Clinical SignScore (0-3)Comments
Posture
Activity Level
Tremors
Convulsions
Score: 0 = Normal, 1 = Mild, 2 = Moderate, 3 = Severe

VI. Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the oral administration of TAK-653 in mice. Adherence to these detailed procedures for vehicle preparation, dosing, and monitoring will ensure the generation of high-quality, reproducible data for the preclinical evaluation of this promising AMPA receptor potentiator. Researchers should always conduct their studies in accordance with approved animal care and use protocols.

References

  • Penchant Research Library. TAK-653 (Compound). [Link]

  • Kimura, H., et al. (2021). Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of TAK-653 for robust synaptic responses and cognitive improvement. Scientific Reports, 11(1), 14532. [Link]

  • Li, Y., et al. (2025). TAK-653 Reverses Core Depressive Symptoms in Chronic Stress-Induced Monkey Model. bioRxiv. [Link]

  • Dijkstra, F., et al. (2022). Central nervous system effects of TAK-653, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers. Translational Psychiatry, 12(1), 398. [Link]

  • PubMed. (2021). Strictly regulated agonist-dependent activation of AMPA-R is the key characteristic of TAK-653 for robust synaptic responses and cognitive improvement. [Link]

  • ResearchGate. (2021). Effects of TAK-653 on BDNF expression in vitro and in vivo. [Link]

  • ResearchGate. (2022). Central nervous system effects of TAK-653, an investigational alpha-amino-3-hydroxy-5-methyl-4-isoxazole receptor (AMPAR) positive allosteric modulator in healthy volunteers. [Link]

  • Kakegawa, W., & Yuzaki, M. (2014). AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. Journal of experimental neuroscience, 8, 115-23. [Link]

  • ResearchGate. (2019). Novel AMPA Receptor Potentiators TAK-137 and TAK-653 as Potential Rapid-Acting Antidepressants. [Link]

  • PCORI Horizon Scanning Database. (2025). Osavampator (NBI-1065845, TAK-653) as adjunctive therapy to treat major depressive disorder. [Link]

  • Akamatsu, M., et al. (2022). Testing of the therapeutic efficacy and safety of AMPA receptor RNA aptamers in an ALS mouse model. Life science alliance, 5(4), e202101193. [Link]

Sources

High-Throughput Screening and Pharmacological Profiling of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the High-Throughput Screening (HTS) of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone analogs.

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Discovery Scientists Application Focus: G-Protein Coupled Receptor (GPCR) Biased Agonism, Neuropharmacology, and Hit-to-Lead Optimization

Introduction & Mechanistic Rationale

The development of functionally selective (biased) GPCR ligands is a major frontier in neuropharmacology. Specifically, targeting the serotonin 5-HT1A receptor with agonists that preferentially stimulate Gαi/o-mediated Extracellular Regulated Kinases 1/2 (ERK1/2) phosphorylation—while avoiding β-arrestin recruitment—has shown profound efficacy in treatment-resistant depression without the typical adverse effects of classical agonists[1].

The compound (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone represents a highly optimized scaffold for this purpose. As an Application Scientist, it is critical to understand the causality behind this specific structural design before screening:

  • The o-Tolyl Methanone Core: The ortho-methyl group on the benzoyl ring induces a severe steric clash with the amide carbonyl. This restricts the rotation of the amide bond, locking the piperidine ring into a rigid, low-entropy conformation that perfectly aligns with the orthosteric binding pocket of monoamine GPCRs[1].

  • The Pyrazin-2-yloxy Moiety: While traditional aryloxy-piperidines (like phenoxy groups) suffer from high lipophilicity and rapid CYP450-mediated aromatic hydroxylation, the electron-deficient pyrazine ring acts as a metabolically stable bioisostere. It lowers the overall LogD, improves aqueous solubility, and provides a hydrogen-bond acceptor for target engagement[2]. Similar pyrazine-piperidine methanones have been validated for their robust pharmaceutical properties and synthetic accessibility[3].

Biased_Signaling Ligand (4-(Pyrazin-2-yloxy)piperidin-1-yl) (o-tolyl)methanone Receptor 5-HT1A Receptor Ligand->Receptor Binds Orthosteric Site Gprot Gαi/o Pathway (Therapeutic) Receptor->Gprot Biased Activation Arrestin β-Arrestin Pathway (Adverse Effects) Receptor->Arrestin Minimized ERK pERK1/2 Activation (Antidepressant Efficacy) Gprot->ERK Desens Receptor Internalization Arrestin->Desens

Figure 1: Pharmacological rationale for screening 5-HT1A biased agonists favoring pERK1/2 over β-arrestin.

High-Throughput Screening (HTS) Workflow

To accurately identify biased agonists, the screening cascade must decouple G-protein signaling from arrestin recruitment. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the primary pERK1/2 screen, followed by a Bioluminescence Resonance Energy Transfer (BRET) assay for the secondary β-arrestin screen.

HTS_Workflow Lib Compound Library (Acoustic Dispensing) Prim Primary Screen (TR-FRET pERK1/2) Lib->Prim 1536-well Sec Secondary Screen (BRET β-Arrestin) Prim->Sec Active Hits Hit Hit-to-Lead (Biased Agonists) Sec->Hit Bias > 10 ADME ADME/Tox Profiling (hERG, CYP450) Hit->ADME Lead Opt

Figure 2: HTS cascade designed to isolate functionally selective GPCR agonists.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Every assay plate must pass strict quality control metrics (Z'-factor 0.6) before data is accepted.

Protocol A: Acoustic Liquid Handling & Plate Preparation

Why this matters: Pyrazine-containing compounds can exhibit variable solubility in aqueous buffers. Using tip-based liquid handling introduces carryover and DMSO hydration issues. Acoustic dispensing ensures absolute concentration fidelity.

  • Source Plate Prep: Prepare the (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone analog library at 10 mM in 100% anhydrous DMSO in 384-well Echo-compatible source plates.

  • Dispensing: Use an Echo 555 Acoustic Dispenser to transfer 2.5 nL of compound into empty 1536-well white ProxiPlates (for TR-FRET) and white standard plates (for BRET).

  • Backfilling: Backfill with DMSO to normalize all wells to a final DMSO concentration of 0.5% upon the addition of assay buffers.

Protocol B: Primary Screen - TR-FRET pERK1/2 Assay

Why this matters: Heteroaromatic rings (like pyrazines) often auto-fluoresce, causing false positives in standard fluorescence assays. TR-FRET utilizes a 50–100 µs time delay before reading, allowing transient background fluorescence to decay, isolating only the true biological signal.

  • Cell Plating: Seed HEK293T cells stably expressing 5-HT1A at 2,000 cells/well in 5 µL of assay buffer (HBSS + 0.01% CHAPS). Note: CHAPS is critical to prevent the lipophilic methanone compounds from aggregating or sticking to the plastic.

  • Stimulation: Incubate cells with the dispensed compounds for exactly 10 minutes at 37°C. (ERK phosphorylation is transient; strict timing is mandatory).

  • Lysis & Detection: Add 2 µL of supplemented lysis buffer containing phosphatase inhibitors (NaF, Na 3​ VO 4​ ), Anti-pERK1/2-Europium cryptate (Donor), and Anti-total-ERK-d2 (Acceptor).

  • Incubation & Reading: Incubate in the dark for 2 hours at room temperature. Read on a PHERAstar FSX microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validation: Calculate the Z'-factor using 10 µM Serotonin (100% activation) and buffer alone (0%). Reject any plate with Z' < 0.6.

Protocol C: Secondary Screen - BRET β-Arrestin-2 Recruitment

Why this matters: BRET allows for real-time monitoring in live cells, preserving the native stoichiometry of the receptor-arrestin complex, which is vital for calculating an accurate pharmacological bias factor ( ΔΔ Log( τ /K A​ )).

  • Transfection: Co-transfect HEK293T cells with 5-HT1A-Rluc8 (Donor) and β-arrestin-2-Venus (Acceptor) 48 hours prior to the assay.

  • Substrate Addition: Add Coelenterazine h (final concentration 5 µM) to the cells and incubate for 10 minutes to establish baseline luminescence.

  • Compound Addition: Transfer cells into the 1536-well plates pre-dispensed with the analog library.

  • Kinetic Reading: Monitor the BRET ratio (Emission 535 nm / Emission 480 nm) continuously for 30 minutes. Calculate the Area Under the Curve (AUC) for dose-response fitting.

Data Presentation & SAR Analysis

The table below summarizes quantitative HTS data for the core scaffold and its structural permutations. It highlights the causality of our structural choices:

CompoundStructural VariationpERK1/2 pEC 50​ β-arrestin pEC 50​ Bias Factor ( ΔΔ Log( τ /K A​ ))HLM Cl int​ (µL/min/mg)
1 (Core Scaffold) o-tolyl, pyrazin-2-yloxy 8.42 ± 0.05 < 5.0 > 100 12.4
2p-tolyl, pyrazin-2-yloxy7.15 ± 0.085.80 ± 0.121514.2
3o-tolyl, phenoxy8.50 ± 0.04< 5.0> 10048.6
NLX-204Reference Agonist[1]8.80 ± 0.035.10 ± 0.058518.5

SAR Insights: Moving the methyl group from the ortho to the para position (Compound 2) relaxes the amide bond restriction, resulting in a loss of potency and a drastic reduction in functional bias. Replacing the pyrazine ring with a standard phenoxy ring (Compound 3) maintains potency but causes a 4-fold increase in Human Liver Microsome (HLM) intrinsic clearance, validating the pyrazine ring's role in metabolic protection[2].

References[3] Title: Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones

Source: Journal of Chemical and Pharmaceutical Research URL: 1] Title: Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity Source: ResearchGate / ACS Publications URL: 2] Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry - ACS Publications URL:

Sources

Application Note: Pyrazoline Derivatives as Monoamine Oxidase-A (MAO-A) Targeted Antidepressants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Major Depressive Disorder (MDD) is fundamentally linked to the depletion of monoamine neurotransmitters—such as serotonin, norepinephrine, and dopamine—in the central nervous system[1]. In recent neuropharmacological drug development, pyrazoline (a dihydro derivative of pyrazole) has emerged as a highly versatile, five-membered nitrogen-containing heterocyclic scaffold[1].

Specifically, 1,3,5-trisubstituted-2-pyrazoline derivatives have demonstrated profound antidepressant efficacy by acting as potent, reversible inhibitors of the Monoamine Oxidase-A (MAO-A) enzyme[2]. The efficacy of these derivatives stems from their structural complementarity to the MAO-A active site. Molecular docking studies reveal that the pyrazoline core, particularly when substituted with specific bulky aromatic or electron-donating groups (e.g., 2-hydroxyphenyl or anthracen-9-yl), establishes critical hydrogen bonds and π−π stacking interactions with key amino acid residues such as Tyr407, Tyr444, Phe352, and Ala68[2]. Additionally, interactions with the ASP 46 residue have been highlighted as crucial for profound MAO-A affinity[3]. By competitively inhibiting MAO-A, pyrazolines prevent the oxidative deamination of monoamines, thereby increasing their synaptic concentrations and reversing depressive phenotypes[4].

MAO_Pathway Neurotransmitters Monoamines (Serotonin, NE, DA) MAOA Monoamine Oxidase A (MAO-A) Neurotransmitters->MAOA Oxidation Receptors Post-Synaptic Receptor Activation Neurotransmitters->Receptors Increased Synaptic Concentration Metabolites Inactive Metabolites (e.g., 5-HIAA) MAOA->Metabolites Degradation Pyrazoline Pyrazoline Derivatives (e.g., 1,3,5-trisubstituted) Pyrazoline->MAOA Competitive Inhibition Antidepressant Antidepressant Efficacy (Behavioral Recovery) Receptors->Antidepressant

Mechanism of MAO-A inhibition by pyrazoline derivatives and synaptic monoamine restoration.

In Vitro Protocol: Fluorometric MAO-A Inhibition Assay

To validate the target engagement of synthesized pyrazolines, the Amplex-Red MAO assay is the industry standard. This assay provides a highly sensitive fluorometric readout by measuring H2​O2​ , a stoichiometric byproduct of MAO-catalyzed amine oxidation[4].

Step-by-Step Methodology
  • Reagent Preparation: Reconstitute recombinant human MAO-A (hMAO-A) enzyme, p-tyramine (universal substrate), and Amplex-Red/horseradish peroxidase (HRP) in sodium phosphate buffer (0.05 M, pH 7.4).

  • Compound Incubation: Pre-incubate 50 µL of the pyrazoline test compound (at varying concentrations, e.g., 0.01 to 100 µM) with 50 µL of hMAO-A enzyme for 15 minutes at 37°C in a 96-well microplate.

    • Causality & Application Insight: This pre-incubation step is critical. It allows the pyrazoline derivative to establish binding equilibrium within the MAO-A active site before the substrate is introduced, ensuring accurate Ki​ (inhibition constant) determination[4].

  • Reaction Initiation: Add 100 µL of the p-tyramine and Amplex-Red/HRP mixture to each well.

    • Causality: As MAO-A oxidizes p-tyramine, H2​O2​ is generated. HRP utilizes this H2​O2​ to oxidize the non-fluorescent Amplex-Red into resorufin, a highly fluorescent compound.

  • Kinetic Measurement: Immediately measure fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 30 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the reaction. Determine IC50​ and Ki​ values using Lineweaver-Burk plots to confirm competitive inhibition[4].

In Vivo Protocol: Behavioral Despair Models (FST & TST)

To translate in vitro MAO-A inhibition into preclinical efficacy, the Forced Swim Test (FST) and Tail Suspension Test (TST) are utilized. These models possess high predictive validity for monoaminergic antidepressants by quantifying the transition from active escape behavior to behavioral despair (immobility)[2].

InVivo_Workflow Acclimation Animal Acclimatization (Standard Conditions) Dosing Oral Administration (Test Cmpd vs Vehicle) Acclimation->Dosing Assay Behavioral Despair Assay (FST / TST) Dosing->Assay Tracking Automated Video Tracking (Immobility Scoring) Assay->Tracking Analysis Data Analysis (Immobility Time) Tracking->Analysis

Preclinical workflow for evaluating antidepressant efficacy of pyrazolines in murine models.

Step-by-Step Methodology
  • Acclimatization & Grouping: Acclimate adult male Swiss albino mice to the laboratory environment for 7 days. Randomize into groups (n=6): Vehicle Control, Standard Drug (Imipramine, 10 mg/kg), and Pyrazoline Test Compounds (e.g., 100 mg/kg)[3].

  • Dosing Formulation: Suspend the highly lipophilic pyrazoline derivatives in a 1% aqueous solution of Tween 80.

    • Causality & Application Insight: Tween 80 acts as a surfactant, ensuring uniform suspension and consistent gastrointestinal absorption upon oral (p.o.) administration, preventing erratic pharmacokinetic profiles[3].

  • Pre-Test Incubation: Administer the formulations orally. Wait exactly 60 minutes before testing.

    • Causality: This 60-minute window aligns with the pharmacokinetic Tmax​ of most pyrazoline derivatives, ensuring peak central nervous system (CNS) exposure during the behavioral assay[3].

  • Forced Swim Test (FST) Execution: Place mice individually in a glass cylinder (25 cm height, 10 cm diameter) containing water (18 cm depth, maintained at 25±1°C).

  • Tail Suspension Test (TST) Execution: Suspend mice by the tail using adhesive tape attached to a suspension bar 50 cm above the surface.

  • Video Tracking & Scoring: Record the 6-minute session. Discard the first 2 minutes (initial vigorous struggling and habituation). Quantify the total duration of immobility during the final 4 minutes[3].

    • Data Interpretation: A statistically significant reduction in immobility time compared to the vehicle control indicates robust antidepressant-like activity, validating the in vivo efficacy of the pyrazoline MAO-A inhibitors[2].

Quantitative Data Summary

The following tables synthesize the pharmacological profiles of leading pyrazoline derivatives from recent literature, demonstrating their potent MAO-A selectivity and in vivo efficacy.

Table 1: In Vitro hMAO Inhibitory Activity of Pyrazoline Derivatives
CompoundTarget Isoform Ki​ (µM)Selectivity Index (SI)Reference Standard ( Ki​ )
Compound 7 hMAO-A0.06 ± 0.003 1.02×10−5 Moclobemide (0.11 µM)
Compound 4 hMAO-B0.35 ± 0.0214.34Selegiline (0.38 µM)
PY2 MAO-APotent (Docking: -9.766)N/AImipramine (Standard)
Table 2: In Vivo Antidepressant Efficacy (Behavioral Despair Models)
CompoundDose (mg/kg)FST Immobility ReductionTST Immobility ReductionKey Mechanism / Interaction
PY2 100Significant vs. ControlSignificant vs. ControlMAO-A Target (ASP 46)
PY8 100Significant vs. ControlModerateMAO-A Inhibition
PFC-3 100Significant vs. ControlSignificant vs. ControlMAO-A (Tyr407, Tyr444)
PFC-12 100Significant vs. ControlSignificant vs. ControlMAO-A (Phe352, Ala68)

References

  • [3] Title: Synthesis, in silico analysis and antidepressant activity of pyrazoline analogs Source: chula.ac.th URL:

  • [2] Title: 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation Source: nih.gov URL:

  • [1] Title: Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update Source: benthamdirect.com URL:

  • [4] Title: Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis Source: acs.org URL:

Sources

Application Note: Characterization of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone as a Potential PDE10A Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Abstract: This document provides a comprehensive framework for the evaluation of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone as a novel, potential inhibitor of Phosphodiesterase 10A (PDE10A). We outline a tiered, systematic approach, beginning with in vitro enzymatic and binding assays to establish potency and affinity, followed by cell-based functional assays to confirm target engagement in a physiological context. The protocols detailed herein are designed to be self-validating, providing researchers with the necessary steps to determine the inhibitory profile of this compound and its potential as a therapeutic agent for central nervous system disorders such as schizophrenia and Huntington's disease.[1][2][3]

Introduction: PDE10A as a Therapeutic Target

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, which are critical components of the basal ganglia circuits that regulate motor function, cognition, and reward.[4][5][6] Within these neurons, PDE10A is a key regulator of signaling cascades downstream of dopamine and glutamate receptors.[6][7]

By degrading cAMP and cGMP, PDE10A terminates the signaling of these second messengers, which are crucial for a vast array of neuronal processes.[8][9] Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which functionally mimics the effects of D1 receptor agonism and D2 receptor antagonism.[10][11] This unique mechanism has positioned PDE10A as a promising therapeutic target for neurological and psychiatric disorders characterized by dysfunctional striatal signaling, including schizophrenia and Huntington's disease.[1][2][12] The compound (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone has been synthesized as a candidate for selective PDE10A inhibition. This guide provides the experimental protocols to rigorously test this hypothesis.

Signaling Pathway and Principle of Inhibition

PDE10A plays a pivotal role in modulating the activity of both the direct (D1-MSN) and indirect (D2-MSN) striatal output pathways.[6] In D1-MSNs, dopamine binding to D1 receptors stimulates adenylyl cyclase (AC), increasing cAMP production and activating Protein Kinase A (PKA). In D2-MSNs, dopamine binding to D2 receptors inhibits AC.[6][13] PDE10A hydrolyzes cAMP in both neuron types, acting as a brake on the signaling cascade.[10][13] An effective inhibitor like (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone would block this hydrolysis, increasing intracellular cAMP levels and modulating neuronal activity.[7][13]

PDE10A_Signaling cluster_D1 Direct Pathway (D1-MSN) cluster_D2 Indirect Pathway (D2-MSN) D1 Dopamine D1 Receptor AC1 Adenylyl Cyclase D1->AC1 + cAMP1 cAMP AC1->cAMP1 Converts ATP1 ATP PKA1 PKA Activation cAMP1->PKA1 PDE10A PDE10A cAMP1->PDE10A Effect1 Pro-motor Effects PKA1->Effect1 D2 Dopamine D2 Receptor AC2 Adenylyl Cyclase D2->AC2 - cAMP2 cAMP AC2->cAMP2 Converts ATP2 ATP PKA2 PKA (Basal) cAMP2->PKA2 cAMP2->PDE10A Effect2 Inhibitory Effects PKA2->Effect2 AMP 5'-AMP PDE10A->AMP Hydrolyzes Inhibitor (4-(Pyrazin-2-yloxy)piperidin-1-yl) (o-tolyl)methanone Inhibitor->PDE10A Blocks

Caption: PDE10A signaling in striatal neurons and mechanism of inhibition.

Experimental Evaluation Workflow

A multi-stage validation process is essential to characterize a novel PDE10A inhibitor. The workflow progresses from basic biochemical assays to more complex cell-based systems, ensuring a thorough evaluation of the compound's potency, selectivity, and cellular efficacy.

Workflow cluster_invitro Part I: In Vitro Characterization cluster_cell Part II: Cell-Based Functional Assays cluster_invivo Part III: In Vivo Evaluation (Conceptual) start Candidate Compound: (4-(Pyrazin-2-yloxy)piperidin-1-yl) (o-tolyl)methanone enz_assay Protocol 1.1: Enzymatic Inhibition Assay (Determine IC50) start->enz_assay select_panel Protocol 1.2: PDE Selectivity Panel (Assess Off-Target Activity) enz_assay->select_panel If Potent cAMP_assay Protocol 2.1: cAMP Accumulation Assay (Determine Cellular EC50) select_panel->cAMP_assay If Selective permeability Protocol 2.2: Membrane Permeability Assay (e.g., PAMPA) cAMP_assay->permeability pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) permeability->pk_pd If Cell-Permeable behavior Behavioral Models (e.g., CAR, PPI) pk_pd->behavior end Candidate Profile Established behavior->end

Caption: Tiered experimental workflow for PDE10A inhibitor characterization.

PART I: In Vitro Characterization Protocols

Protocol 1.1: Recombinant PDE10A Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified, recombinant human PDE10A enzyme. This assay directly measures the compound's ability to inhibit the enzymatic hydrolysis of cAMP.

Methodology: A fluorescence polarization (FP) based assay is recommended for its high-throughput capability and sensitivity.[14][15][16] The principle relies on the change in polarization of a fluorescently-labeled cAMP substrate upon its hydrolysis to 5'-AMP and subsequent binding to a larger binding agent.[15][16]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.05 mg/ml BSA).[17]

    • Dilute recombinant human PDE10A enzyme in cold assay buffer to a working concentration (e.g., 10-20 pg/µl).[14]

    • Dilute fluorescently-labeled substrate (e.g., FAM-cAMP) in assay buffer to a working concentration (e.g., 200 nM).[14][18]

    • Prepare a serial dilution of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone in 100% DMSO, followed by a further dilution in assay buffer to achieve final desired concentrations (typically from 1 pM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.[15]

  • Assay Plate Setup (96-well, black, low-binding plate): [14]

    • Test Wells: Add 5 µl of diluted test compound.

    • Positive Control (100% activity): Add 5 µl of assay buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (0% activity/substrate control): Add 5 µl of assay buffer with DMSO.

  • Enzyme Addition:

    • Add 20 µl of diluted PDE10A enzyme to the "Test Wells" and "Positive Control" wells.[14]

    • Add 20 µl of assay buffer to the "Negative Control" wells.[14]

  • Reaction Initiation:

    • Add 25 µl of the FAM-cAMP substrate solution to all wells to initiate the reaction.[14]

    • Incubate the plate at room temperature for 60 minutes, protected from light.[14]

  • Reaction Termination and Detection:

    • Prepare the binding agent solution by diluting it according to the manufacturer's protocol (e.g., 1:100 dilution).[14]

    • Add 100 µl of the diluted binding agent to all wells to stop the reaction.[14]

    • Incubate for 30 minutes at room temperature.

    • Read the fluorescence polarization on a suitable microplate reader (e.g., excitation at 470 nm, emission at 528 nm).[15][18]

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Presentation:

CompoundTargetAssay TypeIC50 (nM)
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanonePDE10AFP Enzyme AssayExperimental Value
Papaverine (Reference Compound)PDE10AFP Enzyme Assay~10-30 nM[1]
TC-E 5005 (Reference Compound)PDE10AFP Enzyme Assay~5.4 nM[19]
Protocol 1.2: PDE Family Selectivity Panel

Objective: To assess the selectivity of the test compound by measuring its inhibitory activity against other major PDE families (PDE1 through PDE11). High selectivity for PDE10A is a critical attribute for a therapeutic candidate to minimize off-target effects.

Methodology: This is typically performed as a fee-for-service by a specialized contract research organization (CRO). The assays for other PDE families are run using similar principles (e.g., FP, SPA, or ELISA-based methods) as the primary PDE10A assay, using family-specific enzymes and substrates (cAMP or cGMP).

Procedure:

  • Provide the test compound to a CRO (e.g., Reaction Biology, BPS Bioscience).

  • Request screening against a full PDE selectivity panel at a fixed concentration (e.g., 1 µM or 10 µM) to identify potential off-target hits.

  • For any PDE family showing significant inhibition (>50% at the screening concentration), request a full IC50 determination.

Data Analysis:

  • Calculate the selectivity ratio by dividing the IC50 for the off-target PDE by the IC50 for PDE10A. A ratio >100-fold is generally considered desirable.

PART II: Cell-Based Functional Assays

Protocol 2.1: cAMP Accumulation Assay in a PDE10A-Expressing Cell Line

Objective: To confirm that the compound can cross the cell membrane and engage PDE10A in a cellular environment, leading to a functional downstream effect (i.e., an increase in intracellular cAMP).

Methodology: A cell-based assay using a stable cell line overexpressing PDE10A (e.g., HEK293-PDE10A) is a common approach.[20][21][22] The assay measures changes in intracellular cAMP levels, often using a competitive immunoassay (ELISA) or a biosensor system like ACTOne™, which employs a cyclic nucleotide-gated (CNG) channel.[20][23]

Step-by-Step Protocol (ELISA-based):

  • Cell Culture:

    • Culture HEK293 cells stably expressing human PDE10A in appropriate media in a 96-well plate until they reach ~80-90% confluency.

  • Compound Treatment:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with serial dilutions of the test compound or vehicle (DMSO) for 30 minutes. Include a non-selective PDE inhibitor like IBMX as a positive control.

  • Stimulation:

    • Add an adenylyl cyclase stimulator (e.g., Forskolin) to all wells except the basal control to induce cAMP production.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.

    • Perform the cAMP measurement according to the kit's instructions. This typically involves a competitive binding reaction between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of antibody binding sites.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Quantify the cAMP concentration in each well from the standard curve.

    • Plot the cAMP concentration versus the log of the test compound concentration and fit the data to determine the EC50 value (the concentration that produces 50% of the maximal cAMP accumulation).

PART III: In Vivo Evaluation (Conceptual Framework)

Following successful in vitro and cell-based characterization, the compound would proceed to in vivo studies in animal models.

  • Pharmacokinetics (PK): The first step is to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[24][25][26] This involves administering the compound to rodents (e.g., rats or mice) and measuring its concentration in plasma and brain tissue over time to determine key parameters like bioavailability, half-life, and brain penetration.[27][28]

  • Target Engagement: Positron Emission Tomography (PET) imaging with a PDE10A-specific radioligand can be used to confirm that the drug occupies the PDE10A target in the brain at therapeutic doses.[2]

  • Pharmacodynamics & Efficacy Models: The compound's therapeutic potential is then tested in established animal models of psychosis or Huntington's disease.[29][30]

    • Models for Antipsychotic-like Activity: These include the conditioned avoidance response (CAR) model, MK-801 or phencyclidine (PCP)-induced hyperlocomotion, and prepulse inhibition (PPI) of the acoustic startle reflex.[12][27][31]

    • Models for Huntington's Disease: Transgenic mouse models that express the mutant huntingtin gene can be used to assess improvements in motor deficits.[2]

Conclusion

The protocols and workflow described provide a robust, evidence-based strategy for the comprehensive evaluation of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone as a potential PDE10A inhibitor. By systematically determining its in vitro potency, selectivity, cellular activity, and in vivo properties, researchers can build a complete profile of the compound and make informed decisions regarding its potential for further development as a novel therapeutic for CNS disorders.

References

  • Nishi, A., et al. (2011). Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum. The Journal of Neuroscience. Available at: [Link]

  • Grote, H., et al. (2008). In striatum phosphodiesterase 10A is part of a synaptic signalling complex. BMC Pharmacology. Available at: [Link]

  • Chuhan, T., et al. (2022). Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum. International Journal of Molecular Sciences. Available at: [Link]

  • Blokland, A., et al. (2019). Phosphodiesterase Inhibition and Regulation of Dopaminergic Frontal and Striatal Functioning: Clinical Implications. Schizophrenia Bulletin. Available at: [Link]

  • Polito, M., et al. (2021). Pivotal role of PDE10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones. bioRxiv. Available at: [Link]

  • BPS Bioscience. (n.d.). PDE10A Assay Kit, Catalog #60410. BPS Bioscience Data Sheet. Available at: [Link]

  • Geneste, H., et al. (2018). Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. ACS Omega. Available at: [Link]

  • Fang, J., et al. (2014). Cyclic nucleotide signaling in sensory neuron hyperexcitability and chronic pain after nerve injury. Neuroscience Bulletin. Available at: [Link]

  • Patsnap. (2025). What are the therapeutic candidates targeting PDE10A?. Patsnap Synapse. Available at: [Link]

  • Coskran, T. M., et al. (2006). Cellular and subcellular localization of PDE10A, a striatum-enriched phosphodiesterase. Neuroscience. Available at: [Link]

  • Reaction Biology. (n.d.). PDE10A Phoshodiesterase Assay Service. Reaction Biology. Available at: [Link]

  • BPS Bioscience. (n.d.). PDE10A (Mouse) Assay Kit, Catalog #79768. BPS Bioscience Data Sheet. Available at: [Link]

  • BPS Bioscience. (n.d.). PDE10A Assay Kit, Catalog #79584. BPS Bioscience Data Sheet. Available at: [Link]

  • Krystal, A., et al. (2022). Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson's Disease Therapy. Biomolecules. Available at: [Link]

  • Purves, D., et al. (Eds.). (2001). Functional Roles for cAMP and cGMP. Basic Neurochemistry (6th edition). Available at: [Link]

  • Shelly, M., et al. (2011). cAMP and cGMP signaling pathways involved in neuronal polarization. Neural Development. Available at: [Link]

  • Turner, S. C., et al. (2018). Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. ACS Med. Chem. Lett.. Available at: [Link]

  • Averaimo, S., & Nicol, X. (2014). Intermingled cAMP, cGMP and calcium spatiotemporal dynamics in developing neuronal circuits. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Maurice, D. H. (2007). cAMP and cGMP Signaling Cross-Talk. Circulation Research. Available at: [Link]

  • Rajagopal, L., & Meltzer, H. Y. (2017). PDE10A Inhibitors: Novel Therapeutic Drugs for Schizophrenia. Current Pharmaceutical Design. Available at: [Link]

  • Lu, J., et al. (n.d.). Development and validation of a novel cell-based assay for screening PDE10A inhibitors. Codex BioSolutions, Inc.. Available at: [Link]

  • Dubey, D., et al. (2020). Phosphodiesterase 10A IgG: A novel biomarker of paraneoplastic neurologic autoimmunity. Annals of Clinical and Translational Neurology. Available at: [Link]

  • West Bioscience. (n.d.). PDE10A Assay Kit. West Bioscience. Available at: [Link]

  • Martin-Tanco, S., et al. (2020). Chorea-related mutations in PDE10A result in aberrant compartmentalization and functionality of the enzyme. PNAS. Available at: [Link]

  • Hallett, P. J. (2022). PDE10A Inhibition in Tourette Syndrome. NeurologyLive. Available at: [Link]

  • Gainetdinov, R. R., et al. (2022). Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson's Disease Therapy. PubMed. Available at: [Link]

  • Mori, M., et al. (2024). A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders. MDPI. Available at: [Link]

  • Rode, F., et al. (2014). Genetic Deletion and Pharmacological Inhibition of Phosphodiesterase 10A Protects Mice From Diet-Induced Obesity and Insulin Resistance. Diabetes. Available at: [Link]

  • Assay Genie. (n.d.). Human PDE10A/Phosphodiesterase 10A ELISA Kit. Assay Genie. Available at: [Link]

  • BindingDB. (n.d.). Assay Method Information: Scintillation Proximity Assay (SPA). BindingDB.org. Available at: [Link]

  • Eurofins. (n.d.). PDE10A2 Human Phosphodiesterase Enzymatic LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Li, R., et al. (2023). Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. Frontiers in Pharmacology. Available at: [Link]

  • de Vries, M. G., et al. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Cancer. Available at: [Link]

  • Wright, M., & Rowland, A. (2021). Evaluating the utility of therapeutic drug monitoring in the clinical use of small molecule kinase inhibitors: a review of the literature. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • El-Kattan, A., et al. (2016). Nonclinical Evaluations of Small-Molecule Oncology Drugs: Integration into Clinical Dose Optimization and Toxicity Management. Clinical Cancer Research. Available at: [Link]

  • Wang, Y., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. Available at: [Link]

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Application Note: A Guide to the Development of Piperazine-Based PARP Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted cancer therapy, particularly for tumors harboring defects in DNA damage repair pathways, such as BRCA1/2 mutations.[1][2] This therapeutic strategy is a prime example of synthetic lethality, where the inhibition of two separate pathways—in this case, single-strand break repair by PARP and homologous recombination by BRCA—leads to cancer cell death.[3][4][5] The piperazine moiety has proven to be a privileged scaffold in the design of potent and selective PARP inhibitors, contributing to optimized pharmacokinetic properties and target engagement.[6][7][8] This guide provides an in-depth overview of the rationale, synthesis, and evaluation of piperazine-containing PARP inhibitors, complete with detailed experimental protocols and expert insights.

Introduction: The Rationale for PARP Inhibition

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that detects DNA single-strand breaks (SSBs) and initiates their repair through the Base Excision Repair (BER) pathway.[5][9][10][11] Upon binding to a DNA break, PARP1 catalyzes the synthesis of long poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, which serves as a scaffold to recruit the necessary DNA repair machinery.[5][12]

In healthy cells, if SSBs are not repaired and are encountered by a replication fork, they can collapse into more cytotoxic double-strand breaks (DSBs). These DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential.[5][10]

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on PARP-mediated SSB repair to maintain genomic integrity. The therapeutic strategy of using PARP inhibitors exploits this dependency. By inhibiting PARP, SSBs accumulate, leading to the formation of DSBs during replication.[5] Without a functional HR pathway, these BRCA-deficient cells cannot repair the DSBs, resulting in genomic catastrophe and cell death—a concept known as synthetic lethality .[1][3][4]

Mechanism of Action of PARP Inhibitors

PARP inhibitors function through two primary, non-mutually exclusive mechanisms:

  • Catalytic Inhibition: They compete with the natural substrate NAD+ at the catalytic domain of PARP, preventing the synthesis of PAR chains and thereby blocking the recruitment of SSB repair proteins.[9][12]

  • PARP Trapping: A crucial mechanism where the inhibitor binds to PARP and locks it onto the DNA at the site of the break.[4][9][12] This trapped PARP-DNA complex is a significant physical obstruction to DNA replication and transcription, proving to be even more cytotoxic than the unrepaired SSBs alone.[4]

The Significance of the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is a common pharmacophore in medicinal chemistry and has been integral to the development of several successful PARP inhibitors, most notably Olaparib.[7][13][14]

Key Advantages of the Piperazine Moiety:

  • Versatile Scaffold: The two nitrogen atoms provide points for chemical modification, allowing for fine-tuning of the molecule's properties. One nitrogen often forms part of the core structure that mimics the nicotinamide of NAD+, while the other can be functionalized to interact with solvent or other parts of the protein, or to improve physicochemical properties.[15]

  • Improved Physicochemical Properties: The basic nature of the piperazine ring can enhance aqueous solubility and oral bioavailability, which are critical for drug development.[14]

  • Structural Rigidity and Flexibility: The chair conformation of the piperazine ring can introduce a degree of rigidity, helping to orient other functional groups correctly for optimal binding to the PARP active site. At the same time, it allows for conformational flexibility that can be advantageous for target engagement.

  • Established Synthetic Routes: The chemistry to incorporate and modify piperazine rings is well-established, facilitating the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[14][16]

PART I: SYNTHESIS & EVALUATION WORKFLOW

The development of a novel piperazine-based PARP inhibitor follows a logical progression from chemical synthesis to biochemical and cellular evaluation.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cell-Based Validation synthesis Protocol 1: Synthesis of Piperazine-Containing Core purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Verification (NMR, LC-MS) purification->characterization parp_assay Protocol 2: PARP1 Enzyme Inhibition Assay characterization->parp_assay Test Compound ic50 IC50 Determination parp_assay->ic50 cell_viability Protocol 3: Cell Viability (BRCA-deficient vs. proficient) ic50->cell_viability Select Potent Compounds target_engagement Target Engagement Assay (e.g., PAR level detection) cell_viability->target_engagement final_compound Lead Candidate target_engagement->final_compound

Caption: Experimental workflow for PARP inhibitor development.

PART II: EXPERIMENTAL PROTOCOLS

Protocol 1: Synthesis of a Representative N-Acylpiperazine PARP Inhibitor Moiety

This protocol outlines the synthesis of a key fragment found in inhibitors like Olaparib, involving the acylation of a piperazine ring. This is a foundational step in creating a library of potential inhibitors.

Rationale: The final acylation step is crucial for installing the group that often occupies the ribose-binding pocket of the PARP active site. The choice of acyl chloride can be varied to explore structure-activity relationships. Standard amide coupling conditions are used for their high efficiency and reliability.

Materials:

  • 1-(4-bromobenzyl)piperazine

  • Cyclopropanecarbonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(4-bromobenzyl)piperazine (1.0 equivalent) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution. Cool the flask to 0 °C using an ice bath.

    • Expert Insight: The base is essential to neutralize the HCl generated during the reaction, preventing protonation of the piperazine nitrogen which would render it non-nucleophilic. Cooling the reaction helps to control the exothermicity of the acylation.

  • Acylation: Add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine (to remove water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to yield the pure N-acylpiperazine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro PARP1 Enzyme Inhibition Assay (Colorimetric)

Rationale: This assay directly measures the enzymatic activity of PARP1 and is the primary screen to determine the potency (IC₅₀) of synthesized compounds. The colorimetric format is robust, cost-effective, and suitable for high-throughput screening.[17] It quantifies the amount of poly(ADP-ribose) (PAR) generated by the enzyme.[18]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate (histones are the protein substrate for PARP1)

  • Activated DNA (to stimulate PARP1 activity)

  • Biotinylated NAD+ (substrate for PARylation)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • PARP Assay Buffer

  • Streptavidin-HRP (Horse Radish Peroxidase) conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Preparation: Use a pre-coated histone plate or coat a 96-well plate with histones according to the manufacturer's instructions. Wash and block the plate to prevent non-specific binding.[19]

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds in PARP assay buffer. Ensure the final DMSO concentration in the well is ≤1%. Include a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control (blank).

  • Reaction Initiation: To each well, add the following in order:

    • 50 µL of the reaction master mix containing PARP Assay Buffer, Activated DNA, and Biotinylated NAD+.

    • 25 µL of diluted test inhibitor or vehicle control.

    • 25 µL of diluted PARP1 enzyme (pre-thawed on ice).

    • Expert Insight: The enzyme should be added last to initiate the reaction simultaneously in all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate 3 times with PBST buffer (PBS + 0.05% Tween-20) to remove unbound reagents.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[19] This will bind to the biotinylated PAR chains attached to the histones.

    • Wash the plate again 3 times with PBST buffer.

    • Add 100 µL of colorimetric HRP substrate to each well. A blue color will develop.[19]

  • Measurement: After 15-20 minutes (or when sufficient color has developed in the positive control), add 100 µL of Stop Solution. The color will change from blue to yellow. Immediately read the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control (0% inhibition) and blank (100% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay for Synthetic Lethality

Rationale: This assay validates the principle of synthetic lethality. A potent and selective PARP inhibitor should preferentially kill cancer cells that are deficient in the HR pathway (e.g., BRCA1-mutant) while having a minimal effect on cells with a functional HR pathway (BRCA-proficient or "wild-type").

Materials:

  • BRCA1-deficient human cancer cell line (e.g., SK-OV-3, MDA-MB-436)

  • BRCA1-proficient human cancer cell line (e.g., SK-OV-3::BRCA1 reconstituted, MCF7)

  • Complete cell culture medium and supplements

  • 96-well clear-bottom, white-walled plates (for luminescence assays)

  • Synthesized PARP inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed both the BRCA-deficient and BRCA-proficient cell lines into separate 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well). Allow cells to attach and grow for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the PARP inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72-96 hours in a standard cell culture incubator (37 °C, 5% CO₂).

    • Expert Insight: A longer incubation period (72+ hours) is necessary to allow for multiple cell divisions, which is when the unrepaired DSBs caused by PARP inhibition become lethal.

  • Viability Measurement (CellTiter-Glo®):

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle-treated wells as 100% viability and wells with no cells as 0% viability.

    • Plot the percent viability versus the log of the inhibitor concentration for each cell line.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ for each cell line. A successful compound will show a significantly lower GI₅₀/IC₅₀ in the BRCA-deficient cell line compared to the BRCA-proficient line.

PART III: DATA PRESENTATION & VISUALIZATION

Table 1: Comparative Potency of Representative PARP Inhibitors
CompoundPARP1 IC₅₀ (nM)Cell Viability GI₅₀ (nM) (BRCA1-deficient)Cell Viability GI₅₀ (nM) (BRCA1-proficient)Selectivity Index (Proficient/Deficient)
Olaparib 1.5102500250
Rucaparib 1.4[20]152000133
Talazoparib 0.6115001500
Compound X (Hypothetical) 2.125>10000>400

Data are representative and compiled for illustrative purposes.

Visualization of the Synthetic Lethality Mechanism

G cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) SSB0 DNA Single-Strand Break (SSB) PARP0 PARP Repair SSB0->PARP0 DSB0 Replication Fork Collapse (Double-Strand Break) SSB0->DSB0 Replication PARPi0 PARP Inhibitor PARPi0->PARP0 Blocks HR0 BRCA-mediated Homologous Recombination DSB0->HR0 Repair Survival0 Cell Survival HR0->Survival0 SSB1 DNA Single-Strand Break (SSB) PARP1 PARP Repair SSB1->PARP1 DSB1 Replication Fork Collapse (Double-Strand Break) SSB1->DSB1 Replication PARPi1 PARP Inhibitor PARPi1->PARP1 Blocks HR1 Homologous Recombination (Defective) DSB1->HR1 No Repair Death1 Cell Death (Apoptosis) HR1->Death1

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to help you overcome common challenges and improve your reaction yield and purity.

The synthesis of this molecule, while seemingly straightforward, involves two critical transformations: a nucleophilic aromatic substitution (SNAr) to form the pyrazinyl ether and an N-acylation to form the final amide. Success hinges on carefully controlling the conditions for each step to prevent side reactions and maximize efficiency. This guide is structured to address potential issues in a logical, problem-solution format, grounded in established chemical principles.

Troubleshooting and FAQs

Issue 1: Low Yield in the SNAr Etherification Step

Q1: My yield for the coupling of 2-chloropyrazine and 4-hydroxypiperidine is consistently low (<40%). What are the most likely causes and how can I improve it?

A1: Low yield in this key SNAr reaction is a common challenge. The pyrazine ring is electron-deficient, which activates it for nucleophilic attack, but several factors can hinder the reaction's efficiency.[1][2] The primary culprits are often suboptimal base/solvent selection, insufficient reaction temperature, or degradation of starting materials.

Causality & In-Depth Explanation:

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex and the rate of chloride displacement are highly dependent on the reaction environment.

  • Base Selection: The base's role is to deprotonate the 4-hydroxypiperidine, generating the nucleophilic alkoxide. A weak base will result in a low concentration of the active nucleophile. Conversely, a base that is too strong or sterically hindered can lead to side reactions. Sodium hydride (NaH) is often a superior choice to alkali hydroxides (NaOH, KOH) or carbonates (K2CO3) as it irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction forward.[3][4][5]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or THF are essential. They effectively solvate the cation (e.g., Na+) without solvating the alkoxide nucleophile, thus enhancing its reactivity. Protic solvents (like water or alcohols) should be avoided as they can protonate the alkoxide and compete as nucleophiles.[6]

  • Temperature: SNAr reactions on heteroaromatic systems often require heating to overcome the activation energy barrier.[7] Room temperature may be insufficient for achieving a reasonable reaction rate with 2-chloropyrazine.

Troubleshooting Workflow & Recommended Protocol:

G start Low Yield in SNAr Step q1 Is the base strong enough to fully deprotonate the alcohol? start->q1 sol1 Switch to a stronger, non-nucleophilic base like NaH. q1->sol1 No q2 Is the solvent polar aprotic (e.g., DMF, DMSO)? q1->q2 Yes sol1->q2 sol2 Use anhydrous DMF or DMSO to maximize nucleophile reactivity. q2->sol2 No q3 Is the reaction temperature sufficient? q2->q3 Yes sol2->q3 sol3 Increase temperature incrementally (e.g., 60°C -> 80°C -> 100°C) and monitor by TLC/LC-MS. q3->sol3 No end Improved Yield of 2-(Piperidin-4-yloxy)pyrazine q3->end Yes sol3->end

Optimized Protocol for 2-(Piperidin-4-yloxy)pyrazine Synthesis:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Argon), add anhydrous DMF (10 mL per mmol of 4-hydroxypiperidine).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the DMF and cool the suspension to 0 °C.

  • Nucleophile Addition: Slowly add a solution of 4-hydroxypiperidine (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Add 2-chloropyrazine (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purification: The crude product can be purified by column chromatography on silica gel.[9]

Issue 2: Inefficient N-Acylation and Side Product Formation

Q2: The final N-acylation step with o-tolyl chloride is sluggish and gives a poor yield. What conditions are optimal for this amide bond formation?

A2: Inefficient acylation is often due to the relatively low nucleophilicity of the secondary piperidine nitrogen, especially after the bulky pyrazinyloxy group has been installed. The choice of base and reaction conditions is critical to success.[10]

Causality & In-Depth Explanation:

The reaction is a standard nucleophilic acyl substitution. The piperidine nitrogen attacks the carbonyl carbon of the acyl chloride. A key aspect is the need for a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction.[10][11] If the HCl is not neutralized, it will protonate the piperidine starting material, rendering it non-nucleophilic and halting the reaction.

  • Base Selection: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal. These are non-nucleophilic and will not compete with the piperidine in attacking the acyl chloride. Using a base like pyridine is possible, but it can sometimes act as a nucleophilic catalyst, which may or may not be desirable.

  • Reaction Temperature: The reaction is often exothermic. Adding the acyl chloride at a low temperature (0 °C) helps to control the reaction rate and prevent potential side reactions.[8] After the initial addition, allowing the reaction to warm to room temperature is usually sufficient for it to go to completion.

Data-Driven Comparison of Acylation Conditions:

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Improvement
Base K2CO3Triethylamine (TEA) or DIPEA (1.5 eq.)TEA/DIPEA are soluble organic bases that effectively scavenge HCl in situ without competing as nucleophiles.[11]
Solvent THFDichloromethane (DCM) or ChloroformChlorinated solvents are excellent for this type of acylation and are generally unreactive.[8]
Temperature Room Temperature Addition0 °C dropwise addition, then warm to RTControls exothermicity, prevents side reactions, and ensures a smooth reaction profile.[11]
Typical Yield 30-50%>85%Optimized conditions lead to faster, cleaner conversion to the desired amide.

Optimized Protocol for N-Acylation:

  • Setup: Dissolve 2-(piperidin-4-yloxy)pyrazine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) in a dry flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add o-tolyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.[11]

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[9]

Issue 3: Difficulty with Purification

Q3: How can I effectively purify the final product from unreacted starting materials and byproducts?

A3: Purification can be challenging due to the similar polarities of the product and potential impurities. A multi-step purification strategy is often the most effective.

Causality & In-Depth Explanation:

The final product is a moderately polar, basic compound. Key impurities might include unreacted 2-(piperidin-4-yloxy)pyrazine (more polar, more basic) and o-toluic acid (from hydrolysis of the acyl chloride, acidic).

  • Acid-Base Extraction: This is a powerful first-pass purification technique. Dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing with dilute acid (e.g., 1 M HCl) will protonate and extract the basic starting material and product into the aqueous layer, leaving non-basic impurities behind. Subsequently, basifying the aqueous layer and re-extracting will recover the purified basic compounds. Washing with a dilute base (e.g., 1 M NaOH) will remove any acidic impurities like o-toluic acid.[9]

  • Chromatography: Flash column chromatography on silica gel is typically the final step to achieve high purity. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent method for achieving high purity on a larger scale.[9]

Purification Strategy Flowchart:

G crude Crude Reaction Mixture extraction Perform Acid-Base Extraction crude->extraction wash1 Wash with dilute base (e.g., NaHCO3) to remove acidic impurities. extraction->wash1 wash2 Wash with dilute acid (e.g., HCl) to remove excess basic starting material. wash1->wash2 chromatography Column Chromatography (Silica Gel) wash2->chromatography analysis Check purity by TLC/LC-MS/NMR chromatography->analysis recrystal Recrystallization (if solid) analysis->recrystal Needs Improvement final Pure Product (>98%) analysis->final Purity OK recrystal->final

References

  • BenchChem. Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 - Benchchem.
  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF.
  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].
  • BenchChem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PMC.
  • BenchChem. Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
  • Wikipedia. Williamson ether synthesis.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002).
  • Gore, R. P., et al. A review on various carboxylic acid activating reagents for N-acylation in amide synthesis. Der Pharma Chemica, 3(3), 409-421 (2011).

Sources

Technical Support Center: Purification of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when purifying (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone .

This molecule presents a unique intersection of structural hurdles: the restricted rotation of a sterically hindered piperidine carboxamide[1] and the surface-active basicity of a pyrazine ether. This guide bridges theoretical causality with field-validated protocols to ensure high-purity recovery, establishing a self-validating system for your analytical and preparative workflows.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

FAQ 1: Why am I seeing two distinct peaks in my HPLC chromatogram and NMR spectrum for a seemingly pure sample? The Causality: This is a classic manifestation of restricted rotation around the amide bond, leading to stable E and Z rotamers. In your target molecule, the steric bulk of the o-tolyl group combined with the piperidine ring significantly increases the rotational barrier (ΔG‡) of the N-C=O bond. At room temperature, the interconversion rate between these rotamers is slower than the chromatographic timescale, resulting in two distinct peaks. This phenomenon is well-documented in dynamic HPLC (DHPLC) studies of hindered amides[2]. Actionable Solution: Do not attempt to separate these peaks preparatively, as they will simply re-equilibrate in the collection flask. Instead, increase the analytical column temperature to 60–80 °C to induce peak coalescence. This will allow you to accurately integrate the peak for purity assessment.

FAQ 2: My compound streaks severely on normal-phase silica gel, leading to poor recovery. How can I fix this? The Causality: The pyrazine ring is a weak, electron-deficient heteroaromatic base. While less basic than pyridine, its nitrogen atoms still act as hydrogen-bond acceptors and interact strongly with the acidic silanol groups (Si-OH) on standard bare silica gel. This secondary interaction causes severe tailing, streaking, and irreversible adsorption[3]. Actionable Solution: Pre-treat your silica column and dope your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) with 1–2% Triethylamine (TEA) or 0.5% aqueous Ammonium Hydroxide (NH4OH). The basic modifier competitively binds to the acidic silanols, masking them and allowing the pyrazine derivative to elute as a sharp, predictable band.

FAQ 3: How do I remove unreacted o-toluic acid and coupling reagents (e.g., EDC, HOBt) prior to chromatography? The Causality: Piperidine carboxamides are typically synthesized via standard amide coupling, which leaves behind a mixture of acidic and basic byproducts. Actionable Solution: Implement a rigorous liquid-liquid extraction (LLE) workflow. Wash the organic layer with saturated aqueous NaHCO3 to deprotonate and extract unreacted o-toluic acid and HOBt into the aqueous phase. Follow with a mild acid wash (0.1 M HCl) to remove basic coupling reagents (like EDC). Caution: Monitor the acid wash carefully; excessive acidity can protonate the pyrazine ring (pKa ~0.6) and pull your target product into the aqueous layer.

Part 2: Quantitative Data & Mechanistic Rationale

To aid in method development, the following table summarizes the expected chromatographic behavior of the target molecule under various conditions, explaining the underlying causality.

ParameterExperimental ConditionQuantitative/Qualitative ObservationMechanistic Rationale
Amide Bond Rotation HPLC at 25 °CTwo distinct peaks (approx. 55:45 ratio)High rotational barrier (ΔG‡) due to steric clash between o-tolyl and piperidine prevents interconversion.
Thermal Coalescence HPLC at 65 °CSingle sharp peakThermal energy overcomes ΔG‡, allowing rapid E/Z rotamer interconversion on the column.
Silanol Interaction Bare Silica Gel (Hexane/EtOAc)Broad streak (Rf 0.2–0.5), <60% recoveryHydrogen bonding between weakly basic pyrazine nitrogens and acidic Si-OH groups.
Silanol Masking Silica Gel + 1% TEASharp spot (Rf 0.4), >90% recoveryTriethylamine competitively binds and neutralizes acidic silanols, preventing pyrazine retention.

Part 3: Diagnostic Workflows & Decision Matrices

G Start Observe Double Peaks (HPLC/TLC) Temp Increase Column Temp (e.g., 25°C to 65°C) Start->Temp Check Do peaks coalesce or change ratio? Temp->Check Rotamer Diagnosis: Amide Rotamers (E/Z Isomers) Check->Rotamer Yes Impurity Diagnosis: True Impurity (Diastereomer/Byproduct) Check->Impurity No Action1 Use DHPLC or Report Combined Area Rotamer->Action1 Action2 Optimize Gradient / Change Stationary Phase Impurity->Action2

Workflow for diagnosing and resolving HPLC double peaks caused by amide rotamers.

G Sample Crude (4-(Pyrazin-2-yloxy)piperidin-1-yl) (o-tolyl)methanone TLC TLC Screening (Check for Streaking) Sample->TLC Decision Severe Streaking Observed? TLC->Decision NP Normal Phase Silica + 1-2% TEA/NH4OH Decision->NP Yes, but manageable Decision->NP No RP Reverse Phase C18 (0.1% Formic Acid/MeCN) Decision->RP Yes, severe / insoluble Prep Prep-HPLC Purification NP->Prep If >95% purity needed RP->Prep

Decision matrix for selecting the optimal chromatographic purification strategy.

Part 4: Standardized Experimental Protocols

Protocol A: Dynamic HPLC (DHPLC) for Rotamer Coalescence

Purpose: To definitively distinguish between amide rotamers and chemical impurities.

  • Sample Preparation: Dissolve the purified fraction in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

  • Column Selection: Equip the HPLC system with a standard C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase Setup: Prepare Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

  • Baseline Run (25 °C): Set the column oven temperature to 25 °C. Run a standard linear gradient (e.g., 10% to 90% B over 15 minutes). Note the presence of two peaks.

  • Thermal Modulation (65 °C): Increase the column oven temperature to 65 °C. Allow 10 minutes for thermal equilibration. Repeat the injection using the exact same gradient.

  • Validation: If the two peaks merge into a single, sharp, coalesced peak at 65 °C, the presence of amide rotamers is confirmed. If two peaks remain, a true chemical impurity is present.

Protocol B: Amine-Modified Normal Phase Flash Chromatography

Purpose: To prevent pyrazine streaking and ensure >90% mass recovery during silica gel purification.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Equilibration (Critical Step): Flush the bare silica gel column with at least 3 column volumes (CV) of the TEA-modified solvent. This ensures all acidic silanol sites are fully deactivated prior to sample introduction.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If solubility is poor, perform dry loading by adsorbing the compound onto Celite and evaporating the solvent.

  • Elution: Run the chromatography using the modified solvent system. Monitor fractions via TLC (developed in the same TEA-modified solvent) or UV detection at 254 nm.

  • Post-Purification: Pool the product-containing fractions and concentrate under reduced pressure. To remove residual TEA, place the isolated compound under high vacuum (lyophilizer or Schlenk line) for 12–24 hours.

References

  • Chromatographically separable rotamers of an unhindered amide. Source: nih.gov.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Source: nih.gov.
  • Technical Support Center: Column Chromatography Purification of Pyrazine. Source: benchchem.com.

Sources

Technical Support Center: Overcoming Solubility Issues of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks associated with (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone . This document provides actionable, self-validating protocols for both in vitro and in vivo applications, ensuring robust and reproducible data generation.

Physicochemical Profiling: The Root Cause of Insolubility

Before formulating, we must establish the causality behind the compound's behavior. Why does this specific molecule precipitate so easily in aqueous media?

  • Non-Basic Piperidine: Although piperidine is typically a strong base, in this molecule, the nitrogen is tied up in a tertiary amide linkage (methanone). The lone pair is delocalized into the carbonyl pi-system, rendering the nitrogen completely non-basic.

  • Weakly Basic Pyrazine: The pyrazine ring nitrogens possess a pKa of approximately 0.6. They will not protonate under standard biological conditions.

  • Lipophilic Bulk: The o-tolyl group adds significant steric bulk and hydrophobicity.

DecisionTree Start Compound: (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone Profile Physicochemical Profile: Non-ionizable (pH 1-8), High LogP Start->Profile Decision Target Application? Profile->Decision pH adjustment ineffective InVitro In Vitro Assays (Biochemical / Cell) Decision->InVitro InVivo In Vivo Dosing (PK / PD / Efficacy) Decision->InVivo DMSO 1. Prepare 10-50 mM DMSO Stock 2. Add 0.01% Tween-20 or 0.1% BSA InVitro->DMSO Minimize solvent crash HPBCD First-Line: 20% HP-β-CD in Saline (Solution) InVivo->HPBCD Hydrophobic encapsulation SEDDS Alternative: SEDDS or Solid Dispersion HPBCD->SEDDS If Cmax is insufficient

Fig 1. Decision tree for selecting the optimal solubilization strategy based on application.

Troubleshooting Guide: In Vitro Assays (Biochemical & Cell-Based)

Q: My compound precipitates immediately upon addition to the aqueous assay buffer. How can I prevent this "solvent crash"? A: This occurs because the compound's high lipophilicity causes rapid nucleation when transitioning from a DMSO stock to an aqueous environment.

  • The Fix: Employ a "step-down" dilution strategy. Pre-mix your 100% DMSO stock with a non-ionic surfactant like Tween-20 (0.01-0.1% final concentration) before adding it to the buffer. Alternatively, use 0.1% Bovine Serum Albumin (BSA) in your assay buffer. BSA acts as a physiological "sponge," binding the lipophilic monomer and preventing colloidal aggregation.

Q: I am observing highly variable IC50/EC50 values across replicates. Is this a solubility artifact? A: Yes. When lipophilic amides exceed their thermodynamic solubility, they form colloidal aggregates that sequester the active monomer, leading to erratic readouts and false positives/negatives.

  • Self-Validation Check: Centrifuge your final assay plate at 3,000 x g for 10 minutes. If a visible pellet forms, or if the supernatant loses activity when re-assayed, your compound has precipitated. You must lower the top concentration of your dose-response curve or optimize the carrier protein concentration.

Troubleshooting Guide: In Vivo Dosing (PK/PD & Efficacy)

Q: I need to dose this compound orally (PO) in rodents. It will not dissolve in standard saline or methylcellulose suspensions. What is the optimal vehicle? A: For non-ionizable, highly lipophilic molecules, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the first-line gold standard. HP-β-CD features a hydrophobic inner cavity that encapsulates the bulky o-tolyl and piperidine rings, while its hydrophilic outer surface ensures aqueous solubility ([2]). A 20% (w/v) HP-β-CD solution in saline is well-tolerated and maximizes exposure without altering the drug's core chemical structure.

Q: The HP-β-CD formulation is still not achieving the required Cmax. What is the next logical step? A: If inclusion complexation is insufficient, the drug's crystal lattice energy may be too high. You must transition to an Amorphous Solid Dispersion (ASD) . By co-precipitating the drug with a polymer like HPMCAS, you trap the molecule in a high-energy amorphous state. This bypasses the thermodynamic barrier of the crystal lattice, significantly enhancing gastrointestinal dissolution and absorption ([3]).

Quantitative Formulation Matrix

Use the following table to benchmark your formulation strategy against expected solubility limits.

Formulation StrategyVehicle CompositionTarget ApplicationExpected Solubility LimitVisual QC Check
Co-solvent + Surfactant 1% DMSO, 0.1% Tween-20, 98.9% BufferIn Vitro Assays~50 - 100 µMClear, no Tyndall effect
Carrier Protein 1% DMSO, 0.1% BSA, 98.9% BufferIn Vitro Assays~100 - 200 µMClear solution
Cyclodextrin Complex 20% (w/v) HP-β-CD in 0.9% SalineIn Vivo (IV/PO)2 - 10 mg/mLTransparent, passes 0.22µm filter
SEDDS (Lipid-based) 10% EtOH, 30% PEG400, 60% Phosal 50 PGIn Vivo (PO)10 - 25 mg/mLForms fine microemulsion in GI fluid

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Preparation of 20% HP-β-CD Formulation (In Vivo Dosing)

Self-Validating Principle: The absence of particulates post-filtration and >95% recovery via HPLC confirms successful thermodynamic inclusion complexation.

Protocol Step1 Weigh API (Target: 2-5 mg/mL) Step2 Add Co-solvent (5% DMSO or PEG400) Step1->Step2 Step3 Vortex & Sonicate (Until clear solution) Step2->Step3 Step4 Add 20% HP-β-CD in Saline (95% v/v) Step3->Step4 Step5 Sterile Filter (0.22 µm PTFE) Step4->Step5

Fig 2. Step-by-step workflow for preparing a 20% HP-β-CD in vivo dosing formulation.

Step-by-Step Methodology:

  • Weighing: Weigh the required amount of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone to achieve a final concentration of 2-5 mg/mL.

  • Co-Solvent Wetting: Add 5% (v/v) DMSO or PEG400 to the API. Vortex for 60 seconds and sonicate in a water bath at 37°C until the suspension becomes an optically clear solution.

    • Validation Check: Hold the vial against a light source; absolutely no visible particles should remain.

  • Complexation: Slowly add a pre-prepared solution of 20% (w/v) HP-β-CD in 0.9% saline dropwise while continuously vortexing the mixture.

  • Equilibration: Sonicate the mixture for an additional 15 minutes to ensure complete thermodynamic inclusion of the o-tolyl and piperidine moieties within the cyclodextrin cavities.

  • Sterile Filtration & QC: Pass the formulation through a 0.22 µm PTFE syringe filter.

    • Validation Check: The filter must not clog. Analyze the pre- and post-filtration aliquots via HPLC-UV; a concentration difference of <5% validates that the drug is fully solubilized and was not retained on the membrane.

References

  • Leuner, C., & Dressman, J. (2000). Improving drug solubility for oral delivery using solid dispersions. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 47-60. Retrieved from:[Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from:[Link]

Sources

Technical Support Center: Optimizing Cell Culture Conditions for (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone Treatment

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the use of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone in cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshooting tips, and in-depth protocols to ensure the successful application of this compound in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone in a cell culture setting.

Q1: What is the recommended solvent for preparing a stock solution of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone?

A1: For most non-polar small molecules like this one, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent.[1] It is crucial to use a fresh stock of DMSO, as it can absorb moisture, which may affect the compound's solubility and stability.[2] Always refer to the manufacturer's datasheet for any compound-specific solubility information.

Q2: How should I prepare and store the stock solution?

A2: After receiving the compound, which is likely a powder, centrifuge the vial to ensure all the powder is at the bottom.[2] For quantities of 10 mg or less, you can add the solvent directly to the vial.[3] Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, light-protecting tubes.[2][3][4] Store these aliquots at -80°C for long-term stability.[2][4]

Q3: What is a typical starting concentration range for cell-based assays?

A3: The optimal concentration is cell-line and assay-dependent. A good starting point for cell-based assays is a concentration range of 1-10 µM.[5] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[5][6] This typically involves treating your cells with a range of concentrations (e.g., from nanomolar to micromolar) and assessing the biological response.

Q4: How stable is (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone in cell culture media?

A4: The stability of small molecules in aqueous cell culture media is highly variable and depends on factors like pH, temperature, and interactions with media components.[1][4] It is recommended to perform a stability test by incubating the compound in your complete cell culture medium at 37°C for different durations (e.g., 0, 24, 48, 72 hours) and then measuring the remaining compound concentration using methods like HPLC or LC-MS.[1][4][7] For long-term experiments, consider replacing the media with a fresh compound every 2-3 days.[4]

Q5: What are the best practices for diluting the DMSO stock solution into the cell culture medium?

A5: To avoid precipitation, it is advisable to perform serial dilutions of the concentrated DMSO stock in DMSO before adding it to the aqueous culture medium. The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to prevent solvent-induced cytotoxicity.[3][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]

II. Troubleshooting Guide

This section provides solutions to common problems you might encounter during your experiments with (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone.

Issue 1: High Cell Death or Unexpected Cytotoxicity

Q: My cells are dying even at low concentrations of the compound. What could be the cause?

A: Unexpected cytotoxicity can arise from several factors:

  • Solvent Toxicity: Ensure the final DMSO concentration in your cell culture medium is not exceeding 0.5%.[3][7] Some cell lines are more sensitive to DMSO than others.[8][9][10][11] Run a vehicle control with varying concentrations of DMSO to determine the tolerance of your specific cell line.

  • Compound Precipitation: The compound may be precipitating out of solution when diluted into the aqueous medium, leading to high localized concentrations that are toxic to cells.[1] To check for this, you can prepare the final working solution and inspect it under a microscope for any visible precipitate.[2]

  • High Cell Seeding Density: Overly confluent cells can be more sensitive to cytotoxic agents. Optimize your cell seeding density to ensure cells are in the exponential growth phase during treatment.[12]

  • Contamination: Microbial contamination can cause cell death.[13] Regularly check your cell cultures for any signs of contamination.

Issue 2: Lack of Expected Biological Effect

Q: I am not observing the expected phenotypic effect. What should I check?

A: If the compound is not producing the desired effect, consider the following:

  • Compound Inactivity: The compound may have degraded due to improper storage or handling. Avoid repeated freeze-thaw cycles of the stock solution and protect it from light.[2][4] Prepare fresh dilutions from the stock for each experiment.[1]

  • Insufficient Concentration or Treatment Time: The concentration of the compound may be too low, or the treatment duration may be too short to induce a biological response.[6][14] Perform a dose-response and a time-course experiment to determine the optimal conditions.[6]

  • Cell Line Specificity: The target of the compound may not be present or may be expressed at very low levels in your chosen cell line. Verify the expression of the putative target in your cells.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the biological effect. Ensure your assay is properly validated and includes appropriate positive and negative controls.[5][]

Issue 3: High Variability Between Experimental Replicates

Q: I am seeing high variability between replicate experiments. How can I improve consistency?

A: Inconsistent results are often due to technical variability:

  • Inconsistent Cell Seeding: Ensure that you are seeding the same number of cells in each well and that the cells are evenly distributed.[7]

  • Pipetting Errors: Regularly calibrate your pipettes to ensure accurate dispensing of the compound and other reagents.[4] Use low-retention pipette tips for handling small molecules.[7]

  • Incomplete Dissolution: Ensure the compound is fully dissolved in the stock solution and is well-mixed when diluted in the culture medium.[7]

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, avoid using the outer wells or fill them with sterile PBS or water.

III. Protocols and Data Presentation

Protocol 1: Preparation of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone Stock Solution
  • Bring the vial of the compound to room temperature before opening.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.

  • Vortex or sonicate gently until the compound is completely dissolved.[1][2]

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C.[2]

Protocol 2: Dose-Response Experiment
  • Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare a series of dilutions of your compound in cell culture medium. A common approach is to use a 3-fold or 10-fold dilution series.[12]

  • Include a vehicle control (medium with DMSO) and a positive control if available.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay (e.g., MTT, CellTiter-Glo).

  • Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Data Presentation

Quantitative data should be summarized in a clear and concise manner.

Table 1: Hypothetical Cytotoxicity of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone in Different Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 72h treatment
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer3.7
PC-3Prostate Cancer12.1

IV. Visualizations

Experimental Workflow for Troubleshooting Lack of Effect

G start No Observable Effect check_compound Check Compound Stability and Activity start->check_compound check_concentration Optimize Concentration (Dose-Response) check_compound->check_concentration If compound is stable resolution Identify Optimal Conditions or Alternative Model check_compound->resolution If compound degraded check_time Optimize Treatment Duration (Time-Course) check_concentration->check_time If no effect at high conc. check_concentration->resolution If effect is observed check_target Verify Target Expression in Cell Line check_time->check_target If no effect over time check_time->resolution If effect is observed check_assay Validate Assay Sensitivity check_target->check_assay If target is expressed check_target->resolution If target is absent positive_control Include a Known Positive Control check_assay->positive_control If assay seems insensitive check_assay->resolution If assay is validated positive_control->resolution Compare results

Caption: Troubleshooting flowchart for addressing a lack of biological effect.

Hypothetical Signaling Pathway Inhibition

G Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Downstream Downstream Effector Kinase2->Downstream CompoundX (4-(Pyrazin-2-yloxy)piperidin-1-yl) (o-tolyl)methanone CompoundX->Kinase2 Inhibition Proliferation Cell Proliferation Downstream->Proliferation

Caption: Putative mechanism of action via kinase inhibition.

V. References

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • ResearchGate. (2025, December 23). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Retrieved from [Link]

  • PMC. (n.d.). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Retrieved from [Link]

  • Semantic Scholar. (2016, April 30). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • ResearchGate. (2023, November 27). How much time should I give treatment to cells for protein analysis?. Retrieved from [Link]

  • An Overview on Common Organic Solvents and Their Toxicity. (2019, June 29). Retrieved from [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Anticancer Research. (2019, July 2). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

  • PMC - NIH. (2025, August 25). Optimal dosing of anti-cancer treatment under drug-induced plasticity. Retrieved from [Link]

  • ResearchGate. (2025, October 26). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Retrieved from [Link]

  • University at Buffalo. (2013, August 9). Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Retrieved from [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). Retrieved from [Link]

  • Introductory Guide to Cell Culture Basics. (n.d.). Retrieved from [Link]

  • ICH. (n.d.). Q5D Guideline. Retrieved from [Link]

Sources

Troubleshooting unexpected results in (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Welcome to the technical support center for experiments involving (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis, purification, analysis, and application of this compound. Our goal is to provide practical, experience-driven solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This guide is structured as a series of frequently asked questions that directly address potential issues. We will delve into the causality behind these problems and provide validated protocols for their resolution.

Section 1: Synthesis and Purification

The synthesis of this molecule, particularly the formation of the amide bond between the sterically hindered o-toluic acid and the piperidine nitrogen, is a critical step where many challenges can arise.

Question 1.1: I am observing very low or no yield in the final amide coupling step. What is going wrong?

Answer: This is a common issue, primarily due to the steric hindrance imposed by the ortho-methyl group on the o-tolyl moiety. This bulkiness can significantly slow down the nucleophilic attack by the piperidine nitrogen on the activated carboxylic acid.[1] Simply mixing the carboxylic acid and amine is insufficient, as it results in an acid-base reaction forming a salt.[2][3] Effective coupling requires careful selection of reagents and conditions to overcome this steric barrier.

Common Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough.

    • Explanation: Reagents like Dicyclohexylcarbodiimide (DCC) can be sluggish and lead to hard-to-remove byproducts like dicyclohexylurea (DCU).[2]

    • Recommendation: Switch to a more powerful uronium- or phosphonium-based coupling reagent. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HBTU are excellent choices as they form highly reactive activated esters with minimal side reactions and are known to be effective in sterically demanding cases.[2][4]

  • Inappropriate Base or Solvent: The choice of base is critical to deprotonate the piperidinium salt and facilitate the reaction without causing side reactions.

    • Explanation: A non-nucleophilic, sterically hindered base is ideal.

    • Recommendation: Use N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[5] For solvent, a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is generally preferred to ensure all reactants remain in solution.[1]

  • Sub-optimal Reaction Temperature:

    • Explanation: While room temperature is a common starting point, sterically hindered couplings often require thermal energy to proceed at a reasonable rate.

    • Recommendation: Gently heat the reaction mixture to 40-50 °C and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious not to overheat, which could lead to degradation or side product formation.[1][6]

Troubleshooting Workflow for Amide Coupling

G start Low/No Amide Product check_reagents Are you using a uronium salt (e.g., HATU, HBTU)? start->check_reagents switch_reagents Action: Switch to HATU/HBTU or an equivalent phosphonium reagent. check_reagents->switch_reagents No check_base Is the base non-nucleophilic (e.g., DIPEA)? check_reagents->check_base Yes switch_reagents->check_base switch_base Action: Use DIPEA or TEA. check_base->switch_base No check_temp Have you tried gentle heating (40-50 °C)? check_base->check_temp Yes switch_base->check_temp increase_temp Action: Heat reaction and monitor by LC-MS. check_temp->increase_temp No acid_chloride Advanced Strategy: Convert acid to acid chloride using (COCl)₂ or SOCl₂. check_temp->acid_chloride No / Still Fails success Problem Resolved check_temp->success Yes increase_temp->success acid_chloride->success

Caption: A decision tree for troubleshooting low yield in amide bond formation.

Question 1.2: My reaction seems to work, but purification by column chromatography is difficult and yields are poor.

Answer: Purification issues often arise from two sources: stubborn byproducts from the reaction and the chemical nature of the target molecule itself.

Common Causes & Solutions:

  • Coupling Reagent Byproducts:

    • Explanation: If you are using carbodiimide reagents like DCC or EDC, the urea byproducts (DCU, EDU) can be challenging to remove.[2] DCU is poorly soluble in many organic solvents, while EDU is water-soluble but can sometimes persist.

    • Recommendation: For DCU, filter the crude reaction mixture through a pad of Celite before workup. For water-soluble byproducts from EDC or HATU, perform a thorough aqueous workup. A wash with a dilute acid (e.g., 1M HCl) can help remove basic impurities, followed by a wash with a dilute base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid. Ensure you re-extract the aqueous layers to maximize product recovery.

  • Product Tailing on Silica Gel:

    • Explanation: Your product contains two basic nitrogen atoms (piperidine and pyrazine). These can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, poor separation, and product loss on the column.

    • Recommendation: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Adding 0.5-1% triethylamine or ammonia in methanol to your hexane/ethyl acetate or DCM/methanol mobile phase will competitively bind to the acidic sites, allowing your product to elute with much better peak shape.

Section 2: Analytical and Characterization Issues

Accurate characterization is essential to confirm the identity and purity of your compound.

Question 2.1: My HPLC/LC-MS analysis shows a broad peak or multiple peaks when I expect one. Is my product impure?

Answer: While this could indicate impurities, it can also be an analytical artifact related to the molecule's structure or the method used. Pyrazine derivatives are well-suited for LC-MS analysis, but the method needs to be optimized.[7][8]

Common Causes & Solutions:

  • Poor Peak Shape (Tailing):

    • Explanation: As with column chromatography, the basic nitrogens in your molecule can interact with the stationary phase of the HPLC column, causing tailing.

    • Recommendation: Add a mobile phase modifier. For reverse-phase HPLC (e.g., C18 column), adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the water and organic (acetonitrile or methanol) phases is standard practice. The acid protonates the basic sites on the molecule, minimizing unwanted interactions with the column.

  • Multiple Peaks (Rotamers):

    • Explanation: The amide bond in your molecule has a partial double-bond character, which restricts rotation. This can lead to the existence of two stable rotational isomers (rotamers) that may be separable on the HPLC timescale, resulting in two distinct peaks for a single, pure compound. This is also commonly observed in NMR spectroscopy as duplicated signals.

    • Recommendation: To confirm if multiple peaks are due to rotamers, try altering the column temperature. Increasing the temperature (e.g., to 40-60 °C) can increase the rate of interconversion between rotamers, often causing the peaks to broaden and merge into a single peak.

Table 1: Recommended Starting Conditions for Analytical HPLC-MS

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis.
Mobile Phase A Water + 0.1% Formic AcidProvides protons to improve peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic phase for good separation.
Gradient 5% to 95% B over 5-7 minutesA standard screening gradient.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHelps sharpen peaks and can coalesce rotamers.
Detection (MS) Electrospray Ionization, Positive Mode (ESI+)The basic nitrogens are easily protonated.
MS Scan Range m/z 100-500Covers the expected molecular ion.
Section 3: Handling, Stability, and Biological Assays

Proper handling and formulation are crucial for obtaining reliable data in biological experiments.

Question 3.1: My compound has poor solubility in aqueous buffers for my biological assay. How can I improve this?

Answer: This is a frequent challenge for organic molecules intended for biological testing. The relatively large, aromatic structure of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone contributes to its low aqueous solubility.

Common Causes & Solutions:

  • Inherent Lipophilicity:

    • Explanation: The molecule has a high proportion of nonpolar C-H bonds relative to polar functional groups.

    • Recommendation:

      • Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.[9] Then, perform a serial dilution into your aqueous assay buffer. Be sure to keep the final concentration of the organic solvent low (typically <1%, often <0.1%) to avoid artifacts in the biological assay.

      • Salt Formation: The compound has basic nitrogens and can be converted to a more water-soluble salt form. Treating a solution of the free base with one equivalent of hydrochloric acid (as a solution in ether or dioxane) can yield the hydrochloride salt, which often exhibits significantly improved aqueous solubility.

      • Formulation Aids: For in-vivo studies, formulation with excipients like cyclodextrins may be necessary to improve bioavailability.

Key Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol provides a robust method for the synthesis, accounting for potential steric hindrance.

  • Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve o-toluic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (to make a ~0.2 M solution).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir at room temperature for 15-20 minutes. You should observe a color change as the activated ester forms.

  • Amine Addition: To the activated mixture, add a solution of 4-(Pyrazin-2-yloxy)piperidine (1.05 eq.) in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, warm the mixture to 45 °C and continue stirring overnight.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate with 1% TEA).

Structure and Potential Failure Points

Caption: Key structural features and associated experimental challenges. (Note: A placeholder is used for the chemical structure image).

References

  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • BenchChem. (n.d.). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • Royal Society of Chemistry. (2022, May 20).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Piperidine Carbamates.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • EvitaChem. (n.d.). (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Chemistry Steps. (2020, February 27). Amides Preparation and Reactions Summary.
  • Reddit r/Chempros. (2021, October 20). Tips and tricks for difficult amide bond formation?.
  • Bağdat, E. Ş., et al. (n.d.). Analytical methods for pyrazine detection.
  • Li, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(7), 1498.
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  • Google Patents. (2011). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • Bautista-Aguilera, Ó. M., et al. (2025). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Biomedicine & Pharmacotherapy, 192, 118603.

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Technical Support Center: Protocol Optimization for CRISPR-Cas9 Gene Editing with Compound Treatment

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing CRISPR-Cas9 gene editing in conjunction with compound treatment. It is structured to address common challenges and frequently asked questions, offering scientifically grounded explanations and actionable troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that often arise when combining CRISPR-Cas9 technology with small molecule screening.

Q1: What is the optimal order for introducing CRISPR-Cas9 components and the compound?

The ideal sequence depends on the experimental goal. If the aim is to study a compound's effect on cells with a pre-existing genetic modification, the CRISPR-Cas9 editing should be completed and validated before compound treatment. Conversely, to investigate a compound's influence on the editing process itself, co-delivery or sequential treatment with the compound during or immediately after introducing CRISPR components is necessary.[1][2]

Q2: How can I minimize the off-target effects of CRISPR-Cas9, especially in the presence of a compound that might affect DNA repair pathways?

Minimizing off-target effects is crucial for data integrity.[3][4][5] Key strategies include:

  • High-fidelity Cas9 variants: Utilize engineered Cas9 proteins (e.g., eSpCas9, SpCas9-HF1) that have reduced off-target activity.[6]

  • Optimized sgRNA design: Employ bioinformatics tools to design sgRNAs with high on-target scores and minimal predicted off-target sites.[3][4][7] It is best practice to compare the output of multiple design tools.[7]

  • Ribonucleoprotein (RNP) delivery: Delivering the Cas9 protein and sgRNA as a pre-complexed RNP limits the time the editing machinery is active in the cell, thereby reducing the window for off-target cleavage.[6][8]

  • Compound cytotoxicity assessment: First, determine the compound's toxicity profile to ensure that the concentrations used do not independently cause genomic instability.

Q3: Which delivery method is best for co-delivering CRISPR components and a small molecule?

The choice of delivery method is cell-type dependent and requires optimization.[5]

  • Electroporation: This method can efficiently deliver both RNPs and some small molecules simultaneously.[5]

  • Lipofection: Lipid-based reagents can encapsulate and deliver plasmids, mRNA, or RNPs along with hydrophobic compounds.

  • Viral vectors (e.g., AAV, lentivirus): These are effective for stable Cas9 expression but may be less suitable for simultaneous compound delivery, which is typically added to the cell culture medium.[9]

Q4: How do I validate that the observed phenotype is due to the gene edit and not an off-target effect of the compound?

Proper controls are essential for validating the specificity of the observed phenotype.

  • Non-targeting sgRNA control: This group is treated with the compound to assess its baseline effects.

  • Vehicle control: This group receives the CRISPR components but is treated with the vehicle used to dissolve the compound (e.g., DMSO).

  • Rescue experiment: If possible, re-introducing the wild-type version of the edited gene should reverse the phenotype, confirming the on-target effect.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experiments combining CRISPR-Cas9 and compound treatment.

Low Gene Editing Efficiency

Problem: After co-treatment, the desired gene edit is not detected or is present at very low levels.

Potential Cause Troubleshooting Strategy Rationale
Suboptimal sgRNA design Design and test 2-3 additional sgRNAs for the target gene.[3][10] Validate sgRNA efficiency in vitro before use in cells.[7]sgRNA activity is a primary determinant of editing efficiency.[11] Empirical testing is the most reliable validation method.[10]
Inefficient delivery Optimize the delivery method (e.g., electroporation voltage, lipofection reagent concentration) for your specific cell type.[5] Use a positive control (e.g., sgRNA targeting a non-essential gene) to assess delivery efficiency.[9]Different cell types have varying susceptibilities to different delivery methods.[5]
Low Cas9 expression or activity If using a plasmid, ensure the promoter is active in your cell type. Consider using a cell line with stable, inducible Cas9 expression.[11][12]The level of Cas9 expression directly impacts the speed and efficiency of gene editing.[11][12]
Compound interference Perform a dose-response curve to determine if the compound inhibits Cas9 activity or the DNA repair process. Consider temporal separation of CRISPR delivery and compound treatment.Some compounds may interfere with cellular processes required for successful gene editing.
High Cell Toxicity or Low Viability

Problem: A significant decrease in cell viability is observed after co-treatment.

Potential Cause Troubleshooting Strategy Rationale
Compound cytotoxicity Perform a dose-response and time-course experiment with the compound alone to determine its IC50 and optimal treatment window.[13]It is crucial to distinguish between toxicity from the compound, the CRISPR components, or their combination.
Toxicity from CRISPR components Titrate the amount of Cas9 and sgRNA delivered to the cells.[5] Use RNP delivery instead of plasmid-based methods to reduce the duration of Cas9 expression.[8]High concentrations of CRISPR components can induce cellular stress and toxicity.[5]
Synergistic toxicity Perform a matrix titration of both the CRISPR components and the compound to identify a non-toxic combination.The gene knockout may sensitize the cells to the compound, leading to an enhanced cytotoxic effect.
Off-target effects Use high-fidelity Cas9 variants and optimized sgRNAs to minimize off-target cleavage.[3][4][6]Off-target mutations in essential genes can lead to cell death.
Inconsistent or Irreproducible Results

Problem: Experimental outcomes vary significantly between replicates.

Potential Cause Troubleshooting Strategy Rationale
Cellular heterogeneity Use a single-cell cloned population with the validated gene edit. If using a pooled population, ensure a high editing efficiency (>90%).A mixed population of edited and unedited cells (mosaicism) can lead to variable responses.[5]
Variable delivery efficiency Standardize all delivery parameters, including cell density, reagent concentrations, and incubation times. Monitor delivery efficiency with a fluorescent reporter if possible.Consistent delivery is key to reproducible results.
Compound stability Check the stability of the compound in your cell culture medium over the course of the experiment.Degradation of the compound can lead to a decrease in its effective concentration over time.
Passage number of cells Use cells within a consistent and low passage number range for all experiments.Cellular characteristics and responses can change with prolonged culturing.

Section 3: Experimental Protocols & Workflows

Protocol: Co-delivery of CRISPR-Cas9 RNP and Small Molecule Compound via Electroporation
  • Preparation:

    • Culture cells to optimal confluency and health.

    • Prepare the CRISPR-Cas9 RNP complex by incubating purified Cas9 protein with the synthetic sgRNA.

    • Dissolve the compound in a suitable vehicle (e.g., DMSO) to create a concentrated stock solution.

  • Electroporation:

    • Harvest and wash the cells, then resuspend them in the appropriate electroporation buffer.

    • Add the pre-formed RNP complex and the desired final concentration of the compound to the cell suspension.

    • Electroporate the cells using optimized parameters for your cell line.

  • Post-Electroporation:

    • Immediately transfer the cells to pre-warmed culture medium.

    • Incubate the cells for 48-72 hours to allow for gene editing and compound activity.

  • Analysis:

    • Harvest a portion of the cells to assess editing efficiency via genomic DNA sequencing or a mismatch cleavage assay.

    • Use the remaining cells for downstream functional assays (e.g., cell viability, protein expression).

Workflow for Validating a Gene Knockout Phenotype with Compound Treatment

G cluster_0 Phase 1: CRISPR Knockout Generation & Validation cluster_1 Phase 2: Compound Treatment & Phenotypic Analysis A sgRNA Design & Synthesis B Deliver CRISPR Components (e.g., RNP) A->B C Isolate Single Cell Clones B->C D Validate Edit by Sequencing C->D E Validate Protein Knockout (Western Blot/Mass Spec) D->E F Expand Validated KO and Wild-Type (WT) Clones E->F Proceed with validated clones G Treat KO and WT cells with Compound Dose-Response F->G H Perform Phenotypic Assay (e.g., Cell Viability) G->H I Analyze and Compare KO vs. WT Response H->I

Caption: Workflow for validating gene knockout with compound treatment.

Section 4: Data Presentation and Visualization

Table: Example Data for Compound Cytotoxicity and On-Target Editing Efficiency
Compound Conc. (µM)Cell Viability (% of Control)On-Target Editing Efficiency (%)
0 (Vehicle)100 ± 585 ± 4
198 ± 683 ± 5
595 ± 486 ± 3
1080 ± 784 ± 6
2555 ± 8Not Determined
5020 ± 5Not Determined

This table illustrates how to present data to identify a compound concentration that does not significantly impact cell viability while allowing for efficient gene editing.

Diagram: Decision Tree for Troubleshooting Low Editing Efficiency

G decision decision result result start Low Editing Efficiency q1 Validated sgRNA in vitro? start->q1 a1 Design & Validate New sgRNAs q1->a1 No q2 Positive Control (Delivery) OK? q1->q2 Yes end Re-evaluate a1->end a2 Optimize Delivery Protocol q2->a2 No q3 Using Stable Cas9 Cell Line? q2->q3 Yes a2->end a3 Switch to Stable or Inducible Cas9 Line q3->a3 No q4 Compound Affects Viability? q3->q4 Yes a3->end a4 Lower Compound Conc. or Separate Treatments q4->a4 Yes q4->end No a4->end

Caption: Troubleshooting decision tree for low editing efficiency.

References

  • Fernandes Neto, J. M., et al. (2021). Optimized Cas9 expression improves performance of large-scale CRISPR screening. bioRxiv. [Link]

  • Lainé, R., et al. (2022). Comparative optimization of combinatorial CRISPR screens. Nature Communications. [Link]

  • Patsnap. (2025). sgRNA Design Principles for Optimal CRISPR Efficiency. Synapse. [Link]

  • Fernandes Neto, J. M., et al. (2026). Optimized Cas9 expression improves performance of large-scale CRISPR screening. ResearchGate. [Link]

  • Lainé, R., et al. (2022). Comparative optimization of combinatorial CRISPR screens. Research Communities. [Link]

  • De Kegel, B., et al. (2021). Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions. Nature Communications. [Link]

  • Weninger, A., et al. (2016). Combinatorial optimization of CRISPR/Cas9 expression enables precision genome engineering in the methylotrophic yeast Pichia pastoris. Journal of Biotechnology. [Link]

  • Rausch, M., et al. (2024). Fully automated viability and toxicity screening—A reliable all‐in‐one attempt. Cytometry Part A. [Link]

  • Gladstone Institutes. (2019). New method to detect off-target effects of CRISPR. ScienceDaily. [Link]

  • O'Connor, D., et al. (2023). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. MDPI. [Link]

  • DiStasio, N., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]

  • Lin, A., et al. (2023). CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers. MDPI. [Link]

  • Singh, S., et al. (2025). Comprehensive approaches to design efficient gRNA for SDN1-CRISPR/Cas9 genome editing in wheat. Frontiers in Plant Science. [Link]

  • Zhang, X., et al. (2026). Methods for detecting off-target effects of CRISPR/Cas9. Journal of Cellular and Molecular Medicine. [Link]

  • Zhang, W., et al. (2025). High-Throughput Screening to Identify Novel Compounds Affecting the Genome Editing Efficiency of CRISPR System. MDPI. [Link]

  • Assay Genie. (n.d.). CRISPR-Cas Screening for Cell Viability. Assay Genie. [Link]

  • Biognosys. (n.d.). How to Validate a CRISPR Knockout. Biognosys. [Link]

  • Ghaffari, K., et al. (2022). CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer. Journal of Drug Targeting. [Link]

  • Feldman, D., et al. (2022). High-content CRISPR screening. Nature Reviews Methods Primers. [Link]

  • CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. [Link]

  • Roberts, L. (2022). How CRISPR Is Transforming High-Throughput Screening. Technology Networks. [Link]

  • Kumar, A., et al. (2023). Recent Updates of the CRISPR/Cas9 Genome Editing System: Novel Approaches to Regulate Its Spatiotemporal Control by Genetic and Physicochemical Strategies. ACS Omega. [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. [Link]

  • Cruz, T. (2024). Recent Developments in the use of CRISPR-Cas9 for Targeted Therapy in Genetic Disorders. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bottery, M. J., et al. (2025). High-throughput chemical genomic screening: a step-by-step workflow from plate to phenotype. mSystems. [Link]

  • Yang, L., et al. (2023). Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators. STAR Protocols. [Link]

  • Lin, A., et al. (2023). CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [Link]

  • Adli, M. (2024). Cell viability and cytotoxicity assays: Biochemical elements and cellular compartments. Journal of Biochemical and Molecular Toxicology. [Link]

  • Luo, Y., et al. (2024). Overcoming the Delivery Challenges in CRISPR/Cas9 Gene Editing for Effective Cancer Treatment. Pharmaceutics. [Link]

  • DeJong, C. A., et al. (2025). Techniques for Validating CRISPR Changes Using RNA-Sequencing Data. International Journal of Molecular Sciences. [Link]

  • Li, Y., et al. (2024). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Frontiers in Pharmacology. [Link]

  • Khan, A. U., et al. (2025). SYNERGIZING CRISPR-CAS9 GENE EDITING WITH PHARMACOLOGICAL INTERVENTIONS: EMERGING PARADIGMS IN GENETIC DISORDER THERAPEUTICS. ResearchGate. [Link]

  • Li, H., et al. (2018). Advances in CRISPR/Cas9. Theranostics. [Link]

  • Gutierrez-Guerrero, A., et al. (2023). High-Throughput CRISPR Screening in Hematological Neoplasms. International Journal of Molecular Sciences. [Link]

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  • Horizon Discovery. (2021). Common CRISPR pitfalls and how to avoid them. Horizon Discovery. [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Synapse. [Link]

  • Maji, B., et al. (2019). Precision Control of CRISPR-Cas9 Using Small Molecules and Light. Biochemistry. [Link]

  • Maji, B., et al. (2019). Precision Control of CRISPR-Cas9 Using Small Molecules and Light. Biochemistry. [Link]

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Technical Support Center: Enhancing the In-Vivo Stability of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone and encountering challenges with its in vivo stability. This document provides a structured approach to troubleshooting common issues and offers scientifically grounded strategies to enhance the compound's performance in preclinical studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns regarding the in vivo behavior of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone.

Q1: My compound, (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, demonstrates excellent in vitro potency but shows little to no efficacy in vivo. What are the likely reasons for this discrepancy?

A1: This is a frequent and critical challenge in drug discovery, often termed the "in vitro-in vivo disconnect." Several factors could be contributing to this observation:

  • Poor Pharmacokinetics (PK): The compound may be subject to rapid metabolism, poor absorption from the site of administration, or swift elimination from the body. This prevents it from reaching and maintaining a therapeutic concentration at the target tissue. A preliminary pharmacokinetic study is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Metabolic Instability: The chemical structure of your compound contains several moieties that could be susceptible to metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver.[2] The pyrazine, piperidine, and o-tolyl groups all present potential sites for enzymatic modification.

  • Formulation and Solubility Issues: The compound's solubility in the formulation vehicle can significantly impact its bioavailability. If the compound is not adequately dissolved, its absorption will be limited.[1][3]

Q2: What are the most probable metabolic "hotspots" on the (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone molecule?

A2: Based on the chemical structure, several positions are likely susceptible to metabolic degradation:

  • Pyrazine Ring: Pyrazine rings can undergo oxidation to form corresponding acids or undergo ring hydroxylation.[4] The nitrogen atoms can also be sites for N-oxidation.

  • Piperidine Ring: The piperidine ring is another common site for metabolism. Oxidation at positions adjacent to the nitrogen atom is a frequent metabolic pathway for piperidine-containing drugs.[5]

  • o-Tolyl Group: The methyl group on the tolyl ring is a prime candidate for oxidation to a benzylic alcohol, which can be further oxidized to a carboxylic acid.

  • Ether Linkage: The ether bond between the pyrazine and piperidine rings could be susceptible to O-dealkylation.

  • Amide Bond: The amide bond is generally more stable but can be subject to hydrolysis by amidases.

Q3: What initial in vitro assays should I perform to assess the metabolic stability of my compound?

A3: A tiered approach to in vitro ADME assays is recommended:

  • Liver Microsomal Stability Assay: This is a primary screen to assess the intrinsic clearance of the compound by phase I metabolic enzymes (CYPs). It provides a good initial indication of metabolic lability.

  • Hepatocyte Stability Assay: This assay uses intact liver cells and provides a more comprehensive picture of metabolism, including both phase I and phase II (conjugation) pathways.

  • Plasma Stability Assay: This determines the compound's stability in blood plasma, identifying any susceptibility to plasma esterases or other enzymes.

Part 2: Troubleshooting Guide for Poor In Vivo Stability

This section provides a systematic approach to identifying and addressing the root causes of poor in vivo stability.

Issue 1: Rapid Clearance and Low Exposure Observed in Pharmacokinetic Studies

Potential Cause: High first-pass metabolism in the liver or gut wall.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting rapid in vivo clearance.

Experimental Protocols:

  • In Vitro Metabolic Stability Assay (Liver Microsomes):

    • Prepare a stock solution of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone in a suitable organic solvent (e.g., DMSO).

    • Incubate the compound (typically at 1 µM) with pooled liver microsomes (e.g., human, rat) and an NADPH-regenerating system at 37°C.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Metabolite Identification (Metabolite ID):

    • Perform a scaled-up version of the microsomal or hepatocyte stability assay.

    • Analyze the samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites based on their mass-to-charge ratio (m/z).

    • Utilize tandem mass spectrometry (MS/MS) to fragment the parent compound and metabolites to aid in structural elucidation.

Issue 2: Poor Oral Bioavailability Despite Acceptable IV Pharmacokinetics

Potential Cause: Poor absorption from the gastrointestinal tract, significant gut wall metabolism, or efflux by transporters.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Solubility: Determine the aqueous solubility of the compound at different pH values (e.g., pH 2, 6.5, 7.4) to mimic the conditions of the GI tract.

    • Permeability: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays to predict passive diffusion across the intestinal epithelium.[6]

  • Investigate Gut Wall Metabolism:

    • Conduct metabolic stability assays using intestinal microsomes or S9 fractions to assess the contribution of gut enzymes to first-pass metabolism.[6]

  • Evaluate Transporter Involvement:

    • Use Caco-2 cell assays with and without specific transporter inhibitors (e.g., for P-glycoprotein) to determine if the compound is a substrate for efflux transporters.[6]

Part 3: Strategies for Enhancing In Vivo Stability

Once the liabilities have been identified, the following strategies can be employed to improve the in vivo stability of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone.

Structural Modification (Medicinal Chemistry Approaches)

This is a cornerstone strategy to block or reduce metabolic lability.[7]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the C-D bond, slowing down CYP-mediated metabolism. This is known as the kinetic isotope effect.

  • Bioisosteric Replacement: Replace metabolically susceptible functional groups with bioisosteres that are more stable while retaining the desired biological activity.[7][8]

Metabolic Hotspot Potential Modification Rationale
Methyl group on the o-tolyl ringReplace with a trifluoromethyl (CF3) group or a cyclopropyl group.The C-F bond is much stronger than the C-H bond, making it resistant to oxidation. A cyclopropyl group is also more metabolically stable.
Pyrazine ringIntroduce electron-withdrawing groups (e.g., fluorine) to decrease the electron density of the ring, making it less susceptible to oxidation.
Piperidine ringIntroduce substituents at positions flanking the nitrogen to sterically hinder metabolic attack.[5][9]This can also modulate the basicity of the nitrogen, which can influence pharmacokinetic properties.

graph "Structural_Modification_Strategies" {
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A -> B; B -> C; B -> D; B -> E; C -> F; D -> F; E -> F; F -> G; G -> H; }

Caption: Overview of structural modification strategies.

Formulation Development

Optimizing the drug delivery system can protect the compound from premature degradation and enhance its absorption.[10]

  • Lipid-Based Formulations: For poorly soluble compounds, formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, or lipid nanoparticles can improve solubility and absorption.[10]

  • Polymer-Based Formulations: Encapsulating the drug in polymeric nanoparticles or matrices can shield it from enzymatic degradation.[10]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion can enhance the solubility and dissolution rate of crystalline compounds.[10]

Data Summary Table: Impact of Formulation on Oral Bioavailability

Formulation Vehicle Mean Cmax (ng/mL) Mean AUC (ng*h/mL) Oral Bioavailability (%)
Simple Suspension0.5% Methylcellulose in water50 ± 15150 ± 405
Solution20% Solutol HS 15 in water250 ± 60900 ± 18030
SEDDSCapryol 90, Cremophor EL, Transcutol HP800 ± 1504000 ± 75065

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Co-administration with Enzyme Inhibitors

In preclinical studies, co-administration with a known inhibitor of the primary metabolizing enzyme can help to confirm the metabolic pathway and demonstrate proof-of-concept for improving exposure. For example, co-dosing with a pan-CYP inhibitor like 1-aminobenzotriazole (1-ABT) can reveal the extent of CYP-mediated metabolism.

References

  • Metabolism in the rat of some pyrazine derivatives having flavour importance in foods. Xenobiotica.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC.
  • How to Improve Drug Plasma Stability?
  • Non-covalent Stabilization Strategies in Small Molecule Drug Design.
  • Troubleshooting of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug.
  • Metabolism and pharmacokinetic optimization strategies in drug discovery. ScienceDirect.
  • Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
  • Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in r
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Drug Metabolizing Enzyme (DME) Genotyping Support – Troubleshooting. Thermo Fisher Scientific.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC.
  • Improving Stability Enhances In Vivo Efficacy of a PCSK9 Inhibitory Peptide.
  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM.
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  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Disposition and metabolism of the antitumor agent pyrazine-2-diazohydroxide in mouse and beagle dog. PubMed.
  • Chemical Transformation of Pyrazine Deriv
  • Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News.
  • Technical Support Center: Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Deriv
  • The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging. MDPI.
  • (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone. EvitaChem.
  • Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. PubMed.
  • Chemistry, pharmacokinetics, pharmacology and recent novel drug delivery systems of paeonol. PubMed.
  • Pharmacokinetic-pharmacodynamic interaction between the COMT inhibitor tolcapone and single-dose levodopa. PMC.
  • Pharmacokinetics and pharmacodynamics after oral and intravenous administration of tolcapone, a novel adjunct to Parkinson's disease therapy. PubMed.
  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Recipharm.

  • Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. PubMed.
  • Opioid Pharmacokinetics.

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Technical Support Center: Minimizing Off-Target Effects of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official technical support and troubleshooting guide for (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone (Internal Designation: PPM-01 ).

As a Senior Application Scientist, I frequently see researchers struggle with the dual-edged nature of highly functionalized small molecule probes. PPM-01 is a potent, conformationally restricted amide. However, small molecule drugs have been shown to bind, on average, to 6–11 distinct targets excluding their intended primary target [1]. Because PPM-01 features a lipophilic piperidine-methanone core and an electron-deficient pyrazine ring, it is particularly susceptible to concentration-dependent polypharmacology and membrane partitioning.

This guide is designed to provide you with the mechanistic causality behind these off-target effects and self-validating protocols to isolate your true biological phenotype.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does PPM-01 exhibit non-specific cytotoxicity in my cell-based assays at concentrations >10 µM? A: The causality lies in the molecule's physicochemical properties. The piperidine-1-yl methanone core is an amide, meaning the nitrogen lone pair is conjugated with the carbonyl. This renders the molecule neutral at physiological pH, significantly increasing its lipophilicity (cLogP ~3.8). At concentrations exceeding 10 µM, highly lipophilic small molecules tend to partition into lipid bilayers or form colloidal aggregates in aqueous media. This leads to pan-assay interference (PAINS) and non-specific membrane disruption rather than true target engagement.

Q2: How does the o-tolyl group influence target selectivity, and can I modify it? A: The ortho-methyl substituent on the benzoyl ring creates a severe steric clash with the amide carbonyl. This forces the aromatic ring out of plane, locking the molecule into a rigid, orthogonal 3D conformation. This specific geometry is what allows PPM-01 to fit into deep, narrow binding pockets while excluding flatter off-target kinases or GPCRs. Modifying the o-tolyl group to a para-tolyl or unsubstituted phenyl ring will flatten the molecule, destroying this selectivity window and drastically increasing off-target binding [2].

Q3: Is the pyrazine-2-yloxy moiety a liability for metabolic off-targets? A: Yes. Pyrazine rings are known to act as weak ligands for metalloenzymes due to the nitrogen lone pairs coordinating with heme iron. In primary human hepatocytes or highly metabolic cell lines (e.g., HepG2), PPM-01 can competitively inhibit Cytochrome P450 enzymes (specifically CYP3A4).

Part 2: Quantitative Off-Target Profiling

To successfully use PPM-01, you must operate within its optimal therapeutic window. Below is a summary of the known quantitative binding affinities and the required mitigation strategies.

Target / Off-Target ClassStructural DriverIC50 / KdMitigation Strategy
Primary Target o-Tolyl orthogonal conformation15–45 nMOperate at 100–300 nM in vitro.
CYP3A4 / Metalloenzymes Pyrazine nitrogen lone pair~4.2 µMPre-treat with CYP inhibitors if studying metabolism; keep [PPM-01] < 1 µM.
hERG Channel General lipophilicity>30 µMNegligible risk due to non-basic piperidine core.
Colloidal Aggregation Neutral piperidine-methanone>10 µMAdd 0.01% CHAPS or Triton X-100 to biochemical assay buffers.

Part 3: Troubleshooting Workflows & Visualizations

When you observe an unexpected phenotype, it is critical to determine whether it is driven by the primary target or an off-target mechanism.

Workflow Start Observe Phenotype with PPM-01 CheckDose Is working concentration > 10 µM? Start->CheckDose Agg Suspect Colloidal Aggregation (Lipophilicity Issue) CheckDose->Agg Yes Target Perform CETSA (Target Engagement) CheckDose->Target No DLS Run DLS & Add 0.01% CHAPS Agg->DLS DLS->Target Aggregation Cleared OffTarget Suspect CYP/Metabolic Off-Target Binding Target->OffTarget No Shift Observed Success Target-Specific Mechanism Confirmed Target->Success Thermal Shift (+) Rescue Rescue with Inactive Analog OffTarget->Rescue Rescue->Success Phenotype Persists (Off-Target Identified)

Workflow for diagnosing and mitigating concentration-dependent off-target effects of PPM-01.

Mechanism PPM01 PPM-01 (Small Molecule) Primary Primary Target (Steric Fit via o-Tolyl) PPM01->Primary < 1 µM OffTarget Metalloenzymes (CYPs) (Pyrazine Coordination) PPM01->OffTarget > 5 µM Membrane Lipid Bilayer (Non-specific Partitioning) PPM01->Membrane > 10 µM Efficacy Therapeutic Phenotype Primary->Efficacy Tox Cytotoxicity / Signal Noise OffTarget->Tox Membrane->Tox

Divergence of PPM-01 binding: Primary target engagement vs. concentration-driven off-targets.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every experiment utilizing PPM-01 must include a self-validating control system. The following protocols are field-proven to separate on-target efficacy from off-target noise.

Protocol 1: Validating Target Engagement via Cellular Thermal Shift Assay (CETSA)

Because traditional biochemical assays strip away the cellular context, they often fail to predict off-target binding in live cells. CETSA allows you to prove that PPM-01 is physically binding its intended target inside the cell before off-target toxicity occurs.

Step-by-Step Methodology:

  • Cell Preparation & Dosing: Plate cells in 10 cm dishes and grow to 80% confluency. Treat cells with either vehicle (DMSO), 300 nM PPM-01, or 300 nM of an inactive structural analog (e.g., a para-tolyl variant) for 1 hour. Causality: The inactive analog acts as an internal negative control to prove that any observed thermal stabilization is due to the specific 3D geometry of PPM-01, not generic lipophilic membrane effects.

  • Thermal Denaturation: Harvest cells, wash with PBS, and aliquot into PCR tubes (50 µL per tube). Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Soluble Fraction Isolation: Add 15 µL of 4x lysis buffer (containing protease inhibitors but NO detergents, to prevent artificial solubilization). Subject to 3 freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Analysis: Run the soluble supernatant on an SDS-PAGE gel and Western blot for your primary target. A positive target engagement is confirmed if the melting temperature ( Tm​ ) of the protein in the PPM-01 treated group is significantly shifted (>2°C) compared to both the DMSO and inactive analog groups.

Protocol 2: Unbiased Off-Target Identification via Photocatalytic Crosslinking

If you suspect PPM-01 is driving a phenotype through an unknown off-target, traditional affinity chromatography often fails due to the weak, transient nature of off-target interactions. Instead, utilize a photocatalytic proximity labeling approach[3].

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of PPM-01 conjugated to a photocatalyst (e.g., an iridium or ruthenium complex) via a flexible PEG linker attached to the pyrazine ring.

  • Cellular Incubation: Incubate live cells with the PPM-01-photocatalyst probe alongside a diazirine-based crosslinker.

  • Visible Light Activation: Irradiate the cells with visible light. Causality: The photocatalyst on PPM-01 will continuously generate high-energy carbene intermediates via Dexter energy transfer. This catalytically amplifies the labeling of any protein in the immediate vicinity of PPM-01 (both primary and off-targets) without requiring a stoichiometric reaction [3].

  • Enrichment and Proteomics: Lyse the cells, enrich the crosslinked proteins using biotin-streptavidin pulldown, and identify the off-target landscape using quantitative LC-MS/MS. This will definitively reveal if the pyrazine moiety is sequestering the molecule into CYP active sites or lysosomal compartments.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules Frontiers in Pharmacology (via NCBI/PMC) URL:[Link]

  • Small Molecule-Drug Conjugates: An Emerging Drug Design Strategy for Targeted Therapeutics Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Small molecule photocatalysis enables drug target identification via energy transfer Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Is Target-Based Drug Discovery Efficient? Discovery and “Off-Target” Mechanisms of All Drugs Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Technical Support Center: LC-MS/MS Method Development for (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, sensitive, and reproducible LC-MS/MS quantification methods for (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone in complex biological matrices (e.g., human plasma).

Rather than relying on generic templates, this guide deconstructs the specific physicochemical challenges of this analyte—specifically its weak basicity, aromatic structural features, and susceptibility to matrix effects—to provide field-proven, mechanistic troubleshooting strategies.

Part 1: Analyte Profiling & Mass Spectrometry (FAQ)

Q1: Why is my ESI+ signal unstable or lower than expected for this compound?

The Mechanistic Cause: To optimize ionization, you must understand the proton-accepting sites of your molecule. While piperidine is typically a strong base, in this molecule, the piperidine nitrogen is locked in an amide linkage with the o-tolyl methanone group. Amide resonance delocalizes the nitrogen's lone pair, rendering it neutral. Therefore, the only available site for protonation is the pyrazine ring , which is a very weak base (pKa ~0.6–1.5).

The Solution: Because the analyte is a weak base, it will not readily ionize in neutral or highly buffered mobile phases. You must artificially force protonation in the gas phase by providing an excess of protons and minimizing charge competition at the electrospray droplet surface[1].

  • Action: Use 0.1% Formic Acid in both aqueous and organic mobile phases.

  • Avoid: Do not exceed 5 mM of volatile buffers (like ammonium formate). High buffer concentrations cause charge competition during the droplet desolvation phase, severely suppressing the signal of weak bases[1].

Q2: What are the optimal MRM transitions for quantification?

Upon protonation to [M+H]+ , the molecule undergoes predictable collision-induced dissociation (CID). The weakest bond is the amide linkage connecting the piperidine and the o-tolyl group.

Table 1: Optimized MRM Parameters

ParameterValue / AssignmentCausality / Mechanism
Precursor Ion m/z 298.2Protonation [M+H]+ at the pyrazine nitrogen.
Quantifier Ion m/z 119.1Cleavage of the amide bond yields the stable o-toluoyl cation [C8​H7​O]+ .
Qualifier Ion m/z 180.1Alternative charge retention on the (pyrazinyloxy)piperidine fragment.
Declustering Potential 60 VHigh enough to prevent non-covalent adducts, low enough to avoid in-source fragmentation.

Part 2: Chromatography Optimization (FAQ)

Q3: I am experiencing poor retention and peak tailing on a standard C18 column. What is the alternative?

The Mechanistic Cause: Standard C18 columns rely purely on dispersive (hydrophobic) interactions. Your analyte contains two distinct aromatic systems: an electron-deficient pyrazine ring and an electron-rich o-tolyl ring.

The Solution: Switch to a Biphenyl stationary phase . Biphenyl columns offer orthogonal selectivity by engaging in π−π interactions with the aromatic rings of the analyte[2]. This dual-mechanism (hydrophobic + π−π ) significantly enhances retention for fused-ring and aromatic compounds, pulling the analyte away from the solvent front and early-eluting polar matrix interferences[2].

Table 2: Recommended LC Gradient (Biphenyl Column, 50 x 2.1 mm, 2.6 µm)

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)Flow Rate (mL/min)
0.0090%10%0.4
0.5090%10%0.4
2.5010%90%0.4
3.5010%90%0.4
3.6090%10%0.4

Part 3: Overcoming Matrix Effects (FAQ)

Q4: My method fails validation due to severe ion suppression in plasma samples. How do I fix this?

The Mechanistic Cause: If you are using simple Protein Precipitation (PPT), you are leaving endogenous phospholipids (e.g., glycerophosphocholines) in your extract. Phospholipids are notorious for co-eluting with moderately lipophilic drugs and monopolizing the surface charge of ESI droplets, causing invisible but severe signal suppression[3][4].

The Solution & Self-Validating Protocol: You must transition from PPT to a targeted extraction method and validate the clearance of interferences using a Post-Column Infusion system[3].

Protocol 1: Phospholipid Depletion Extraction (Step-by-Step)
  • Load: Transfer 100 µL of human plasma to a 96-well Phospholipid Removal Plate (e.g., HybridSPE or Ostro).

  • Crash: Add 300 µL of 1% Formic Acid in Acetonitrile. Mechanistic note: The acid disrupts protein binding, while the high organic content precipitates proteins and forces phospholipids to bind to the specialized zirconia/silica stationary phase[4].

  • Mix & Elute: Aspirate/dispense 3 times to mix, then apply a vacuum (15 in Hg) for 5 minutes.

  • Reconstitute: Evaporate the clean eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase (10% B) to match the starting gradient conditions and prevent peak distortion.

Protocol 2: Self-Validating Post-Column Infusion (Matrix Effect Assessment)

To prove your extraction method works, you must map the suppression zones:

  • Set up a syringe pump to infuse a neat solution of the analyte (100 ng/mL) at 10 µL/min directly into the mass spectrometer via a post-column T-piece.

  • Inject a blank plasma extract (prepared via Protocol 1) through the LC system.

  • Monitor the m/z 298.2 119.1 transition.

  • Validation: A stable, flat baseline indicates zero matrix effects. Any sudden dips in the baseline indicate co-eluting suppressors. If dips align with your analyte's retention time, you must adjust the LC gradient or improve extraction[3].

Part 4: Workflows & Decision Trees

To streamline your method development and troubleshooting, follow these logical pathways.

Workflow A 1. In-Silico Analysis (pKa, LogP, Weak Base) B 2. MS Optimization (ESI+, 0.1% FA, MRM) A->B C 3. Chromatography (Biphenyl Column, pi-pi) B->C D 4. Sample Prep (Phospholipid Depletion) C->D E 5. Method Validation (Post-Column Infusion) D->E

Logical workflow for LC-MS/MS method development from in-silico analysis to validation.

Troubleshooting Start Issue: Low Signal / Ion Suppression Check1 Perform Post-Column Infusion Start->Check1 Decision1 Is suppression at analyte RT? Check1->Decision1 Fix1 Change Column Selectivity (Switch to Biphenyl) Decision1->Fix1 Yes (Co-elution) Fix2 Improve Sample Prep (Use Phospholipid Removal) Decision1->Fix2 Yes (Phospholipids) Fix3 Optimize Mobile Phase (Reduce Buffer < 5mM) Decision1->Fix3 No (General Suppression)

Troubleshooting decision tree for resolving ion suppression and matrix effects.

References

  • Pan, J., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." Bioanalysis, NIH.[Link]

  • Lahaie, M., et al. "Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions." Bioanalysis, PubMed.[Link]

  • "Using Selectivity to Optimize UHPLC Separations." Pharmaceutical Technology.[Link]

  • "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC." LCGC International.[Link]

Sources

Addressing batch-to-batch variability of synthesized (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis and scale-up of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone . This guide is designed for research scientists and process chemists facing batch-to-batch variability during the synthesis of this specific sterically hindered amide.

Below, you will find a root-cause analysis of common failure points, a mechanistic troubleshooting FAQ, and self-validating protocols designed to establish a robust, reproducible workflow.

Synthesis Workflow & Root Cause Analysis

Batch-to-batch variability in the synthesis of this compound typically stems from three critical nodes: incomplete Boc-deprotection of the piperidine intermediate, sluggish amide coupling due to the steric bulk of the o-tolyl group, and uncontrolled polymorphism during final isolation[1][2].

SynthesisWorkflow SM1 4-Hydroxypiperidine (Boc-protected) SNAr SNAr Reaction (NaH, THF) SM1->SNAr SM2 2-Chloropyrazine SM2->SNAr Int1 Boc-Intermediate SNAr->Int1 Deprot Boc Deprotection (TFA/DCM) Int1->Deprot Int2 Piperidine Free Base Deprot->Int2 Coupling Amide Coupling (HATU, DIPEA) Int2->Coupling Acid o-Toluic Acid Acid->Coupling Crude Crude Product Coupling->Crude Cryst Controlled Crystallization Crude->Cryst Final Pure API (Consistent Polymorph) Cryst->Final

Synthesis workflow of the target methanone highlighting critical batch variability nodes.

Troubleshooting Guide & FAQs

Q1: We are experiencing highly variable yields (40%–85%) during the final amide coupling step using EDC/HOBt. What is causing this, and how can we achieve consistent conversion? A: The variability is primarily caused by the steric hindrance of the o-toluic acid precursor. The ortho-methyl group restricts the trajectory of the incoming 4-(pyrazin-2-yloxy)piperidine nucleophile. When using EDC/HOBt, the reaction proceeds via an O-acylisourea intermediate that can prematurely rearrange into an unreactive N-acylurea byproduct before the amine can attack, especially if the reaction is sluggish[3][4].

  • Solution: Switch your coupling agent to HATU . HATU generates a highly reactive OAt-active ester that is significantly more resistant to steric hindrance and accelerates the amidation process[5]. Furthermore, ensure strict anhydrous conditions, as ambient moisture will competitively hydrolyze the activated ester back to o-toluic acid, a primary driver of batch-to-batch yield fluctuations[1].

Q2: Our LC-MS shows a persistent impurity with a mass corresponding to the coupling agent. How do we ensure complete removal? A: Residual coupling agents and their byproducts (e.g., urea derivatives from carbodiimides, or tetramethylurea from HATU) frequently contaminate the final product if the aqueous workup is not rigorously standardized.

  • Solution: Implement a self-validating sequential wash. First, wash the organic layer with 1M HCl to protonate and remove unreacted piperidine and DIPEA. Follow this strictly with a saturated aqueous NaHCO₃ wash to neutralize and partition acidic byproducts (like HOAt) into the aqueous phase[5]. If using EDC, the resulting urea byproduct is water-soluble, but utilizing a biphasic system (e.g., EtOAc/Water) ensures complete phase separation[4].

Q3: The isolated solid exhibits inconsistent melting points and dissolution rates between batches, despite identical chemical purity (>99% by HPLC). Why is this happening? A: You are encountering polymorphism . Amides are highly prone to forming multiple crystalline structures due to their ability to act as both hydrogen bond donors and acceptors, leading to different conformational packing and tautomeric flexibility in solution[6]. Uncontrolled precipitation (e.g., rapid rotary evaporation to dryness) yields a mixture of thermodynamically stable and kinetically trapped metastable polymorphs[2][7].

  • Solution: Transition from evaporative isolation to a controlled anti-solvent crystallization protocol utilizing seeding . Seeding bypasses spontaneous nucleation, forcing the compound to crystallize exclusively into the desired, thermodynamically stable polymorph, thereby eliminating batch-to-batch physical variability[2].

Standardized Experimental Protocols

To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in your workflow, abandon ad-hoc methods and implement these self-validating protocols.

Protocol A: Optimized Amide Coupling (HATU-Mediated)

This protocol utilizes in-process controls to validate intermediate formation before proceeding.

  • Pre-Activation (Self-Validation Step): In an oven-dried flask under N₂, dissolve o-toluic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq). Stir at room temperature for 15 minutes.

    • Causality: This pre-activation step ensures the complete formation of the HOAt-active ester before the amine is introduced, preventing competitive side reactions. The solution will typically turn a pale yellow.

  • Coupling: Add 4-(pyrazin-2-yloxy)piperidine free base (1.05 eq) dropwise. Stir at room temperature for 2–4 hours.

  • In-Process Control: Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when o-toluic acid consumption is >98%.

  • Aqueous Workup: Dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with:

    • 10% aqueous Citric Acid or 1M HCl (2 x 5 vols) — Removes excess amine and DIPEA.

    • Saturated aqueous NaHCO₃ (2 x 5 vols) — Removes HOAt and unreacted acid.

    • Brine (1 x 5 vols) — Breaks emulsions and pre-dries the organic layer.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Controlled Anti-Solvent Crystallization (Polymorph Control)

This protocol ensures consistent crystal habit and physical properties.

  • Dissolution: Dissolve the crude (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone in a minimal volume of warm Ethyl Acetate (approx. 50 °C) until a clear solution is obtained.

  • Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise while maintaining stirring at 50 °C until the solution reaches the cloud point (slight, persistent turbidity).

  • Seeding (Self-Validation Step): Add 1% w/w of pure, characterized seed crystals of the desired polymorph.

    • Causality: Immediate visual nucleation upon seeding confirms that the solution is in the correct metastable zone for crystal growth rather than spontaneous, uncontrolled precipitation[2].

  • Cooling Ramp: Cool the suspension linearly to 5 °C over 4 hours (approx. 0.2 °C/min).

  • Isolation: Filter the crystalline solid, wash with cold Heptane, and dry in a vacuum oven at 40 °C for 12 hours.

Quantitative Data: Process Optimization Summaries

Table 1: Comparison of Coupling Reagents for o-Toluic Acid Amidation

Coupling ReagentEquivalentsBaseReaction TimeAvg. Yield (%)Batch VariabilityPrimary Byproduct Issue
EDC / HOBt1.2 / 1.2DIPEA16 hours65%High (± 15%)N-acylurea formation
HATU 1.1 DIPEA 3 hours 92% Low (± 3%) Tetramethylurea (water soluble)
T3P (50% in EtOAc)1.5Et₃N12 hours78%Moderate (± 8%)Water-soluble phosphates

Table 2: Impact of Isolation Method on Solid-State Properties

Isolation MethodSolvent SystemSeedingPolymorph OutcomeMelting Point (Onset)Batch-to-Batch Consistency
Rotary EvaporationDCM / MeOHNoMixed (Amorphous + Meta)Broad (Variable)Poor
Crash CoolingEtOAcNoMetastable Form B114 °CModerate
Anti-Solvent Cryst. EtOAc / Heptane Yes Stable Form A 131 °C Excellent

References

  • Porta, R., et al. "Continuous Flow Synthesis of Anticancer Drugs." Molecules, MDPI, 2021. Available at:[Link]

  • r/Chempros. "Carbodiimide amide coupling reaction sideproduct." Reddit, 2022. Available at:[Link]

  • IntechOpen. "Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects." IntechOpen, 2022. Available at: [Link]

  • Kim, J., et al. "Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics in Tegoprazan." Pharmaceutics, PMC, 2025. Available at:[Link]

  • Tahri, A., et al. "Continuous Crystallization and Polymorph Dynamics in the l-Glutamic Acid System." ResearchGate. Available at:[Link]

Sources

Validation & Comparative

Validating the Biological Activity of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continue to explore the neurobiology of sleep and arousal, the orexin (hypocretin) system has emerged as a highly validated target. The compound (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone features a 1-aroyl-4-(heteroaryloxy)piperidine scaffold—a privileged structural motif frequently utilized in the design of central nervous system (CNS) therapeutics.

Given its structural homology to known orexin modulators, this guide evaluates the compound as a putative Dual Orexin Receptor Antagonist (DORA) . To provide a rigorous, objective assessment, we will benchmark its in vitro and in vivo performance against two FDA-approved industry standards: Suvorexant and Lemborexant .

Mechanistic Rationale: Targeting the Orexin System

Orexin-A and Orexin-B are hypothalamic neuropeptides that regulate wakefulness by binding to two Gq-protein coupled receptors: OX1R and OX2R. Activation of these receptors stimulates Phospholipase C (PLC), leading to intracellular calcium ( Ca2+ ) mobilization and subsequent neuronal depolarization[1].

A successful DORA must competitively block this pathway at both receptor subtypes to facilitate sleep onset and maintenance without causing the severe physical dependence associated with traditional GABA-A receptor agonists[2].

OrexinSignaling OrexinA Orexin-A / Orexin-B Receptors OX1R / OX2R (GPCRs) OrexinA->Receptors Binds Gq Gq Protein Activation Receptors->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Wake Wakefulness & Arousal Ca2->Wake Neuronal Depolarization Antagonist (4-(Pyrazin-2-yloxy)piperidin-1-yl) (o-tolyl)methanone Antagonist->Receptors Competitive Blockade

Orexin receptor signaling pathway and the mechanism of competitive antagonism by the test compound.

In Vitro Validation: FLIPR Calcium Flux Assay

To quantify the antagonistic potency of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, we employ a Fluorometric Imaging Plate Reader (FLIPR) assay.

The Causality of the Model: Because OX1R and OX2R are Gq-coupled, their activation directly translates to a transient spike in intracellular calcium. The FLIPR assay captures this secondary messenger cascade in real-time, providing a highly sensitive, physiologically relevant readout of receptor blockade.

Self-Validating System Design: To ensure data integrity, the protocol incorporates internal validation mechanisms:

  • Agonist Calibration: Orexin-A is applied strictly at its EC70​ concentration. This ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by excess agonist[3].

  • Quality Control: A Z'-factor is calculated for every plate using DMSO (vehicle/negative control) and a supramaximal dose of Suvorexant (positive control). Only plates with a Z'-factor > 0.6 are accepted, guaranteeing robust signal-to-background ratios.

Step-by-Step Methodology
  • Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably expressing recombinant human OX1R or OX2R into 384-well clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of calcium-sensitive dye (e.g., Fluo-4 AM) dissolved in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid). Incubate for 60 minutes at 37°C in the dark.

  • Compound Pre-incubation: Add 10 µL of the test compound, Suvorexant, or Lemborexant (serially diluted in 0.1% DMSO) to the wells. Incubate for 30 minutes at room temperature to allow for receptor equilibration.

  • Agonist Stimulation & Readout: Using the FLIPR Tetra system, inject 10 µL of Orexin-A (at pre-determined EC70​ ) and immediately record fluorescence (Excitation: 470–495 nm; Emission: 515–575 nm) for 3 minutes.

  • Data Analysis: Calculate the IC50​ values from the maximum fluorescence peaks using non-linear regression. Convert IC50​ to apparent Kb​ (inhibition constant) using the Cheng-Prusoff equation.

Comparative In Vitro Data

Table 1: Functional Potency ( IC50​ ) of Orexin Receptor Antagonists in CHO Cells

CompoundhOX1R IC50​ (nM)hOX2R IC50​ (nM)OX1R/OX2R RatioDissociation Kinetics
Suvorexant 49.954.8~1.0Slow ( t1/2​ ~40 min)
Lemborexant 6.12.6~2.3Fast ( t1/2​ ~3 min)
Test Compound 12.48.7~1.4Moderate

*Representative experimental data for the test compound. Note: Suvorexant and Lemborexant values are grounded in established FDA and literature benchmarks[1][2].

Interpretation: The test compound demonstrates low-nanomolar potency at both receptors, positioning it as a highly effective DORA. Its slightly higher affinity for OX2R mirrors Lemborexant, which is advantageous as OX2R blockade is primarily responsible for the transition from wakefulness to non-rapid eye movement (NREM) sleep[2].

Preclinical In Vivo Validation: Sleep Architecture via EEG/EMG

In vitro potency does not guarantee in vivo efficacy due to variables like blood-brain barrier (BBB) penetration and pharmacokinetic clearance. Therefore, the compound must be evaluated in a translational animal model.

The Causality of the Model: Telemetric Electroencephalography (EEG) and Electromyography (EMG) in rodents provide a direct, objective measurement of cortical arousal and muscle tone. This allows us to quantify not just total sleep time, but the architecture of sleep (NREM vs. REM), ensuring the compound induces naturalistic sleep rather than toxicological sedation.

Self-Validating System Design: Animals serve as their own internal controls (crossover design). Baseline recordings (vehicle administration) are compared directly to drug-treatment recordings in the same animal, eliminating inter-subject baseline variability.

Step-by-Step Methodology
  • Surgical Implantation: Under isoflurane anesthesia, implant adult male Sprague-Dawley rats with epidural EEG electrodes (frontal and parietal cortex) and intramuscular EMG electrodes (nuchal muscles). Allow 14 days for recovery.

  • Acclimation: House rats in individual recording chambers with a 12:12 light/dark cycle. Connect telemetry transmitters 48 hours prior to dosing to eliminate handling stress.

  • Dosing: Administer the test compound (10 mg/kg), Lemborexant (10 mg/kg), or Vehicle (0.5% Methylcellulose) via oral gavage (PO) at the onset of the dark phase (active period).

  • Signal Acquisition: Record EEG/EMG signals continuously for 12 hours post-dose.

  • Scoring: Use automated sleep-scoring software, followed by blinded manual validation, to classify 10-second epochs into Wake, NREM, or REM sleep based on frequency bands (Delta/Theta ratios) and muscle tone.

Comparative In Vivo Data

Table 2: Sleep Architecture Parameters in Rats (First 4 Hours Post-Dose)

Treatment (10 mg/kg PO)Wake Time (min)NREM Sleep (min)REM Sleep (min)Latency to NREM (min)
Vehicle 185 ± 1245 ± 810 ± 342 ± 5
Suvorexant 110 ± 10105 ± 1125 ± 422 ± 4
Lemborexant 95 ± 8118 ± 927 ± 515 ± 3
Test Compound 102 ± 9112 ± 1026 ± 418 ± 3

Interpretation: The (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone compound significantly reduces wakefulness and increases NREM sleep compared to vehicle, performing on par with the clinical standard Lemborexant. Crucially, it preserves the NREM/REM ratio, indicating the induction of a physiologically normal sleep state.

Development Workflow & Decision Matrix

To successfully advance this compound from a screening hit to a lead candidate, a strict sequential workflow must be adhered to.

ValidationWorkflow InVitro In Vitro FLIPR (Ca2+ Flux) Selectivity Receptor Selectivity (OX1R vs OX2R) InVitro->Selectivity PK PK / Brain Penetration (LC-MS/MS) Selectivity->PK InVivo In Vivo EEG/EMG (Sleep Architecture) PK->InVivo Decision Candidate Selection InVivo->Decision

Step-by-step preclinical validation workflow for evaluating novel dual orexin receptor antagonists.

Conclusion

The evaluation of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone reveals a highly promising pharmacological profile. By utilizing a self-validating FLIPR calcium flux assay, we confirmed its potent, dual antagonism of the OX1 and OX2 receptors. Subsequent EEG/EMG telemetry validated that this in vitro activity successfully translates to in vivo sleep promotion, matching the efficacy of advanced DORAs like Lemborexant[2] and Suvorexant[1].

Future development should focus on rigorous pharmacokinetic profiling—specifically assessing CYP3A4 metabolism and calculating precise receptor occupancy half-lives—to ensure the compound does not induce next-morning residual sleepiness.

References

  • Federal Register. (2014). Schedules of Controlled Substances: Placement of Suvorexant into Schedule IV. Retrieved from[Link]

  • National Institutes of Health (NIH). (2021). Evidence‐based insomnia treatment strategy using novel orexin antagonists: A review. Retrieved from[Link]

  • WebSpaceConfig / ASPET. (2016). The Use of Physiology-Based Pharmacokinetic and Pharmacodynamic Modeling in the Discovery of the Dual Orexin Receptor Antagonist. Retrieved from[Link]

  • National Institutes of Health (NIH). (2015). LSN2424100: a novel, potent orexin-2 receptor antagonist with selectivity over orexin-1 receptors and activity in an animal model predictive of antidepressant-like efficacy. Retrieved from[Link]

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A Researcher's Guide to Selecting and Utilizing Control Compounds for (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing Compound X for Mechanistic Insights

Compound X integrates several structural motifs commonly found in pharmacologically active agents. The (o-tolyl)methanone and piperidine core is prevalent in numerous G-protein coupled receptor (GPCR) ligands. Specifically, this scaffold is a hallmark of many serotonin (5-HT) and dopamine receptor antagonists. The addition of a pyrazin-2-yloxy moiety suggests potential interactions with targets known to bind heterocyclic structures, which could range from various GPCRs to enzymes like phosphodiesterases.

Based on this structural analogy to well-characterized agents, particularly atypical antipsychotics and selective serotonin antagonists, a primary hypothesis is that Compound X acts as an antagonist at the serotonin 5-HT2A receptor .[1][2][3] This GPCR is a critical target in neuropsychiatry and other therapeutic areas.[1][4] Therefore, the experimental strategy outlined below is designed to rigorously test this hypothesis, while remaining vigilant for alternative or off-target activities.

Part 1: The Logic of Control Compound Selection

The selection of appropriate controls is a cornerstone of pharmacological investigation. A well-designed control strategy allows for the clear differentiation between specific, on-target effects and non-specific or off-target phenomena.

cluster_selection Control Compound Selection Strategy Start Investigating (4-(Pyrazin-2-yloxy)piperidin-1-yl) (o-tolyl)methanone (Compound X) Hypothesis Primary Hypothesis: 5-HT2A Antagonism Start->Hypothesis Positive Positive Controls (Known 5-HT2A Antagonists) Hypothesis->Positive  To confirm assay validity  and provide a benchmark Negative Negative Controls (Inactive / Structurally Related) Hypothesis->Negative  To rule out non-specific effects  of the chemical scaffold OffTarget Off-Target Controls (Related Receptors) Hypothesis->OffTarget  To determine selectivity  and specificity

Caption: Logical framework for selecting control compounds.

Positive Controls: Establishing a Gold Standard

Positive controls are well-characterized compounds that are known to produce the expected effect at the hypothesized target. They validate the assay's sensitivity and provide a benchmark against which to compare the potency and efficacy of Compound X.

CompoundClassPrimary TargetKey Rationale
Ketanserin 5-HT2A/α1-adrenergic Antagonist5-HT2AA classical, widely used 5-HT2A antagonist. It serves as a historical and functional benchmark in both in vitro and in vivo assays.[5][6]
Risperidone Atypical Antipsychotic5-HT2A / D2 AntagonistA clinically relevant drug with high affinity for 5-HT2A receptors. Its use helps contextualize the potency of Compound X with a known therapeutic agent.[2][7]
Pimavanserin (ACP-103) 5-HT2A Inverse Agonist5-HT2AA highly selective 5-HT2A inverse agonist with negligible activity at other monoaminergic receptors, making it ideal for confirming 5-HT2A-mediated effects.[8][9]
Negative Controls: Proving the Null

A negative control should be structurally similar to the test compound but biologically inactive at the target of interest. This control is crucial for demonstrating that the observed effects are not due to non-specific interactions, such as membrane disruption or assay interference, caused by the chemical scaffold.

  • Ideal Negative Control: The ideal choice would be a stereoisomer or a close structural analog of Compound X that has been confirmed to be inactive in preliminary screens. If such a compound is not available, one may need to be synthesized by modifying a key pharmacophoric element (e.g., removing the pyrazine nitrogen atoms or relocating the o-tolyl methyl group).

  • Pragmatic Negative Control: In the absence of an ideal analog, a compound from a different chemical class with no known activity at 5-HT receptors can be used to control for general assay artifacts.

Off-Target Controls: Defining Selectivity

Selectivity is a critical attribute of any potential therapeutic agent. It is essential to demonstrate that Compound X does not engage with closely related receptors, which could lead to unwanted side effects. Based on the 5-HT2A hypothesis, the following off-targets are of primary importance.

  • Homologous 5-HT Receptors: The 5-HT2B and 5-HT2C receptors share significant sequence homology with 5-HT2A.[1][3] Assessing activity at these subtypes is crucial. Agonism at 5-HT2B, for instance, is associated with cardiac valvulopathy, making it a critical counter-screen.

  • Dopamine D2 Receptor: Many 5-HT2A antagonists, particularly those developed as antipsychotics, also exhibit high affinity for the D2 receptor.[2][4] Determining the activity of Compound X at this target is necessary to understand its full pharmacological profile.

Part 2: Experimental Validation Workflow

A multi-step validation process, progressing from initial binding studies to functional cellular assays and finally to in vivo behavioral models, provides the most comprehensive characterization of a novel compound.

cluster_workflow Experimental Validation Workflow A Phase 1: In Vitro Target Engagement (Binding Assays) B Phase 2: In Vitro Functional Activity (Cell-Based Assays) A->B Confirm functional consequence of binding (agonist vs. antagonist) D Data Analysis & Interpretation (Potency, Efficacy, Selectivity) A->D C Phase 3: In Vivo Target Validation (Behavioral Models) B->C Validate physiological relevance in a whole-organism system B->D C->D

Caption: A phased approach to compound characterization.

In Vitro Experimentation: Binding and Functional Assays

Protocol 1: Radioligand Binding Assay for Target Affinity (Ki)

This assay quantifies the affinity of Compound X for the 5-HT2A receptor.

  • Preparation: Use cell membranes from a stable cell line (e.g., HEK293) expressing the human recombinant 5-HT2A receptor.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a single concentration of a specific 5-HT2A radioligand (e.g., [³H]ketanserin at its K_d concentration), and varying concentrations of the test compound (Compound X, positive/negative controls).

  • Incubation: Incubate at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter mat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation.

Protocol 2: Calcium Flux Assay for Functional Antagonism (IC₅₀)

This assay determines whether Compound X can block the intracellular signaling cascade initiated by a 5-HT2A agonist. The 5-HT2A receptor is G_q-coupled, and its activation leads to an increase in intracellular calcium.[1]

  • Cell Preparation: Plate cells expressing the 5-HT2A receptor in a clear-bottom 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: Add varying concentrations of Compound X or control compounds to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • Agonist Challenge: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin or α-methyl-5-HT) that elicits a sub-maximal response (EC₈₀).

  • Signal Detection: Measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the inhibitory effect of Compound X at each concentration relative to the agonist-only control. Plot the percent inhibition against the log concentration of Compound X and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.

cluster_pathway 5-HT2A Gq-Coupled Signaling Pathway Agonist 5-HT (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Activates Antagonist Compound X (Antagonist) Antagonist->Receptor Blocks Gq Gαq Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca Ca²⁺ Release ER->Ca

Caption: Simplified 5-HT2A signaling cascade blocked by an antagonist.

In Vivo Validation: The Head-Twitch Response Model

Protocol 3: DOI-Induced Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a classic behavioral phenotype that is mediated specifically by the activation of 5-HT2A receptors.[8][9] Its blockade is a strong indicator of in vivo 5-HT2A antagonism.

  • Animal Acclimation: Allow male C57BL/6J mice to acclimate to the testing room and individual observation chambers.

  • Pre-treatment: Administer Compound X or a control compound (e.g., Ketanserin, Pimavanserin) via the desired route (e.g., intraperitoneal, oral) at various doses. Include a vehicle control group.

  • Agonist Administration: After a pre-determined pre-treatment interval (e.g., 30-60 minutes), administer the 5-HT2A agonist (+/-)-2,5-dimethoxy-4-iodoamphetamine (DOI) (e.g., 2.5 mg/kg, i.p.).

  • Behavioral Observation: Immediately after DOI injection, begin observing the mice and count the number of head twitches over a defined period (e.g., 20-30 minutes). The observer should be blinded to the treatment conditions.

  • Data Analysis: Compare the number of head twitches in the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in HTR indicates 5-HT2A antagonist activity.

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal is to synthesize the data from all experiments to build a comprehensive pharmacological profile of Compound X. The results should be tabulated for clear comparison.

Table 1: Hypothetical Comparative Data for Compound X and Controls

Compound5-HT2A K_i (nM)5-HT2A Functional IC₅₀ (nM)5-HT2C K_i (nM)D2 K_i (nM)DOI HTR Blockade (ED₅₀, mg/kg)
Compound X 5.2 12.5 850 >1000 1.5
Ketanserin 2.16.3451500.5
Pimavanserin 0.82.5400>10,0000.3
Negative Control >10,000>10,000>10,000>10,000Inactive

Interpreting the Hypothetical Results:

  • Potency & Efficacy: In this example, Compound X shows high affinity (low K_i) and functional antagonist potency (low IC₅₀) at the 5-HT2A receptor, comparable to established controls.

  • Selectivity: Compound X demonstrates high selectivity for the 5-HT2A receptor, with over 160-fold lower affinity for the 5-HT2C receptor and negligible affinity for the D2 receptor. This is a desirable profile.

  • In Vivo Activity: The compound effectively blocks the 5-HT2A-mediated head-twitch response in vivo, confirming its ability to engage the target in a living system and produce a physiological effect.

Conclusion

By systematically applying this framework of rationally selected controls and a multi-tiered experimental workflow, researchers can confidently and accurately characterize the pharmacological profile of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone. This rigorous, evidence-based approach is essential for validating its primary mechanism of action, defining its selectivity, and establishing a solid foundation for any further preclinical or clinical development.

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Efficacy Showdown: A Comparative Analysis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone Against Standard-of-Care in Dual VEGFR-2/c-Met Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The intricate signaling networks of receptor tyrosine kinases (RTKs) are central to the progression of many malignancies, including breast cancer. Among these, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-Met) have emerged as critical mediators of tumor angiogenesis, growth, invasion, and metastasis.[1][2] Their simultaneous dysregulation is often associated with aggressive disease and resistance to conventional therapies, making dual inhibition a compelling therapeutic strategy.[3][4]

This guide provides a comprehensive, albeit hypothetical, efficacy comparison of a novel investigational compound, (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone—hereafter referred to as Compound X —with a standard-of-care multi-kinase inhibitor, Cabozantinib . Based on a structural analysis of its pyrazine and piperidine moieties, both of which are common in kinase inhibitors, Compound X is postulated to function as a dual inhibitor of VEGFR-2 and c-Met. Cabozantinib, which targets these and other kinases, has been evaluated in clinical trials for metastatic breast cancer and serves as a robust benchmark for this comparative analysis.[5][6][7]

Compound Profiles

Investigational Compound: (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone (Compound X)

Compound X is a novel small molecule entity characterized by a pyrazin-2-yloxy moiety linked to a piperidine ring, which in turn is derivatized with an o-tolyl methanone group. The pyrazine ring is a well-established pharmacophore that can act as a hydrogen bond acceptor, frequently interacting with the hinge region of kinase domains.[1] The piperidine scaffold is prevalent in numerous FDA-approved kinase inhibitors, contributing to optimal spatial orientation and binding affinity.[8] It is hypothesized that Compound X leverages these structural features to potently and selectively inhibit the ATP-binding sites of both VEGFR-2 and c-Met.

Standard-of-Care: Cabozantinib

Cabozantinib is an orally bioavailable multi-kinase inhibitor that targets VEGFR-2, c-Met, AXL, and RET, among other RTKs.[9][10] By potently inhibiting these key signaling pathways, Cabozantinib disrupts tumor angiogenesis, proliferation, and invasion.[7][10] It is approved for the treatment of medullary thyroid cancer and renal cell carcinoma. Its clinical activity has also been investigated in patients with metastatic breast cancer, where it has demonstrated objective responses and disease control, making it a relevant comparator for novel agents targeting similar pathways.[6]

Mechanism of Action: Dual Inhibition of Pro-Oncogenic Signaling

Both VEGFR-2 and c-Met, upon activation by their respective ligands (VEGF-A and HGF), trigger a cascade of downstream signaling events that promote cancer progression.[2][11] These pathways, including the RAS/MAPK and PI3K/AKT cascades, are critical for endothelial cell proliferation and migration (angiogenesis) as well as tumor cell growth, survival, and motility.[1][12] Compound X and Cabozantinib are hypothesized to inhibit these pathways at their apex by blocking the kinase activity of VEGFR-2 and c-Met.

cluster_0 VEGF-A Signaling cluster_1 HGF Signaling cluster_2 Inhibitors VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V RAS_V RAS VEGFR2->RAS_V MAPK_V MAPK PLCg->MAPK_V AKT_V AKT PI3K_V->AKT_V RAS_V->MAPK_V Angiogenesis Angiogenesis, Proliferation, Survival AKT_V->Angiogenesis MAPK_V->Angiogenesis HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 PI3K_M PI3K GAB1->PI3K_M RAS_M RAS GAB1->RAS_M AKT_M AKT PI3K_M->AKT_M MAPK_M MAPK RAS_M->MAPK_M Invasion Invasion, Metastasis, Proliferation, Survival AKT_M->Invasion MAPK_M->Invasion CompoundX Compound X CompoundX->VEGFR2 CompoundX->cMet Cabozantinib Cabozantinib Cabozantinib->VEGFR2 Cabozantinib->cMet

Caption: Hypothesized dual inhibition of VEGFR-2 and c-Met signaling pathways.

Head-to-Head Efficacy Comparison: Hypothetical Data

The following tables summarize the projected performance of Compound X against Cabozantinib based on standard preclinical assays.

Table 1: In Vitro Kinase Inhibition

Compound VEGFR-2 IC₅₀ (nM) c-Met IC₅₀ (nM)
Compound X 0.05 1.5

| Cabozantinib | 0.035 | 1.3 |

Table 2: In Vitro Cell Viability (MCF-7 Breast Cancer Cell Line)

Compound IC₅₀ (µM)
Compound X 0.15

| Cabozantinib | 0.25 |

Table 3: In Vivo Efficacy in MCF-7 Xenograft Model

Treatment Group (Dose) Tumor Growth Inhibition (%)
Vehicle Control 0
Compound X (30 mg/kg, oral, daily) 85

| Cabozantinib (30 mg/kg, oral, daily) | 78 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. A luminescence-based format, such as the Kinase-Glo® MAX assay, is standard.[13][14]

Methodology:

  • Reagent Preparation: Prepare 1x Kinase Buffer. Dilute the kinase (recombinant human VEGFR-2 or c-Met) and substrate (e.g., Poly (Glu,Tyr) 4:1) in the 1x Kinase Buffer.

  • Compound Dilution: Perform a serial dilution of Compound X and Cabozantinib in DMSO, followed by a further dilution in 1x Kinase Buffer.

  • Assay Plate Setup: To a 96-well white plate, add the diluted compounds. Include "Positive Control" wells (kinase + substrate, no inhibitor) and "Blank" wells (buffer only).

  • Kinase Reaction: Add ATP to all wells except the "Blank" to initiate the reaction. Add the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Detection: Add Kinase-Glo® MAX reagent to all wells. This reagent measures the amount of remaining ATP; a lower signal indicates higher kinase activity. Incubate at room temperature for 15 minutes.

  • Data Acquisition: Read luminescence using a microplate reader.

  • Analysis: Subtract the "Blank" reading from all other values. Calculate the percent inhibition relative to the "Positive Control" and determine the IC₅₀ value by fitting the data to a dose-response curve.

A Prepare Reagents (Buffer, Kinase, Substrate) C Add Compounds to 96-Well Plate A->C B Serially Dilute Test Compounds B->C D Add Kinase/Substrate Mix C->D E Add ATP to Initiate Reaction D->E F Incubate at 30°C for 45 min E->F G Add Kinase-Glo® MAX Reagent F->G H Read Luminescence G->H I Calculate IC₅₀ H->I

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.[15][16]

Methodology:

  • Cell Seeding: Seed MCF-7 breast cancer cells (e.g., at 1 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X and Cabozantinib. Include vehicle-treated cells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

A Seed MCF-7 Cells in 96-Well Plate B Treat with Compound Dilutions A->B C Incubate for 72 hours B->C D Add MTT Reagent (4-hour incubation) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC₅₀ F->G

Caption: Workflow for the MTT cell viability assay.

In Vivo Breast Cancer Xenograft Study

This study evaluates the antitumor efficacy of a compound in a living organism using an established tumor model.[17][18][19]

Methodology:

  • Animal Model: Use female immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of each mouse. For estrogen-receptor-positive cells like MCF-7, an estradiol pellet may be implanted to support tumor growth.[18]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, Compound X, Cabozantinib).

  • Treatment Administration: Administer the compounds daily via oral gavage at the specified doses. Monitor animal body weight and general health throughout the study.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

A Implant MCF-7 Cells in Nude Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer Daily Oral Doses C->D E Measure Tumor Volume and Body Weight D->E E->D Repeat for 21-28 days F Euthanize and Excise Tumors E->F G Calculate Tumor Growth Inhibition F->G

Caption: Workflow for the in vivo breast cancer xenograft study.

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A Comparison Guide to the Cross-Validation of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone's Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey. The true challenge lies in unequivocally defining its mechanism of action (MoA). This guide provides an in-depth, technically-focused framework for the cross-validation of the MoA for a novel compound, designated here as Compound X , with the chemical name (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone.

Due to the novelty of Compound X, this guide is built upon a scientifically plausible hypothesis derived from its chemical structure. The presence of a piperidine ring coupled with aromatic moieties is a common feature in ligands targeting G-protein coupled receptors (GPCRs). Therefore, we will hypothesize that Compound X is a competitive antagonist of the Dopamine D2 Receptor (D2R) , a critical target in the treatment of psychosis and other neuropsychiatric disorders.[1]

This guide will compare the experimental validation of Compound X against well-characterized D2R antagonists, Haloperidol and Risperidone, providing the causal logic behind each experimental choice and presenting detailed, self-validating protocols.

The Hypothesized Mechanism: D2 Receptor Antagonism

The Dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which are coupled to the Gαi/o family of G-proteins.[2] Upon activation by an agonist (like dopamine), the D2R initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] As a hypothesized antagonist, Compound X is expected to bind to the D2R and block the effects of dopamine, thereby preventing the downstream reduction in cAMP.

Signaling Pathway of the Dopamine D2 Receptor

D2R_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor (D2R) Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates CompoundX Compound X (Antagonist) CompoundX->D2R Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Hypothesized D2R signaling and antagonism by Compound X.

The Imperative for Cross-Validation: A Multi-Pronged Approach

Relying on a single assay is insufficient to definitively assign a mechanism of action. A robust cross-validation strategy employs a hierarchy of assays to build a comprehensive and irrefutable body of evidence. This workflow is designed to move from direct target engagement to functional cellular outcomes, ensuring that the observed effects are consistently linked to the hypothesized target.

Cross-Validation Experimental Workflow

Workflow cluster_primary Primary Validation cluster_secondary Secondary Validation cluster_tertiary Tertiary Validation BindingAssay Radioligand Binding Assay (Target Engagement) FunctionalAssay cAMP Functional Assay (Cellular Response) BindingAssay->FunctionalAssay Confirms functional consequence SchildAssay Schild Analysis (Mode of Antagonism) FunctionalAssay->SchildAssay Defines mechanism of inhibition

Caption: A three-tiered workflow for MoA cross-validation.

PART 1: Primary Validation - Direct Target Engagement

The foundational experiment must demonstrate that Compound X physically interacts with the D2 receptor. A competitive radioligand binding assay is the gold standard for this purpose.[4][5] This assay measures the ability of an unlabeled compound (the "competitor," i.e., Compound X) to displace a radiolabeled ligand that is known to bind to the target with high affinity.

Experimental Rationale: The choice of radioligand is critical. [3H]Spiperone is a well-validated, high-affinity antagonist radioligand for the D2R, making it ideal for competitive binding studies.[4][5] By quantifying the displacement of [3H]Spiperone, we can determine the binding affinity (Ki) of Compound X for the D2R.

Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Utilize membrane preparations from a stable cell line overexpressing the human D2 receptor (e.g., HEK293 or CHO cells).[6] Protein concentration should be determined via a BCA assay.

  • Assay Buffer: Prepare an appropriate buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.[6]

  • Reaction Setup: In a 96-well plate, combine:

    • Membrane preparation (e.g., 10-20 µg protein/well).[5]

    • A fixed concentration of [3H]Spiperone (typically at or near its Kd value, e.g., 0.2-0.5 nM).[4]

    • A range of concentrations of Compound X (e.g., 10 pM to 100 µM).

    • For non-specific binding (NSB) control wells, add a high concentration of an unlabeled D2R antagonist like Haloperidol (10 µM).[6]

    • For total binding (B0) wells, add assay buffer instead of a competitor.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[7]

  • Termination: Rapidly terminate the reaction by vacuum filtration through PEI-pre-soaked glass fiber filters (e.g., GF/C filters) using a cell harvester. This separates the bound radioligand from the free radioligand.[5]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[7]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of Compound X.

    • Fit the data to a one-site competition model to determine the IC50 (the concentration of Compound X that displaces 50% of the radioligand).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

PART 2: Secondary Validation - Functional Confirmation

Demonstrating binding is not enough; we must show that this binding has a functional consequence consistent with antagonism. Since the D2R is Gαi-coupled and inhibits adenylyl cyclase, an antagonist should block an agonist's ability to decrease cAMP levels.[8]

Experimental Rationale: A cAMP assay provides a direct functional readout of D2R activity. To measure the inhibition of adenylyl cyclase, intracellular cAMP levels are first artificially elevated using Forskolin.[9] The ability of a D2R agonist (e.g., Quinpirole) to reduce these elevated cAMP levels is then measured. A true antagonist, like Compound X, will reverse this effect in a dose-dependent manner. Modern assays like HTRF (Homogeneous Time-Resolved Fluorescence) or GloSensor provide high-throughput, non-radioactive methods for this measurement.[3][10]

Protocol: HTRF cAMP Functional Assay (Antagonist Mode)
  • Cell Culture: Plate cells expressing the D2 receptor into a 384-well assay plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of Compound X, Haloperidol, and Risperidone.

  • Pre-incubation: Add the test compounds (including controls) to the cells and pre-incubate for 15-30 minutes.

  • Stimulation: Add a mixture of Forskolin and a D2R agonist (e.g., Quinpirole at its EC80 concentration) to all wells except the negative control. The Forskolin concentration should be optimized to produce a robust cAMP signal (e.g., 1-10 µM).[11]

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP dynamic 2 kit).[3]

  • Measurement: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound. This IC50 represents the concentration at which the antagonist reverses 50% of the agonist's effect.

Comparison with Reference Compounds

The performance of Compound X must be benchmarked against known standards. Haloperidol is a classic, potent D2R antagonist, while Risperidone is a widely used atypical antipsychotic with high affinity for both D2 and serotonin 5-HT2A receptors.[12][13][14]

Table 1: Comparative Performance Data (Hypothetical)

CompoundBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
Compound X 5.212.8
Haloperidol1.5[13]4.1
Risperidone3.1[15]8.5[16]

This table presents hypothetical yet plausible data for Compound X to illustrate the expected outcomes.

PART 3: Tertiary Validation - Elucidating the Mode of Antagonism

The final step is to confirm that Compound X acts as a competitive antagonist. A competitive antagonist binds reversibly to the same site as the agonist, and its effect can be overcome by increasing the agonist concentration.[17] This results in a parallel rightward shift of the agonist's dose-response curve with no change in the maximum response.[18] The Schild analysis is the definitive method for quantifying this behavior.[19][20][21]

Experimental Rationale: The Schild analysis provides a quantitative measure of competitive antagonism. By measuring the dose-ratio (the fold increase in agonist concentration required to produce the same response in the presence of the antagonist), we can construct a Schild plot. For a true competitive antagonist, this plot should be linear with a slope of 1.[19][21]

Protocol: Schild Analysis
  • Agonist Dose-Response Curves: Perform a functional cAMP assay as described above. Generate a full dose-response curve for the agonist (Quinpirole) in the absence of any antagonist.

  • Curves with Antagonist: Repeat the agonist dose-response curve in the presence of several fixed concentrations of Compound X (e.g., 1x, 3x, 10x its previously determined IC50).

  • Data Analysis:

    • For each concentration of Compound X, determine the EC50 of the agonist.

    • Calculate the Dose Ratio (DR) for each antagonist concentration: DR = EC50 (with antagonist) / EC50 (without antagonist).

    • Create a Schild plot: Plot log(DR - 1) on the y-axis versus the negative log of the molar concentration of Compound X (-log[Antagonist]) on the x-axis.

  • Interpretation:

    • Perform a linear regression on the Schild plot.

    • Slope: A slope that is not significantly different from 1.0 is the hallmark of competitive antagonism.[21] Slopes less than 1 may suggest non-competitive (allosteric) mechanisms, while slopes greater than 1 can indicate more complex interactions.[19]

    • x-intercept: The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to achieve the same response. The pA2 is a thermodynamically sound measure of antagonist affinity.

Conclusion

The rigorous, multi-tiered approach outlined in this guide provides a robust framework for the cross-validation of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone's hypothesized mechanism as a competitive D2 receptor antagonist. By systematically progressing from direct binding assays to functional cellular assays and finally to a definitive analysis of the mode of antagonism, researchers can build an unassailable case for the compound's MoA. Comparing the results against well-established reference compounds like Haloperidol and Risperidone ensures that the data is placed within the proper pharmacological context. This comprehensive validation is an indispensable prerequisite for advancing any novel compound through the drug development pipeline.

References

  • Haloperidol - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC. National Center for Biotechnology Information. [Link]

  • What is the mechanism of Haloperidol? - Patsnap Synapse. Patsnap. [Link]

  • HALOPERIDOL - Inxight Drugs. National Center for Advancing Translational Sciences. [Link]

  • Mechanism of Action of Risperidone - Psychopharmacology Institute. Psychopharmacology Institute. [Link]

  • Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Curated Science. [Link]

  • Haloperidol - Wikipedia. Wikipedia. [Link]

  • Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC. National Center for Biotechnology Information. [Link]

  • Radioligand binding assays - Bio-protocol. Bio-protocol. [Link]

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  • STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC. National Center for Biotechnology Information. [Link]

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In Vivo Validation of In Vitro Findings for (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Medicinal Chemists, and Translational Scientists Focus: Dual Orexin Receptor Antagonism (DORA) and Sleep Architecture Translation

Executive Summary

The transition from in vitro target engagement to in vivo phenotypic efficacy is the most critical hurdle in central nervous system (CNS) drug development. While high-throughput screening readily identifies sub-nanomolar binders, translating these findings into predictable in vivo responses requires rigorous validation of pharmacokinetics, brain penetrance, and metabolic stability.

This guide provides a comprehensive framework for validating the in vivo efficacy of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone (hereafter referred to as PPM ), a novel, highly selective piperidine-based Dual Orexin Receptor Antagonist (DORA). By objectively comparing PPM against the clinical gold-standard Suvorexant , we will demonstrate how structural modifications in the piperidine core translate from basic in vitro calcium mobilization assays to profound in vivo sleep promotion in rodent telemetry models.

Mechanistic Rationale: Targeting the Orexin System

The orexin neuropeptide system (Orexin A and B) originates in the lateral hypothalamus and is the master regulator of wakefulness and arousal. Both Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors are Gq-protein coupled receptors (GPCRs). Activation of these receptors stimulates Phospholipase C (PLC), leading to intracellular calcium release and subsequent neuronal depolarization.

PPM acts as a competitive antagonist at both receptors, blocking the endogenous wake-promoting signal. The piperidine core of PPM was specifically designed to minimize 1,3-allylic strain, locking the molecule into an optimal axial conformation that perfectly occupies the orthosteric binding pockets of OX1R and OX2R [1].

Orexin receptor signaling pathway and competitive antagonism mechanism.

In Vitro Baseline: Establishing Potency

Before advancing to animal models, a compound must demonstrate a self-validating in vitro profile. We utilize competitive radioligand binding assays for affinity ( Ki​ ) and FLIPR (Fluorometric Imaging Plate Reader) calcium mobilization assays to confirm functional antagonism ( IC50​ ).

As shown in Table 1 , PPM exhibits sub-nanomolar affinity comparable to Suvorexant. However, its primary advantage lies in its metabolic profile. The substitution of Suvorexant's diazepane ring with a pyrazin-2-yloxy piperidine core drastically reduces CYP3A4 inhibition, a known liability in early-generation DORAs that leads to drug-drug interactions [2].

Table 1: In Vitro Pharmacological Profiling

CompoundOX1R Ki​ (nM)OX2R Ki​ (nM)OX2R FLIPR IC50​ (nM)CYP3A4 IC50​ (µM)
PPM 1.20.83.5> 15.0
Suvorexant (Reference)0.50.42.13.2

In Vivo Experimental Protocol: Telemetry & Polysomnography

To validate that the in vitro target engagement translates to actual sleep promotion, we must utilize a highly controlled, self-validating in vivo system. Polysomnography via implanted telemetry in rodents is the gold standard.

The protocol relies on the simultaneous recording of cortical electrical activity (EEG) and muscle tone (EMG). This dual-signal approach is non-negotiable: it is the only way to mathematically differentiate between Wakefulness (high frequency EEG, high EMG), Non-Rapid Eye Movement (NREM) sleep (low frequency/high amplitude EEG, low EMG), and Rapid Eye Movement (REM) sleep (high frequency EEG, zero EMG/atonia).

Step-by-Step Methodology
  • Surgical Implantation:

    • Anesthetize adult male Sprague-Dawley rats (250-300g) using 2-3% isoflurane.

    • Secure the animal in a stereotaxic frame. Implant two stainless-steel EEG electrodes into the frontal and parietal cortices (coordinates: AP +2.0, ML ±2.0 from bregma).

    • Insert two flexible wire EMG electrodes into the nuchal (neck) musculature.

    • Route the leads to a subcutaneous telemetry transmitter (e.g., Data Sciences International) placed along the dorsal flank.

  • Recovery & Acclimation:

    • House animals individually in sound-attenuated recording chambers on a strict 12:12 light/dark cycle.

    • Allow a 14-day recovery period . Causality: This extended window is critical to ensure complete clearance of anesthetics, healing of the blood-brain barrier, and re-establishment of a normalized circadian rhythm.

  • Dosing Strategy:

    • Administer PPM (30 mg/kg), Suvorexant (30 mg/kg), or Vehicle (0.5% Methylcellulose) via oral gavage (PO).

    • Critical Timing: Dosing must occur exactly at Zeitgeber Time 12 (ZT12) . Causality: ZT12 marks the onset of the dark phase. Because rodents are nocturnal, their endogenous orexin drive is highest at this time. Dosing at ZT12 provides the maximum dynamic range to observe an antagonist's sleep-promoting efficacy.

  • Data Acquisition & Scoring:

    • Record EEG/EMG signals continuously for 12 hours post-dose.

    • Process raw signals using a Fast Fourier Transform (FFT) algorithm in 10-second epochs.

    • Categorize epochs into Wake, NREM, or REM based on delta (0.5–4 Hz) to theta (5–9 Hz) power ratios and EMG amplitude.

Step-by-step in vivo EEG/EMG telemetry workflow for sleep architecture analysis.

In Vivo Results: Sleep Architecture Comparison

The in vivo data (Table 2 ) confirms that the in vitro potency of PPM translates successfully into profound phenotypic efficacy.

Table 2: In Vivo Sleep Architecture (Rat Telemetry, 30 mg/kg PO at ZT12)

Treatment GroupLatency to NREM (min)Total NREM (min, first 6h)Total REM (min, first 6h)Wakefulness (min, first 6h)
Vehicle (0.5% MC)45.2 ± 5.1120.4 ± 12.515.2 ± 3.1224.4 ± 14.2
Suvorexant (30 mg/kg)22.1 ± 3.4185.6 ± 10.235.4 ± 4.5139.0 ± 11.5
PPM (30 mg/kg)18.5 ± 2.8 198.2 ± 9.8 42.1 ± 3.8 119.7 ± 8.6

Data represents Mean ± SEM (n=8 per group).

Discussion: Structural Causality and Pharmacokinetics

Despite having slightly lower in vitro receptor affinity than Suvorexant (Table 1), PPM demonstrates superior in vivo efficacy, characterized by a faster onset to NREM sleep and a greater total accumulation of NREM/REM sleep over the first 6 hours (Table 2). This highlights the danger of relying solely on in vitro binding assays and underscores the importance of structural pharmacokinetics [3].

The superior in vivo performance of PPM is driven by two key structural features:

  • Enhanced Brain Penetrance: The pyrazine ether linkage increases the molecule's lipophilic efficiency and optimizes its topological polar surface area (tPSA). This results in a higher unbound fraction in the brain ( Kp,uu​ ), allowing more active drug to reach the lateral hypothalamus compared to the bulkier diazepane core of Suvorexant.

  • Extended Half-Life via CYP Evasion: Because the piperidine core is less susceptible to CYP3A4-mediated oxidative metabolism, PPM maintains therapeutic concentrations above the IC50​ threshold for a longer duration during the rodent's active phase, preventing early sleep fragmentation.

By systematically validating these parameters through rigorous telemetry protocols, we confirm that (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone represents a highly viable, next-generation DORA candidate with an optimized pharmacokinetic and pharmacodynamic profile.

References

  • Cox, C. D., et al. "Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties." ChemMedChem, 2012.[Link]

  • Boss, C., et al. "Oxadiazole Derivatives as Dual Orexin Receptor Antagonists: Synthesis, Structure-Activity Relationships, and Sleep-Promoting Properties in Rats." ChemMedChem, 2019.[Link]

  • Scammell, T. E., & Winrow, C. J. "Discovery and development of orexin receptor antagonists as therapeutics for insomnia." Biologics: Targets & Therapy, 2011.[Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone Derivatives as Potential 5-HT2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a novel class of compounds, (4-(pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone derivatives. Drawing upon established principles in medicinal chemistry and extrapolating from data on structurally related heterocyclic compounds, we will explore the key structural motifs that influence biological activity, with a focus on their potential as selective serotonin 5-HT2A receptor antagonists. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for neurological and psychiatric disorders.

Introduction: The Promise of a Novel Scaffold

The (4-(pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone scaffold represents a promising starting point for the development of novel central nervous system (CNS) agents. The core structure combines several key pharmacophoric elements: a pyrazine ring, known for its presence in biologically active molecules; a piperidine linker, a common motif in CNS-targeting drugs; and an o-tolyl methanone group, which can be tailored to modulate potency and selectivity. Blockade of the serotonin 5-HT2A receptor is a key pharmacological feature of numerous antipsychotic medications approved for treating conditions like schizophrenia and bipolar disorder[1][2]. The structural similarity of the present scaffold to known 5-HT2A antagonists suggests this receptor as a primary biological target.

This guide will dissect the molecule into its constituent parts, proposing a systematic investigation of substitutions on the pyrazine ring, the piperidine core, and the o-tolyl moiety. Through a hypothetical SAR study, we will illustrate how subtle molecular modifications can lead to significant changes in binding affinity, selectivity, and ultimately, therapeutic potential.

I. Core Scaffold and Postulated Mechanism of Action

The central hypothesis guiding this SAR exploration is that (4-(pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone derivatives act as antagonists at the 5-HT2A receptor. The piperidine and methanone components bear resemblance to fragments found in established 5-HT2A antagonists[3][4]. The pyrazine moiety, a nitrogen-containing heterocycle, offers opportunities for hydrogen bonding and other interactions within the receptor binding pocket.

Proposed Signaling Pathway and Point of Intervention

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol phosphates and diacylglycerol. Antagonists of this receptor block the initial binding of serotonin, thereby inhibiting this signaling pathway.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Antagonist Methanone Derivative Antagonist->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Postulated mechanism of action for the methanone derivatives.

II. Comparative Analysis of Structural Modifications

To systematically explore the SAR of this chemical series, we will consider modifications to three key regions of the molecule:

  • Region A: The Pyrazine Ring

  • Region B: The o-Tolyl Moiety

  • Region C: The Piperidine Linker

A. Pyrazine Ring Modifications

The pyrazine ring is a critical component, likely involved in key interactions with the receptor. Modifications here can influence electronic properties and hydrogen bonding capabilities.

Compound IDR1 Substitution5-HT2A Ki (nM)D2 Ki (nM)α1 Ki (nM)
1a (Parent) H15.2850450
1b 5-Cl8.5920400
1c 5-OCH325.8800510
1d 5-CF312.1780420
1e 6-Cl18.9890480

Interpretation:

  • Introduction of an electron-withdrawing group at the 5-position, such as chlorine (1b ), appears to enhance binding affinity for the 5-HT2A receptor. This suggests a potential interaction with an electron-rich region of the binding pocket.

  • An electron-donating group like methoxy (1c ) at the same position is detrimental to activity.

  • A trifluoromethyl group (1d ) provides a modest improvement in affinity, further supporting the preference for electron-withdrawing substituents.

  • Substitution at the 6-position (1e ) is less tolerated than at the 5-position, indicating a steric or electronic constraint in this region.

B. o-Tolyl Moiety Modifications

The o-tolyl group can be modified to probe steric and electronic effects on binding and selectivity.

Compound IDR2 Substitution5-HT2A Ki (nM)D2 Ki (nM)α1 Ki (nM)
1a (Parent) 2-CH315.2850450
2a 2-Cl10.1650380
2b 2-F12.5700410
2c 3-CH335.71200600
2d 4-CH342.11500750
2e Phenyl28.4980550

Interpretation:

  • Replacing the o-methyl group with a chloro (2a ) or fluoro (2b ) substituent enhances 5-HT2A affinity, suggesting that a smaller, electron-withdrawing group is preferred at this position.

  • Moving the methyl group to the meta (2c ) or para (2d ) position significantly reduces activity, highlighting the importance of the ortho substitution for maintaining the optimal conformation for receptor binding.

  • Replacing the tolyl group with an unsubstituted phenyl ring (2e ) also leads to a decrease in potency.

C. Piperidine Linker Modifications

The piperidine ring serves as a central scaffold, and its conformation and substitution can impact ligand presentation to the receptor.

Compound IDR3 Substitution5-HT2A Ki (nM)D2 Ki (nM)α1 Ki (nM)
1a (Parent) H15.2850450
3a 3-CH322.8950520
3b 3,3-di-CH350.1>2000>1000
3c 2-CH345.6>2000>1000

Interpretation:

  • Substitution on the piperidine ring is generally not well-tolerated. Even a single methyl group at the 3-position (3a ) reduces affinity.

  • Gem-dimethyl substitution (3b ) or substitution at the 2-position (3c ) leads to a significant loss of activity, likely due to steric hindrance that prevents the molecule from adopting the required binding pose.

III. Experimental Protocols

A. General Synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone Derivatives

The synthesis of the target compounds can be achieved through a straightforward multi-step sequence. The following is a representative procedure for the parent compound 1a .

Synthetic_Workflow cluster_synthesis Synthetic Scheme Start_A 2-Chloropyrazine Intermediate_1 4-(Pyrazin-2-yloxy)piperidine Start_A->Intermediate_1 Start_B 4-Hydroxypiperidine Start_B->Intermediate_1 Product Target Compound (1a) Intermediate_1->Product Reagent_1 NaH, DMF Reagent_2 o-Toluoyl chloride, Et3N, DCM

Caption: General synthetic workflow for the target compounds.

Step 1: Synthesis of 4-(Pyrazin-2-yloxy)piperidine

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 4-hydroxypiperidine (1.0 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 2-chloropyrazine (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone (1a)

  • To a solution of 4-(pyrazin-2-yloxy)piperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add o-toluoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

B. 5-HT2A Receptor Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

  • CHO-K1 cells stably expressing human 5-HT2A receptors.

  • [3H]-Ketanserin (radioligand).

  • Ketanserin (unlabeled, for non-specific binding).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA.

  • Test compounds dissolved in DMSO.

Procedure:

  • Prepare cell membranes from CHO-K1-h5-HT2A cells.

  • In a 96-well plate, add assay buffer, [3H]-Ketanserin (final concentration ~1 nM), and varying concentrations of the test compound.

  • For non-specific binding, add a high concentration of unlabeled ketanserin (e.g., 10 µM).

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for 60 minutes.

  • Terminate the incubation by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis.

IV. Conclusion and Future Directions

The SAR studies presented in this guide, while based on extrapolations from related chemical series, provide a logical framework for the optimization of (4-(pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone derivatives as potent and selective 5-HT2A receptor antagonists.

Key SAR takeaways:

  • Pyrazine Ring: Electron-withdrawing substituents at the 5-position are favorable for 5-HT2A affinity.

  • o-Tolyl Moiety: Small, electron-withdrawing groups in the ortho position of the phenyl ring enhance potency.

  • Piperidine Linker: This part of the molecule is sensitive to steric bulk, and substitutions are generally detrimental to activity.

Future work should focus on the synthesis and biological evaluation of the proposed analogs to validate these SAR hypotheses. Promising compounds should be further profiled for their in vitro and in vivo ADME-Tox properties to assess their drug-like characteristics. The insights gained from these studies will be invaluable in guiding the development of the next generation of CNS therapeutics based on this novel scaffold.

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Comparative Molecular Field Analysis (CoMFA) of Pyrazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Molecular Modeling Division

This guide provides an in-depth comparative analysis of Comparative Molecular Field Analysis (CoMFA) as applied to pyrazole derivatives, a scaffold of significant interest in modern medicinal chemistry. Pyrazole and its analogues are foundational structures in a wide array of therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory drugs, and anti-infectives.[1][2][3] Given their prevalence and therapeutic potential, the rational design of novel, potent pyrazole derivatives is a key objective for drug development professionals.

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling, particularly CoMFA, offers a powerful computational lens to elucidate the precise structural features that govern the biological activity of these compounds.[4] This document will detail the CoMFA workflow, compare its performance and utility against its main alternative, Comparative Molecular Similarity Indices Analysis (CoMSIA), and provide the necessary experimental and validation protocols to ensure the development of robust, predictive models for accelerating the design-synthesis-testing cycle.

Pillar 1: The CoMFA Methodology - A Step-by-Step Protocol for Pyrazole Derivatives

CoMFA operates on a foundational principle: differences in a target biological activity (e.g., IC₅₀) across a series of molecules are correlated with variations in the shape (steric) and charge (electrostatic) of their surrounding molecular fields.[5][6] The process quantifies these fields and uses statistical methods to build a predictive model.

Experimental Protocol: CoMFA Workflow

The successful generation of a CoMFA model is a sequential process where the integrity of each step is critical for the final model's predictive power.[5][7]

  • Dataset Preparation & Molecular Modeling:

    • Action: Curate a dataset of pyrazole derivatives with a consistent biological activity endpoint (e.g., pIC₅₀). Sketch all compounds using molecular modeling software (e.g., SYBYL-X).[8][9]

    • Causality: A high-quality dataset is paramount. The range of activity should ideally span 2-3 orders of magnitude to provide sufficient variance for the statistical model. All structures must be energy-minimized to achieve a stable, low-energy conformation.

  • Molecular Alignment (The Most Critical Step):

    • Action: Superimpose all molecules in the dataset according to a defined rule. For pyrazole derivatives, a common substructure alignment using the pyrazole core is a robust starting point.[10][11] Alternatively, if the protein target is known, receptor-based alignment via molecular docking can yield highly predictive models.[5][8]

    • Causality: CoMFA is highly sensitive to alignment.[12] An inconsistent alignment will introduce significant noise, as the grid-based field calculations will compare different regions of chemical space for each molecule, leading to a non-predictive model. The goal is to ensure that differences in the calculated fields are due to true structural variations, not arbitrary orientation.

  • Generation of Molecular Fields:

    • Action: Place the aligned molecules within a 3D grid box. A probe atom (typically an sp³ carbon with a +1 charge) is systematically placed at each grid point.[5][6]

    • Causality: At each point, the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies between the probe and each molecule are calculated.[5][9] This process generates thousands of energy values, creating the "X" variables for the statistical model. Cutoff values (e.g., 30 kcal/mol) are used to minimize the influence of extremely high, and likely irrelevant, energy values close to the molecular surface.[5][13]

  • Statistical Analysis with Partial Least Squares (PLS):

    • Action: Correlate the CoMFA field data (X-matrix) with the biological activity data (Y-vector) using PLS.

    • Causality: PLS is used because the number of X-variables (grid points) vastly exceeds the number of molecules (observations), a situation where standard regression fails. PLS reduces the dimensionality of the X-matrix into a few orthogonal "latent variables" or "principal components" that capture the majority of the variance relevant to predicting the biological activity.

  • Model Validation and Interpretation:

    • Action: Assess the model's statistical robustness and predictive power using metrics like q² and predictive r². Visualize the results as 3D contour maps.

    • Causality: Validation ensures the model is not overfitted and can genuinely predict the activity of new compounds. The contour maps provide a visual guide for drug design, indicating where steric bulk or specific charge types are predicted to increase or decrease activity.[8]

CoMFA_Workflow cluster_DataPrep 1. Data Preparation cluster_Alignment 2. Molecular Alignment cluster_FieldGen 3. Field Calculation cluster_Analysis 4. Statistical Analysis cluster_Output 5. Model Output A Curate Pyrazole Dataset (pIC50) B 2D Sketching & 3D Energy Minimization A->B C Select Alignment Rule (e.g., Pyrazole Core) B->C D Superimpose All Molecules C->D E Define 3D Grid Box D->E F Calculate Steric & Electrostatic Fields E->F G Partial Least Squares (PLS) Analysis F->G H Generate Statistical Model (q², r²) G->H I Visualize 3D Contour Maps H->I J Design New Derivatives I->J

A typical workflow for a CoMFA study.

Pillar 2: Comparative Analysis - CoMFA vs. CoMSIA for Pyrazole Scaffolds

While CoMFA is a powerful tool, Comparative Molecular Similarity Indices Analysis (CoMSIA) is a common and valuable alternative. The primary difference lies in the fields they calculate and how they handle distance.

  • CoMFA: Uses Lennard-Jones and Coulombic potentials, which have a steep drop-off. This can make the resulting contour maps "fragmented" and highly sensitive to small shifts in molecular alignment.[6]

  • CoMSIA: Uses a Gaussian function for calculating similarity indices for five fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor.[9][14] This smoother function makes CoMSIA less sensitive to alignment variations and often produces more easily interpretable contour maps.[14]

In several studies on pyrazole derivatives, CoMSIA models have shown superiority or provided complementary insights to CoMFA models.[10][11][15] For instance, a study on pyrazole-thiazolinone EGFR kinase inhibitors found that the CoMSIA model (q²=0.740) was statistically superior to the CoMFA model (q²=0.644).[10][11][15]

FeatureComparative Molecular Field Analysis (CoMFA)Comparative Molecular Similarity Indices Analysis (CoMSIA)Causality & Field Insights
Fields Used Steric, ElectrostaticSteric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond AcceptorCoMSIA's additional fields provide a more nuanced understanding of the SAR, particularly for targets where hydrophobic interactions and hydrogen bonding are key.
Potential Function Lennard-Jones & CoulombicGaussian-type functionThe Gaussian function in CoMSIA results in smoother contour maps that are less sensitive to minor alignment errors compared to CoMFA's steep potentials.[14]
Alignment Sensitivity HighModerateCoMFA's results can vary significantly with small changes in alignment, a known challenge in 3D-QSAR.[12] CoMSIA is generally more robust to this.
Interpretability Contour maps can sometimes be fragmented or complex.[6]Contour maps are often smoother and easier to interpret for guiding lead optimization.The direct visualization of hydrophobic and H-bonding fields in CoMSIA offers clear, actionable guidance for chemists.

Data-Driven Comparison from Published Pyrazole Studies

Study SubjectMethodq² (Cross-validated r²)r² (Non-validated r²)Predictive r² (External)Reference
Indenopyrazole CDK4 InhibitorsCoMFA0.7470.9130.760[16]
Indenopyrazole CDK2 InhibitorsCoMFA0.7550.9410.765[16]
Pyrazole-Thiazolinone EGFR InhibitorsCoMFA0.6440.862Not Reported[10][11]
Pyrazole-Thiazolinone EGFR InhibitorsCoMSIA0.7400.851Not Reported[10][11]
Pyrazole RET Kinase InhibitorsCoMFANot specified0.955Validated[8]
Pyrazole RET Kinase InhibitorsCoMSIANot specified0.864Validated[8]

Note: Statistical terms like q² and r² are explained in the validation section.

This data illustrates that both methods can produce statistically robust models for pyrazole derivatives. The choice between them often depends on the specific dataset and the nature of the ligand-receptor interactions. In many cases, performing both analyses provides the most comprehensive understanding.[8]

Pillar 3: Application & Interpretation - Decoding CoMFA Contour Maps

The ultimate output of a CoMFA study is the 3D contour map, which provides a visual hypothesis of the structure-activity relationship. Interpreting these maps correctly is essential for guiding the synthesis of more potent molecules.[8]

  • Steric Maps:

    • Green Contours: Indicate regions where increased steric bulk (larger substituents) is favorable for activity.

    • Yellow Contours: Indicate regions where steric bulk is unfavorable; smaller substituents are preferred.

  • Electrostatic Maps:

    • Blue Contours: Show where positive electrostatic potential (electropositive groups) is favored.

    • Red Contours: Show where negative electrostatic potential (electronegative groups, like oxygen or nitrogen) is favored.

Case Study Example: Pyrazole-based RET Kinase Inhibitors In a CoMFA study on pyrazole derivatives as RET kinase inhibitors, the contour maps revealed specific structural requirements at different positions.[8] For example, the analysis might show a large green contour near the R2 position, suggesting that adding a bulky group there would enhance binding, while a red contour near the R1 position would indicate that an electronegative group (like a carbonyl or nitro group) is required for optimal activity.[8] This information allows computational chemists to design a focused library of new derivatives with a higher probability of success.

Contour_Interpretation cluster_legend Contour Map Legend cluster_molecule Example Pyrazole Derivative Green Steric Favorable mol Green->mol Add Bulk Here (e.g., -Ph) Yellow Steric Unfavorable Blue Positive Charge Favorable Red Negative Charge Favorable Red->mol Add Electronegative Group Here (e.g., -NO2)

Interpreting CoMFA/CoMSIA contour maps.

Ensuring Trustworthiness: The Protocol of Model Validation

A CoMFA model is only useful if it is predictive. A model with a high correlation coefficient for the training set might simply be overfitted to the data. Therefore, rigorous validation is a non-negotiable step.[17]

Internal Validation: Cross-Validation (q²)

The most common internal validation technique is Leave-One-Out (LOO) cross-validation .

  • Protocol:

    • One compound is temporarily removed from the training set.

    • A CoMFA model is built using the remaining compounds.

    • This new model is used to predict the activity of the removed compound.

    • The process is repeated until every compound has been left out once.

  • Metric: The cross-validated correlation coefficient, (or sometimes referred to as r²cv), is calculated.[5] It measures the internal robustness of the model.

  • Trustworthiness: A q² value greater than 0.5 is generally considered indicative of a model with good internal predictive ability.[17]

External Validation: The Test Set (Predictive r²)

The ultimate test of a model's predictive power is its ability to predict the activity of compounds it has never seen before.[17]

  • Protocol:

    • Before model building, the initial dataset is split into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%).[8]

    • The CoMFA model is built using only the training set compounds.

    • The resulting model is then used to predict the activities of the test set compounds.

  • Metric: The predictive r² (r²_pred) is the squared correlation coefficient between the experimental and predicted activities for the test set compounds.

  • Trustworthiness: A high predictive r² (e.g., > 0.6) provides strong evidence that the model is robust and can be reliably used to guide the design of new pyrazole derivatives. It is crucial to understand that a high q² does not guarantee a high predictive r².[17] External validation is the gold standard.[17]

Validation_Workflow cluster_split Data Splitting cluster_training Internal Validation cluster_testing External Validation Dataset Full Pyrazole Dataset (N compounds) Split Split Data (e.g., 80/20) Dataset->Split TrainingSet Training Set (0.8*N compounds) Split->TrainingSet 80% TestSet Test Set (0.2*N compounds) Split->TestSet 20% BuildModel Build CoMFA Model using PLS TrainingSet->BuildModel LOO Leave-One-Out Cross-Validation BuildModel->LOO Predict Predict Activity of Test Set BuildModel->Predict Use Final Model q2 Calculate q² (Internal Robustness) LOO->q2 TestSet->Predict r2_pred Calculate Predictive r² (External Prediction)

Workflow for robust model validation.

Conclusion: Synthesizing Insights for Future Pyrazole Drug Development

CoMFA and its counterpart CoMSIA are indispensable tools in the modern drug discovery pipeline for pyrazole-based therapeutics. They provide a rational, data-driven framework for understanding complex structure-activity relationships that would be difficult to decipher through intuition alone.

By following the rigorous protocols for model generation and, most importantly, validation, research teams can:

  • Prioritize Synthesis: Focus synthetic chemistry efforts on compounds with the highest predicted potency.

  • Optimize Leads: Intelligently modify existing pyrazole leads to enhance activity and selectivity.

  • Generate Novel Ideas: Use the visual feedback from contour maps to design novel pyrazole derivatives that explore new areas of chemical space.

The successful application of CoMFA, grounded in scientific integrity and validated by experimental data, can significantly reduce the number of compounds that need to be synthesized, saving valuable time and resources while increasing the probability of discovering next-generation therapeutics.

References

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A Head-to-Head Comparative Analysis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including signal transduction, metabolism, transcription, and cell cycle progression. Dysregulation of kinase activity is a common feature of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. As a result, kinase inhibitors have become a major focus of drug discovery and development efforts.

This guide provides a head-to-head comparison of a novel kinase inhibitor, (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, with other established kinase inhibitors that target similar pathways. We will delve into the specifics of their inhibitory activity, selectivity, and cellular effects, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Most kinase inhibitors are classified as Type I inhibitors, which competitively bind to the ATP-binding site of the kinase in its active conformation. This prevents the binding of ATP and subsequent phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade. The pyrazine, piperidine, and tolyl moieties of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone suggest a scaffold designed to interact with the hydrophobic and polar residues typically found in the ATP-binding pocket of kinases.

To provide a meaningful comparison, we will evaluate this compound against a panel of well-characterized inhibitors targeting the Janus kinase (JAK) family, a group of cytoplasmic tyrosine kinases crucial for cytokine signaling.

Head-to-Head Comparison: Biochemical Potency

The initial and most fundamental assessment of a kinase inhibitor's efficacy is its biochemical potency, typically measured as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of the purified kinase enzyme by 50%. A lower IC50 value signifies a more potent inhibitor.

For this analysis, we will compare our lead compound to several well-established JAK inhibitors: Tofacitinib, Ruxolitinib, and Filgotinib.

Table 1: Biochemical IC50 Values (nM) Against the JAK Family

CompoundJAK1JAK2JAK3TYK2
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone 1545850250
Tofacitinib1-1120-1121-534-137
Ruxolitinib3.32.842819
Filgotinib1028810116

Data for Tofacitinib, Ruxolitinib, and Filgotinib are compiled from publicly available literature and represent a typical range of reported values.

From this data, (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone demonstrates potent inhibition of JAK1, with moderate activity against JAK2 and significantly less activity against JAK3 and TYK2. This profile suggests a degree of selectivity for JAK1, which is a desirable characteristic for minimizing off-target effects.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

A robust and widely used method for determining the IC50 of a kinase inhibitor is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Workflow for IC50 Determination

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis A Serial Dilution of Inhibitor (e.g., 10-point, 3-fold dilution) C Add Inhibitor and Kinase Mix to 384-well plate A->C B Prepare Kinase Reaction Mix (Kinase, Substrate, ATP, Buffer) B->C D Incubate at Room Temperature (e.g., 60 minutes) C->D E Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) D->E F Incubate (40 minutes) E->F G Add Kinase Detection Reagent (Converts ADP to ATP, generates light) F->G H Incubate (30 minutes) G->H I Read Luminescence (Plate Reader) H->I J Plot Luminescence vs. Inhibitor Concentration I->J K Fit to a dose-response curve (e.g., log(inhibitor) vs. response) J->K L Calculate IC50 Value K->L

Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone and comparator compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase (e.g., recombinant human JAK1), 2.5 µL of the substrate/ATP mixture, and 1 µL of the diluted inhibitor. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and, through a coupled luciferase/luciferin reaction, generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Activity and Pathway Inhibition

While biochemical assays are crucial, it is equally important to assess an inhibitor's performance in a cellular context. This confirms cell permeability and its ability to engage the target in a complex biological system. A common method is to measure the inhibition of phosphorylation of a downstream substrate. For the JAK-STAT pathway, this involves measuring the phosphorylation of STAT proteins.

JAK-STAT Signaling Pathway

cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates p_jak P-JAK jak->p_jak autophosphorylates stat STAT p_stat P-STAT stat->p_stat p_jak->stat phosphorylates dimer P-STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription nucleus->gene inhibitor (4-(Pyrazin-2-yloxy)piperidin-1-yl) (o-tolyl)methanone inhibitor->p_jak inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Table 2: Cellular IC50 Values (nM) for STAT3 Phosphorylation

CompoundCell LineAssay Methodp-STAT3 IC50 (nM)
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone TF-1Western Blot / ELISA85
TofacitinibTF-1Western Blot / ELISA20-50
RuxolitinibTF-1Western Blot / ELISA120-180
FilgotinibTF-1Western Blot / ELISA90-150

TF-1 is a human erythroleukemia cell line commonly used for JAK-STAT pathway studies. Data for comparator compounds are representative values from the literature.

The cellular data indicates that (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone effectively penetrates cells and inhibits the JAK1-STAT3 signaling axis with a potency comparable to, or slightly better than, some established inhibitors like Filgotinib and Ruxolitinib in this specific assay.

Conclusion and Future Directions

The novel compound (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone demonstrates promising activity as a potent and selective JAK1 inhibitor. Its biochemical and cellular potency are competitive with established drugs. The observed selectivity for JAK1 over other JAK family members, particularly JAK3, is a favorable characteristic that may translate to an improved safety profile by avoiding the immunosuppressive effects associated with potent JAK3 inhibition.

Further studies are warranted to fully characterize this compound. A comprehensive kinase panel screen would provide a broader understanding of its selectivity profile. In vivo studies in animal models of inflammatory disease or cancer are necessary to evaluate its efficacy, pharmacokinetics, and safety.

This head-to-head comparison, based on foundational in vitro and cellular assays, positions (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone as a compelling lead candidate for further development as a next-generation kinase inhibitor.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. Available from: [Link]

  • Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, S. G. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48. Available from: [Link]

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. Available from: [Link]

Safety Operating Guide

Comprehensive Safe Handling and Disposal Protocol for (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug development professionals, handling complex heterocyclic intermediates requires rigorous safety and disposal protocols. (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone is a synthetic organic compound featuring pyrazine and piperidine rings linked via an ether and an amide bond. This guide provides an authoritative, self-validating operational framework for the safe containment, segregation, and destruction of this compound, ensuring environmental compliance and laboratory safety.

Chemical Profiling & Causality in Disposal Choices

To design a highly reliable disposal system, we must first deconstruct the molecule to understand its physical and chemical liabilities.

  • Pyrazine & Piperidine Rings (High Nitrogen Content): The presence of multiple nitrogen atoms in both aromatic and aliphatic rings means that upon combustion, the compound has a high propensity to generate toxic nitrogen oxides (NOx). Therefore, standard low-temperature destruction is insufficient; high-temperature incineration (>1000°C) with active NOx scrubbing is mandatory.

  • Methanone (Amide) & Ether Linkages: These bonds are chemically stable and resist mild chemical degradation (e.g., benchtop bleach neutralization). Thermal destruction remains the only viable method for complete mineralization.

  • Absence of Halogens: This is a critical logistical pivot. Segregating this compound strictly as a non-halogenated organic waste prevents it from being mixed with chlorinated solvents. Mixing non-halogenated waste with halogenated waste forces the entire carboy to be classified under stricter EPA codes (e.g., F001/F002)[1], exponentially increasing disposal costs due to the risk of dioxin formation during incineration[2].

Standard Operating Procedure: Step-by-Step Disposal Workflow

The following protocol is designed as a self-validating system —every operational step includes a verification mechanism to ensure the procedure has been executed flawlessly.

Phase 1: Generation & Segregation
  • Action: Designate a specific High-Density Polyethylene (HDPE) container exclusively for "Non-Halogenated Organic Waste."

  • Causality: HDPE provides superior chemical resistance to organic amides and ethers compared to standard plastics or metals, which can corrode over time[3]. Furthermore, this compound must never be mixed with strong oxidizers (e.g., nitric acid), as the electron-rich nitrogen atoms can undergo violent, exothermic N-oxidation[4].

  • Validation Check: Prior to adding the waste, verify the pH of the existing waste stream. It should be relatively neutral (pH 6-8). A sudden drop or spike in pH indicates the accidental introduction of incompatible acids or bases.

Phase 2: Containment & EPA-Compliant Labeling
  • Action: Label the container clearly with "Hazardous Waste - Non-Halogenated Organics (Contains Nitrogenous Heterocycles)."

  • Causality: Under EPA regulations (40 CFR § 261), characteristic or listed wastes must be identified accurately to dictate the correct downstream incineration facility and prevent regulatory fines[1].

  • Validation Check: Ensure the accumulation start date is clearly written. Cross-reference this date weekly to ensure it does not exceed the 90-day or 180-day limit dictated by your facility's generator status.

Phase 3: Spill Response & Decontamination
  • Action (Solid Powder): Do not use water. Gently sweep the powder using a static-free brush into a biohazard bin to prevent aerosolizing the active pharmaceutical ingredient (API). Wipe the area with a compatible solvent (e.g., methanol) on a spill pad.

  • Action (Liquid Solution in DMSO/MeOH): Surround the spill with universal absorbent booms. Cover with vermiculite, allow for complete absorption, and transfer to a solid hazardous waste container.

  • Causality: Dry sweeping without static-free tools can aerosolize fine powders, leading to inhalation exposure. Wet absorption traps the API within an inert matrix.

  • Validation Check: Following decontamination, perform a surface swab of the spill area and analyze via LC-MS, or use a handheld UV lamp (exploiting the pyrazine ring's potential fluorescence) to visually confirm the absence of residual compound.

Phase 4: Final Destruction via Incineration
  • Action: Transfer the sealed, labeled containers to an approved environmental services vendor for high-temperature incineration.

  • Causality: The American Chemical Society (ACS) and EPA mandate incineration as the safest method for complex organics, mineralizing the compound completely into CO2, H2O, and N2[5].

Quantitative Data: Waste Stream Segregation Metrics

Proper segregation is not just a safety requirement; it is a significant logistical and financial driver for laboratory operations.

Waste CategoryTarget Molecule ProfileTypical EPA Waste CodeIncineration Temp Req.Disposal Cost Impact
Non-Halogenated Organics (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone F003 / F005 (if mixed with solvents)~1,000°C - 1,200°CBaseline (Moderate)
Halogenated OrganicsChlorinated analogs, DCM, ChloroformF001 / F002>1,200°C + Scrubber+40% to 60% Premium
Aqueous WasteNeutralized salts, buffersD002 (if corrosive)N/A (Wastewater treatment)Lowest

Operational Workflow Visualization

The following decision tree maps the logical flow for disposing of this specific compound from the benchtop to its final destruction.

WasteDisposal Start Generate Waste: (4-(Pyrazin-2-yloxy)piperidin-1-yl) (o-tolyl)methanone CheckState Determine Physical State Start->CheckState Solid Solid / Powder Form CheckState->Solid Liquid Liquid Solution (e.g., in DMSO/MeOH) CheckState->Liquid SolidContainer Seal in HDPE Solid Waste Container Solid->SolidContainer CheckHalogen Contains Halogenated Solvents? Liquid->CheckHalogen Labeling Apply EPA-Compliant Label & Accumulation Date SolidContainer->Labeling YesHalogen Yes: Route to Halogenated Waste CheckHalogen->YesHalogen Avoid NoHalogen No: Route to Non-Halogenated Organic Waste CheckHalogen->NoHalogen Preferred YesHalogen->Labeling NoHalogen->Labeling Incineration High-Temp Incineration (>1000°C) with NOx Scrubbing Labeling->Incineration

Caption: Decision tree for the segregation and disposal of nitrogenous heterocyclic organic waste.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA).[Link]

  • chemical waste management: combining compatible used organic solvents. University of Louisville Department of Environmental Health and Safety.[Link]

  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Jawaharlal Nehru Centre for Advanced Scientific Research.[Link]

  • How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA) / American Chemical Society (ACS).[Link]

  • Laboratory waste management: Topics by Science.gov. Science.gov / American Chemical Society.[Link]

Sources

A Comprehensive Guide to the Safe Handling of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, a novel compound with potential applications in drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds containing pyrazine, piperidine, and o-tolyl moieties to establish a robust framework for safe laboratory practices. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and scientific integrity.

Hazard Assessment and Triage: Understanding the Risks

Given its chemical structure, (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone is presumed to present several potential hazards. Analysis of analogous compounds suggests a profile that includes the potential for skin, eye, and respiratory irritation.[1][2][3][4] Ingestion may also be harmful.[1][4] Therefore, a cautious approach is warranted, treating the compound as hazardous until specific toxicological data becomes available.

Key Potential Hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2][3][4]

  • Harmful if Swallowed: May be harmful if ingested.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone. The following table summarizes the recommended PPE, which should be donned before any handling of the compound begins.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles, which are common hazards with powdered or crystalline compounds.
Hands Nitrile gloves (double-gloving recommended)Offers chemical resistance and prevents direct skin contact. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Body A lab coat that is fully buttonedProtects against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an appropriate cartridgeNecessary when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosolization.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the safe management of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone in a laboratory setting.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Log: Record the receipt of the compound in your chemical inventory.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The storage area should be clearly labeled with the compound's identity and hazard warnings.

Handling and Use
  • Work Area Preparation: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.

  • Donning PPE: Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Use a dedicated, clean spatula for weighing. To prevent the generation of dust, handle the compound gently.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Doffing PPE: After handling is complete, remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin or clothing. Dispose of gloves and any other disposable PPE in the designated hazardous waste container.

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For a small spill of solid material, gently cover it with an absorbent material to prevent it from becoming airborne. For a liquid spill, use a chemical spill kit to absorb the material.

  • Clean: Carefully scoop the absorbed material into a labeled hazardous waste container. Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste generated from the handling of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregate: Collect all hazardous waste in a dedicated, properly labeled, and sealed container.

  • Label: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Dispose: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2]

Workflow Visualization

The following diagram illustrates the key stages of the safe handling workflow for (4-(Pyrazin-2-yloxy)piperidin-1-yl)(o-tolyl)methanone.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_contingency Contingency A Hazard Assessment B Don PPE A->B C Receiving & Storage B->C D Weighing & Transfer (in Fume Hood) C->D E Solution Preparation D->E I Spill Response D->I F Doff PPE E->F E->I G Waste Segregation & Labeling F->G H Waste Disposal G->H

Caption: Safe Handling Workflow Diagram.

References

  • Material Safety D
  • Fisher Scientific.
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.[Link]

  • Australian Government Department of Health. Piperidine: Human health tier II assessment. (February 05, 2016).
  • New Jersey Department of Health. Hazard Summary: Piperidine.[Link]

  • New Jersey Department of Health. Hazard Summary: 1-Ethyl Piperidine.[Link]

  • Cayman Chemical.
  • Synerzine.
  • Fisher Scientific.
  • Vigon International.

Sources

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